molecular formula C25H29Cl3N2 B001051 Meclozine Dihydrochloride CAS No. 1104-22-9

Meclozine Dihydrochloride

Número de catálogo: B001051
Número CAS: 1104-22-9
Peso molecular: 463.9 g/mol
Clave InChI: VCTHNOIYJIXQLV-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Meclizine dihydrochloride is a well-characterized first-generation histamine H1 receptor antagonist with additional anticholinergic properties. Long used clinically as an antiemetic for motion sickness, its well-defined safety profile and unique multi-target pharmacology make it a valuable reference compound in biomedical research. The dihydrochloride salt offers enhanced solubility and stability for in vitro and in vivo applications. Key Research Applications & Mechanisms: • Neuropharmacology & Vestibular Research: As a potent H1 antagonist and muscarinic cholinergic receptor antagonist, it serves as a canonical tool for studying vestibular function, motion sickness mechanisms, and central nervous system (CNS) depressant effects. It depresses labyrinth excitability and vestibular stimulation, providing a model for probing sensory integration and nausea pathways. • Pregnane X Receptor (PXR) Agonism: Meclizine dihydrochloride is a recognized human PXR agonist. It activates hPXR more potently than rat PXR, making it a critical compound for studying the regulation of drug-metabolizing enzymes, transporter proteins, and nuclear receptor signaling pathways. • Metabolic & Neuroprotective Studies: Emerging research indicates that meclizine attenuates mitochondrial respiration and enhances glycolysis. This metabolic shift has shown confer neuroprotection in models of Parkinson's and Huntington's disease, positioning it as a promising tool for investigating energy metabolism in neurological disorders. • Bone & Cartilage Research: Meclizine inhibits the FGFR3-RAS-ERK pathway. This activity has been explored in models of achondroplasia, where it has been shown to promote bone growth, highlighting its utility in skeletal development and genetic disorder research. This product is presented as a high-purity (≥99% by HPLC) small molecule for Research Use Only , intended solely for laboratory research and not for any diagnostic, therapeutic, or consumer applications.

Propiedades

IUPAC Name

1-[(4-chlorophenyl)-phenylmethyl]-4-[(3-methylphenyl)methyl]piperazine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27ClN2.2ClH/c1-20-6-5-7-21(18-20)19-27-14-16-28(17-15-27)25(22-8-3-2-4-9-22)23-10-12-24(26)13-11-23;;/h2-13,18,25H,14-17,19H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCTHNOIYJIXQLV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CN2CCN(CC2)C(C3=CC=CC=C3)C4=CC=C(C=C4)Cl.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H29Cl3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

569-65-3 (Parent)
Record name Meclizine dihydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001104229
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID9045348
Record name Meclozine dihydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9045348
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

463.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1104-22-9
Record name Meclizine dihydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001104229
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Piperazine, 1-[(4-chlorophenyl)phenylmethyl]-4-[(3-methylphenyl)methyl]-, hydrochloride (1:2)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Meclozine dihydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9045348
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Meclozine dihydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.012.877
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name MECLIZINE HYDROCHLORIDE ANHYDROUS
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L997QXC9J1
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

The Multifaceted Central Nervous System Mechanisms of Meclizine Dihydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Meclizine (B1204245) Dihydrochloride, a first-generation piperazine (B1678402) antihistamine, has long been a therapeutic staple for the management of motion sickness and vertigo.[1][2][3] Its clinical efficacy is rooted in a complex interplay of mechanisms within the central nervous system (CNS). While its primary action as a histamine (B1213489) H1 receptor antagonist is well-established, emerging research has unveiled a broader pharmacological profile, encompassing anticholinergic effects, modulation of neuroinflammatory pathways, and regulation of cellular metabolism.[1][4][5][6] This technical guide provides an in-depth exploration of the core CNS mechanisms of Meclizine Dihydrochloride, presenting quantitative data, detailed experimental protocols, and visual representations of key signaling pathways to facilitate a comprehensive understanding for researchers and drug development professionals.

Primary Mechanism of Action: Histamine H1 Receptor Antagonism

Meclizine exerts its principal effects in the CNS by acting as an antagonist or inverse agonist at the histamine H1 receptor.[7][8][9] This action is central to its antiemetic and antivertigo properties.[1][4] By crossing the blood-brain barrier, meclizine blocks the binding of histamine in key areas of the brain involved in the perception of motion and the vomiting reflex, such as the medulla's vomiting center and the chemoreceptor trigger zone (CTZ).[1][10][11] This blockade inhibits neurotransmission from the vestibular nuclei and the nucleus of the solitary tract to these centers, thereby reducing labyrinthine excitability and suppressing the sensations of nausea, vomiting, and dizziness.[1][4]

Signaling Pathway of H1 Receptor Antagonism

The histamine H1 receptor is a G-protein coupled receptor (GPCR) that, upon activation by histamine, couples to the Gq/11 alpha subunit. This initiates a signaling cascade involving the activation of phospholipase C (PLC), which in turn leads to the production of the second messengers inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[12][13] Meclizine, by acting as an inverse agonist, stabilizes the inactive conformation of the H1 receptor, thereby reducing its constitutive activity and blocking histamine-induced signaling.[8][12]

H1_Receptor_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Histamine Histamine H1R Histamine H1 Receptor (GPCR) Histamine->H1R Activates Meclizine Meclizine Meclizine->H1R Inhibits (Inverse Agonist) Gq Gq/11 H1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca2+ Release (from ER) IP3->Ca_release PKC Protein Kinase C (PKC) Activation DAG->PKC Downstream Downstream Cellular Effects Ca_release->Downstream PKC->Downstream

Caption: Meclizine's antagonism of the H1 receptor signaling pathway.
Quantitative Data: Receptor Binding Affinities

The binding affinity of meclizine for various CNS receptors has been quantified through radioligand binding assays. This data provides a comparative measure of its potency at its primary target and its potential for off-target effects.

CompoundReceptorKi (nM)Reference
Racemic MeclizineHistamine H1250[14]
Racemic MeclizineMuscarinic (unspecified)3,600 - 30,000[15]

Secondary CNS Mechanisms

Beyond its well-documented antihistaminergic activity, meclizine exhibits other CNS effects that contribute to its therapeutic profile and potential for novel applications.

Anticholinergic Properties

Meclizine possesses central anticholinergic properties, meaning it can block the action of the neurotransmitter acetylcholine.[1][4] This action contributes to its effectiveness in managing motion sickness and vertigo by dampening excitatory neural pathways in the brain and reducing vestibular stimulation.[4] However, its affinity for muscarinic receptors is significantly lower than for the H1 receptor, suggesting that these effects are secondary to its primary mechanism.[15] These anticholinergic effects are also responsible for some of its common side effects, such as dry mouth and potential cognitive impairment, particularly in the elderly.[1][2]

Modulation of Neuroinflammation

Recent studies have highlighted a novel anti-neuroinflammatory role for meclizine. In a mouse model of lipopolysaccharide (LPS)-induced neuroinflammation, meclizine administration was shown to significantly down-regulate the AKT/NF-κβ/ERK/JNK signaling pathway.[5] This pathway is a critical regulator of the inflammatory response in the CNS. By inhibiting this cascade, meclizine reduces the production of pro-inflammatory cytokines such as IL-1β and TNF-α, suggesting a potential therapeutic role in neuroinflammatory conditions.[5]

Neuroinflammation_Pathway LPS Lipopolysaccharide (LPS) TLR4 Toll-like Receptor 4 (TLR4) LPS->TLR4 Activates AKT AKT TLR4->AKT NFkB NF-κβ AKT->NFkB ERK ERK AKT->ERK JNK JNK AKT->JNK Cytokines Pro-inflammatory Cytokines (IL-1β, TNF-α) NFkB->Cytokines Upregulates ERK->Cytokines Upregulates JNK->Cytokines Upregulates Meclizine Meclizine Meclizine->AKT Inhibits Meclizine->NFkB Inhibits Meclizine->ERK Inhibits Meclizine->JNK Inhibits

Caption: Meclizine's modulation of the AKT/NF-κβ/ERK/JNK neuroinflammatory pathway.
Inhibition of Mitochondrial Respiration and Neuroprotection

A growing body of evidence indicates that meclizine can modulate cellular energy metabolism by inhibiting mitochondrial respiration.[6][17][18] This action appears to be independent of its antihistaminergic and anticholinergic activities.[6][18] By suppressing oxidative phosphorylation, meclizine can shift cellular metabolism towards glycolysis.[6][19][20] This metabolic reprogramming has been shown to be neuroprotective in various preclinical models, including those for Huntington's disease, Parkinson's disease, and ischemic stroke.[6][19][20] The (S)-enantiomer of meclizine, in particular, retains this effect on mitochondrial respiration while exhibiting reduced binding to the H1 receptor, potentially offering a more favorable side-effect profile for neuroprotective applications.[17][19]

Experimental Protocols

The characterization of meclizine's CNS mechanism of action relies on a variety of in vitro and in vivo experimental techniques. Below are detailed methodologies for key assays.

Radioligand Competitive Binding Assay for H1 Receptor Affinity

This assay is a standard method to determine the binding affinity (Ki) of a compound for a specific receptor.

Objective: To determine the inhibition constant (Ki) of Meclizine for the histamine H1 receptor.

Methodology:

  • Membrane Preparation: Prepare cell membranes from cell lines overexpressing the human histamine H1 receptor (e.g., HEK293 or CHO cells).[14][16]

  • Assay Buffer: Prepare a suitable binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).[14]

  • Radioligand: Utilize a radiolabeled H1 receptor antagonist, such as [3H]mepyramine.[14]

  • Assay Setup: In a 96-well plate, combine the cell membranes, a fixed concentration of [3H]mepyramine, and varying concentrations of unlabeled Meclizine.[14]

  • Incubation: Incubate the plate at room temperature for a sufficient duration (e.g., 60-120 minutes) to allow the binding to reach equilibrium.[14]

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand.[14]

  • Washing: Wash the filters with ice-cold binding buffer to remove non-specifically bound radioligand.[14]

  • Scintillation Counting: Measure the radioactivity retained on the filters using a liquid scintillation counter.

  • Data Analysis: The concentration of Meclizine that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.

Radioligand_Binding_Assay cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Membranes Prepare H1 Receptor- Expressing Membranes Incubation Incubate Membranes, Radioligand, and Meclizine Membranes->Incubation Radioligand Prepare Radiolabeled Ligand ([3H]mepyramine) Radioligand->Incubation Meclizine_Dilutions Prepare Serial Dilutions of Meclizine Meclizine_Dilutions->Incubation Filtration Rapid Filtration to Separate Bound and Free Ligand Incubation->Filtration Washing Wash Filters to Remove Non-specific Binding Filtration->Washing Counting Measure Radioactivity with Scintillation Counter Washing->Counting IC50 Determine IC50 Value Counting->IC50 Ki Calculate Ki using Cheng-Prusoff Equation IC50->Ki

Caption: Workflow for a radioligand competitive binding assay.
Animal Models for Neuroprotection Studies

Animal models are crucial for evaluating the in vivo efficacy of meclizine's neuroprotective effects.

Example: Transient Middle Cerebral Artery Occlusion (tMCAO) Mouse Model for Ischemic Stroke

Objective: To assess the neuroprotective effects of Meclizine in a model of ischemic stroke.

Methodology:

  • Animal Subjects: Utilize adult male mice.

  • Drug Administration: Pre-treat mice with either vehicle or Meclizine at specified time points (e.g., -17 and -3 hours) before the ischemic insult.[19]

  • tMCAO Procedure: Induce a transient focal cerebral ischemia by occluding the middle cerebral artery for a defined period (e.g., 60 minutes), followed by reperfusion.

  • Outcome Measures:

    • Neurological Deficit Scoring: Evaluate neurological function at various time points post-reperfusion using a standardized scoring system.

    • Infarct Volume Measurement: At the study endpoint (e.g., 24 or 48 hours), sacrifice the animals, and stain brain sections (e.g., with 2,3,5-triphenyltetrazolium chloride - TTC) to quantify the infarct volume.[17]

    • Anoxic Depolarization Onset: Monitor the latency to anoxic depolarization after MCAO as a measure of metabolic resilience.[17][19]

Conclusion

The central nervous system mechanism of action of Meclizine Dihydrochloride is more intricate than its historical classification as a simple antihistamine would suggest. Its primary role as a potent H1 receptor antagonist is complemented by anticholinergic effects, and more recently discovered properties of neuroinflammation modulation and mitochondrial respiration inhibition. This multifaceted pharmacological profile not only explains its efficacy in treating motion sickness and vertigo but also opens promising new avenues for its therapeutic application in neurodegenerative and neuroinflammatory disorders. Further research, particularly focusing on the stereoselective activities of its enantiomers, is warranted to fully elucidate its therapeutic potential and to develop more targeted interventions with improved safety and efficacy.

References

Pharmacokinetics and Metabolism of Meclizine Dihydrochloride in vivo: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Meclizine (B1204245) Dihydrochloride is a first-generation histamine (B1213489) H1 receptor antagonist belonging to the piperazine (B1678402) class, widely utilized for the prophylactic treatment and management of nausea, vomiting, and dizziness associated with motion sickness and vertigo.[1][2][3] Its clinical efficacy is attributed to its antiemetic, anticholinergic, and central nervous system depressant properties.[1][4] A comprehensive understanding of its absorption, distribution, metabolism, and excretion (ADME) profile is fundamental for drug development professionals, researchers, and scientists to optimize dosing strategies, predict clinical outcomes, and ensure patient safety. This technical guide provides an in-depth overview of the in vivo pharmacokinetics and metabolism of meclizine, synthesizing data from human and animal studies, detailing relevant experimental protocols, and visualizing key metabolic and experimental pathways.

Pharmacokinetics

The pharmacokinetic profile of meclizine has been characterized in various preclinical and clinical settings. Following oral administration, it is absorbed from the gastrointestinal tract, with an onset of action of approximately one hour.[1] Its duration of action is notably long, ranging from 8 to 24 hours, despite a relatively short half-life.[1]

Absorption

Meclizine is absorbed after oral administration, with peak plasma concentrations (Tmax) generally reached in approximately 3 hours (range: 1.5 to 6 hours) for standard tablet formulations.[5][6][7][8] Studies comparing different formulations have shown that a suspension of meclizine can achieve peak plasma concentration more rapidly than a tablet, which may lead to a quicker onset of action.[2][9] Despite this, the overall bioavailability of meclizine is low, estimated to be between 22% and 32%, partly due to its poor solubility in water.[10] In animal studies, intranasal administration resulted in significantly faster and more effective absorption compared to the oral route in both rats and dogs.[11]

Distribution

Information on the distribution of meclizine in humans is limited, with official prescribing information stating that its distribution characteristics are unknown.[5][6][7][8] However, it is known to cross the blood-brain barrier, which is consistent with its central effects, including sedation and antiemetic action.[1] One pharmacokinetic study reported a volume of distribution of approximately 6.78 ± 3.52 L.[1] In rats, meclizine and its metabolites have been found to be distributed in all tissues and are transferred to the fetus.[12]

Excretion

The elimination of meclizine occurs through both renal and fecal pathways. The parent drug is excreted unchanged in the feces, while its metabolites are primarily eliminated in the urine.[1][12]

Pharmacokinetic Data Summary

The following tables summarize the key pharmacokinetic parameters of meclizine observed in human and animal studies.

Table 1: Pharmacokinetic Parameters of Meclizine in Healthy Adult Humans

ParameterValueDose & ConditionSource
Tmax (Time to Peak) ~3 hours (range: 1.5 - 6)Oral Tablet[5][6][7]
3.11 hours25 mg/day[9]
Cmax (Peak Concentration) 68.4 ng/mL25 mg/day[9]
AUC (0-24h) 446.5 ng·h/mL25 mg/day[9]
t½ (Elimination Half-Life) 5 - 6 hoursOral Tablet[5][6][7][10]
5.11 hours25 mg/day[9]
Bioavailability 22 - 32%Oral[10]
Onset of Action ~1 hourOral[1]
Duration of Action 8 - 24 hoursOral[1]

Table 2: Pharmacokinetic Parameters of Meclizine in Children with Achondroplasia (ACH)

ParameterValueDose & ConditionSource
Tmax (Time to Peak) 1.7 hours25 mg/day, single dose[9][13]
3.7 hours12.5 mg/day, 14-day repeated[13][14]
Cmax (Peak Concentration) 130 ng/mL25 mg/day, single dose[9][13]
167 ng/mL12.5 mg/day, 14-day repeated[13][14]
AUC (0-24h) 761 ng·h/mL25 mg/day, single dose[9][13]
1170 ng·h/mL12.5 mg/day, 14-day repeated[13][14]
t½ (Elimination Half-Life) 8.5 hours25 mg/day, single dose[9]
7.4 hours12.5 mg/day, 14-day repeated[13][14]

Table 3: Comparative Pharmacokinetic Parameters of Meclizine in Animal Models

SpeciesRouteTmax (Peak Time)Relative Bioavailability NotesSource
Rat Oral~49.0 minutesIntranasal is ~6x more effective than oral[11]
Intranasal~8.5 minutes[11]
Dog Oral~70.0 minutesIntranasal is ~4x more effective than oral[11]
Intranasal~11.9 minutes[11]
Mouse OralNot SpecifiedCmax of 60.7 ng/mL at 2 mg/kg dose[9][13]

Metabolism and Biotransformation

The biotransformation of meclizine is a critical determinant of its therapeutic effect and potential for drug-drug interactions. While the complete metabolic fate in humans is not fully elucidated, key enzymatic pathways have been identified.[7][8]

Primary Metabolic Pathway

In vitro studies using human hepatic microsomes and recombinant CYP enzymes have conclusively identified Cytochrome P450 2D6 (CYP2D6) as the dominant enzyme responsible for the metabolism of meclizine.[2][5][6][7][8][9] This finding is significant because the gene encoding CYP2D6 is highly polymorphic in the human population.[7][8] These genetic variations can result in different metabolizer phenotypes (e.g., poor, intermediate, extensive, and ultrarapid), which may contribute to the large interindividual variability observed in meclizine exposure and clinical response.[2][9][15]

Meclizine_Metabolism cluster_liver Liver Biotransformation Meclizine Meclizine CYP2D6 CYP2D6 Enzyme Meclizine->CYP2D6 Primary Pathway Metabolites Multiple Metabolites Excretion Renal Excretion (Urine) Metabolites->Excretion CYP2D6->Metabolites Oxidation

Caption: Primary metabolic pathway of Meclizine via CYP2D6.

Off-Target Metabolic Effects: Mitochondrial Respiration

Recent research has uncovered a novel mechanism of action for meclizine involving the inhibition of mitochondrial energy metabolism.[16] Meclizine was found to directly inhibit the cytosolic enzyme CTP:phosphoethanolamine cytidylyltransferase (PCYT2), a key component of the Kennedy pathway for phosphatidylethanolamine (B1630911) biosynthesis.[16] This inhibition leads to the cellular accumulation of its substrate, phosphoethanolamine, which subsequently acts as an endogenous inhibitor of mitochondrial respiration.[16] This finding provides a mechanistic insight that could be relevant for repurposing meclizine for disorders related to energy metabolism.

Mitochondrial_Inhibition cluster_kennedy Kennedy Pathway (Cytosol) Meclizine Meclizine PCYT2 PCYT2 Enzyme (CTP:phosphoethanolamine cytidylyltransferase) Meclizine->PCYT2 Direct Inhibition CDP CDP-ethanolamine (Product) PCYT2->CDP PE Phosphoethanolamine (Substrate) PE->PCYT2 Mito Mitochondrial Respiration (Electron Transport Chain) PE->Mito Inhibition by Accumulation PK_Workflow A Subject Recruitment (Healthy Volunteers) B Screening & Enrollment A->B C Randomized Dosing (e.g., 25 mg Tablet or Suspension) B->C D Serial Blood Sampling (0-24 hours) C->D E Plasma Separation & Storage (-80°C) D->E F Bioanalysis of Plasma Samples (LC-MS/MS) E->F G Pharmacokinetic Data Analysis (Cmax, Tmax, AUC) F->G

References

Crystal Structure and Molecular Docking of Meclozine Dihydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure of meclozine dihydrochloride (B599025) and its molecular docking with the histamine (B1213489) H1 receptor. The information presented is collated from recent scientific literature, offering a detailed resource for researchers in pharmacology, medicinal chemistry, and drug development.

Crystal Structure of Meclozine Dihydrochloride

The three-dimensional atomic structure of this compound was determined using Microcrystal Electron Diffraction (MicroED), a technique that has proven successful for solving the structures of small molecules from nanocrystals.[1] The compound crystallizes in a monoclinic system and contains two enantiomers (1R/1S) in the unit cell.[1][2]

Crystallographic Data

The crystallographic data for this compound is summarized in the table below.[1] The structure was solved ab initio and refined to a final R1 value of 17.89%.[1] The complete crystallographic information file (CIF) is available from the Cambridge Crystallographic Data Centre (CCDC) under the deposition number 2293443.

ParameterValue
Crystal System Monoclinic
Space Group P2₁/c
a 14.39 Å
b 7.19 Å
c 24.52 Å
α 90.000°
β 101.958°
γ 90.000°
Resolution 0.96 Å
Molecular Packing and Interactions

The crystal structure of this compound reveals a packing arrangement where the R and S enantiomers form repetitive double layers.[1] This packing is stabilized by a network of intermolecular interactions, including:

  • N−H⋯Cl⁻ Hydrogen Bonding: These strong interactions are a key feature of the crystal packing.[1]

  • C−H⋯Cl⁻ Hydrogen Bonds: Weaker hydrogen bonds also contribute to the stability of the lattice.[1]

  • π-stacking: Interactions between the aromatic rings of adjacent molecules further stabilize the crystal structure.[1]

Molecular Docking with Histamine H1 Receptor

Molecular docking studies have been performed to elucidate the binding mechanism of meclozine to its pharmacological target, the histamine H1 receptor.[1] This provides insights into the conformational changes of the drug from its solid-state structure to its biologically active, receptor-bound state.[1]

Docking Parameters

The molecular docking was performed using a grid box centered on the position of the endogenous ligand, histamine, within the cryo-EM structure of the histamine H1 receptor.[1]

ParameterValue
Target Protein Histamine H1 Receptor
Grid Box Dimensions 18.75 Å × 18.75 Å × 18.75 Å
Grid Box Spacing 0.375 Å
Grid Box Center Centered on the experimentally determined position of histamine
Key Interactions

The docking analysis revealed that meclozine interacts with several key residues in the binding pocket of the histamine H1 receptor. These interactions involve some of the same residues that bind to histamine, as well as additional residues in adjacent regions.[3] A comparative analysis with the second-generation antihistamine levocetirizine (B1674955) showed conserved binding sites.[2]

Experimental Protocols

Crystal Structure Determination via MicroED

The following protocol provides a detailed methodology for the determination of the crystal structure of this compound using MicroED.[1]

  • Sample Preparation: A sample of this compound powder is prepared for MicroED analysis.

  • Grid Preparation: The sample is applied to a suitable electron microscopy grid.

  • Microscope Setup: A 200 kV Thermo Fisher Talos Arctica Cryo-TEM equipped with a CetaD CMOS camera and EPUD software is used for data collection.[1][2] The electron wavelength is approximately 0.0251 Å.[1]

  • Crystal Screening: The grid is initially screened in imaging mode (LM 210×) to create a grid atlas and identify crystals of suitable thickness and quality.[1][2]

  • Data Collection: Continuous rotation diffraction data is collected from the selected nanocrystals. A selected area aperture is used to reduce background noise.[2]

  • Data Processing: The collected diffraction intensities are converted to the SHELX hkl format using XDSCONV.[1]

  • Structure Solution and Refinement: The structure is solved ab initio using SHELXT and refined using SHELXL.[1]

G cluster_prep Sample Preparation cluster_data Data Collection (MicroED) cluster_process Structure Determination prep_powder This compound Powder prep_grid Application to EM Grid prep_powder->prep_grid data_microscope 200 kV Cryo-TEM prep_grid->data_microscope data_screen Crystal Screening data_microscope->data_screen data_collect Continuous Rotation Diffraction data_screen->data_collect process_convert Data Conversion (XDSCONV) data_collect->process_convert process_solve Ab initio Solution (SHELXT) process_convert->process_solve process_refine Refinement (SHELXL) process_solve->process_refine output_structure output_structure process_refine->output_structure Final Crystal Structure

Experimental workflow for the crystal structure determination of this compound.

Molecular Docking Protocol

The following protocol outlines the methodology for the molecular docking of this compound with the histamine H1 receptor.[1]

  • Receptor Preparation: The cryo-EM structure of the human histamine H1 receptor is obtained. Any existing ligands and water molecules are removed from the binding site.

  • Ligand Preparation: The 3D structure of the meclozine enantiomers (1R and 1S) is prepared for docking. This includes assigning appropriate atom types and charges.

  • Grid Generation: A docking grid is defined within the binding site of the histamine H1 receptor. The grid box is centered on the known binding position of histamine and has dimensions of 18.75 Å x 18.75 Å x 18.75 Å with a spacing of 0.375 Å.[1]

  • Molecular Docking: The prepared meclozine enantiomers are docked into the defined grid of the histamine H1 receptor using a suitable molecular docking software.

  • Pose Analysis: The resulting docking poses are analyzed to identify the most favorable binding modes based on scoring functions and visual inspection of the intermolecular interactions.

G cluster_prep Preparation cluster_docking Docking Simulation cluster_analysis Analysis prep_receptor Prepare Histamine H1 Receptor Structure docking_grid Define Docking Grid Box prep_receptor->docking_grid prep_ligand Prepare Meclozine Enantiomer Structures docking_run Perform Molecular Docking prep_ligand->docking_run docking_grid->docking_run analysis_pose Analyze Docking Poses docking_run->analysis_pose analysis_interaction Identify Key Interactions analysis_pose->analysis_interaction output_binding output_binding analysis_interaction->output_binding Predicted Binding Mode

Workflow for the molecular docking of this compound with the histamine H1 receptor.

References

The Stereoselective Pharmacodynamics of Meclozine Dihydrochloride Enantiomers: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Meclizine (B1204245), a first-generation histamine (B1213489) H1 antagonist, has long been a therapeutic staple for managing motion sickness and vertigo.[1][2][3] Conventionally supplied as a racemic mixture of its (R)- and (S)-enantiomers, emerging research has highlighted a significant stereoselectivity in its pharmacological profile.[1][4] As with many chiral drugs, the individual enantiomers of meclizine can display unique pharmacodynamic and pharmacokinetic properties.[1][5][6] One isomer may be responsible for the desired therapeutic effects, while the other could be less active, inactive, or contribute to off-target effects.[5][7] This technical guide provides a detailed examination of the biological activities of meclizine enantiomers, synthesizing available data on receptor binding, functional activity, and the experimental methodologies used for their characterization.

Meclizine's primary mechanism of action is the antagonism of the histamine H1 receptor, with additional contributions from its anticholinergic properties.[1][8] It functions as an inverse agonist at the H1 receptor, inhibiting the receptor's activity and blocking the effects of histamine, which is crucial in regulating allergic responses and neuronal signaling in the central nervous system.[9][10] Understanding the distinct contributions of (R)-Meclizine and (S)-Meclizine is critical for optimizing therapeutic efficacy and minimizing adverse effects, such as drowsiness and dry mouth, often associated with first-generation antihistamines.[1][9]

Data Presentation: Quantitative Comparison of Meclizine Enantiomers

While comprehensive quantitative data for the individual meclizine enantiomers remain limited in publicly available literature, preliminary findings and data on the racemic mixture underscore significant differences in their interaction with key biological targets.[1][4] The following table summarizes the available binding affinity data.

Target ReceptorRacemic Meclizine (Ki)(R)-Meclizine(S)-MeclizineFunctional Effect
Histamine H1 Receptor ~250 nM[4]Potent Antagonist[1]Weaker Affinity than (R)-enantiomer[4]Inverse Agonist[4][9]
Muscarinic Receptors 3,600 - 30,000 nM[4]Data not availableData not availableAntagonist[4]

Note: The table will be updated as more specific quantitative data for the individual enantiomers becomes available.

The data indicates that racemic meclizine has a significantly higher affinity for the histamine H1 receptor compared to muscarinic receptors.[4] Emerging evidence strongly suggests that the pharmacodynamics are stereoselective, with the (R)-enantiomer likely being the more potent antagonist at the histamine H1 receptor.[1] This stereoselectivity is a crucial factor in drug development, as the enantiomer with higher affinity is typically responsible for the therapeutic action.[1]

Signaling Pathways

Meclizine's biological effects are mediated through its interaction with G protein-coupled receptors (GPCRs). The differential activities of its enantiomers can be understood by examining their impact on these signaling cascades.

Histamine H1 Receptor Signaling

The histamine H1 receptor primarily couples to the Gq/11 family of G proteins.[1] Histamine binding activates this pathway, leading to the activation of phospholipase C (PLC), which in turn catalyzes the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from intracellular stores, leading to various physiological responses.[1] Meclizine, particularly the (R)-enantiomer, acts as an inverse agonist to inhibit this cascade.[1][9]

H1_Signaling_Pathway cluster_membrane Cell Membrane H1R Histamine H1 Receptor Gq11 Gq/11 H1R->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Generates Histamine Histamine (Agonist) Histamine->H1R Activates Meclizine (R)-Meclizine (Inverse Agonist) Meclizine->H1R Inhibits Ca_Release Intracellular Ca2+ Release IP3->Ca_Release Response Physiological Response Ca_Release->Response

Histamine H1 Receptor Signaling Pathway.
Muscarinic Receptor Signaling

Meclizine also exhibits low-affinity antagonism at muscarinic acetylcholine (B1216132) receptors.[4] These receptors have multiple subtypes with distinct signaling mechanisms. M1 and M3 receptors couple to Gαq, initiating a cascade similar to the H1 receptor. In contrast, M2 and M4 receptors couple to Gαi/o, which inhibits adenylyl cyclase, leading to a reduction in intracellular cyclic AMP (cAMP) levels.[4]

Muscarinic_Signaling_Pathways cluster_M1_M3 M1/M3 Receptor Pathway (Gq-coupled) cluster_M2_M4 M2/M4 Receptor Pathway (Gi-coupled) M1M3 M1/M3 Receptor Gq Gq M1M3->Gq PLC PLC Gq->PLC IP3_DAG ↑ IP3, DAG PLC->IP3_DAG Ca ↑ Intracellular Ca2+ IP3_DAG->Ca M2M4 M2/M4 Receptor Gi Gi M2M4->Gi AC Adenylyl Cyclase Gi->AC cAMP ↓ cAMP AC->cAMP Acetylcholine Acetylcholine Acetylcholine->M1M3 Acetylcholine->M2M4 Meclizine Meclizine (Antagonist) Meclizine->M1M3 Meclizine->M2M4

Muscarinic Receptor Signaling Pathways.

Experimental Protocols & Workflows

The characterization of meclizine enantiomers requires robust analytical and functional assays. Detailed methodologies for key experiments are provided below.

Enantiomeric Separation by High-Performance Liquid Chromatography (HPLC)

Separating the (R)- and (S)-enantiomers is a prerequisite for studying their individual biological activities.[1] Chiral HPLC is a commonly employed and effective method.[1][11]

Methodology:

  • Chromatographic System: A standard HPLC system equipped with a UV detector.

  • Chiral Stationary Phase: A chiral column is essential for separation. A commonly used example is the Phenomenex® Lux® Cellulose-1 (250 x 4.6 mm, 5 µm).[1][11][12]

  • Mobile Phase: An isocratic mobile phase, for instance, a mixture of acetonitrile (B52724) and 25mM ammonium (B1175870) bicarbonate in a 75:25 v/v ratio.[1][11][12]

  • Flow Rate: A constant flow rate, typically 1.0 mL/min.[11][12]

  • Detection: UV detection at a wavelength of 230 nm.[1][11][12]

  • Sample Preparation: Meclizine dihydrochloride (B599025) standard or sample is dissolved in the mobile phase to a known concentration.

  • Injection Volume: A fixed volume, such as 20 µL, is injected into the system.[1][12]

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing A Prepare Mobile Phase (e.g., ACN:Ammonium Bicarbonate) C Equilibrate Chiral Column A->C B Prepare Sample (Dissolve Racemic Meclizine) D Inject 20 µL Sample B->D C->D E Isocratic Elution (1.0 mL/min) D->E F UV Detection at 230 nm E->F G Generate Chromatogram F->G H Identify & Quantify Enantiomer Peaks G->H

Workflow for Enantiomeric Separation by HPLC.
Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of each enantiomer for the histamine H1 receptor.[1] It measures the ability of the test compound to displace a radiolabeled ligand that specifically binds to the receptor.

Methodology:

  • Materials: Cell membranes expressing the human histamine H1 receptor, a radioligand (e.g., [3H]-pyrilamine), and the separated meclizine enantiomers.

  • Procedure:

    • Incubate the cell membranes with a fixed concentration of the radioligand.

    • Add increasing concentrations of the unlabeled competitor (either (R)- or (S)-Meclizine).

    • Allow the reaction to reach equilibrium.

    • Separate the bound from the free radioligand via rapid filtration.

    • Quantify the radioactivity of the bound ligand using liquid scintillation counting.

  • Data Analysis: The concentration of the competitor that displaces 50% of the bound radioligand (IC50) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.

Binding_Assay_Workflow cluster_incubation Incubation cluster_separation Separation & Counting cluster_analysis Data Analysis A Combine H1 Receptor Membranes, [3H]-Radioligand, and Varying [Enantiomer] B Incubate to Reach Equilibrium A->B C Rapid Filtration to Separate Bound vs. Free Ligand B->C D Scintillation Counting to Quantify Bound Radioactivity C->D E Plot % Inhibition vs. [Enantiomer] D->E F Determine IC50 Value E->F G Calculate Ki using Cheng-Prusoff Equation F->G

Workflow for Radioligand Binding Assay.
Calcium Flux Assay

This functional assay measures the ability of the meclizine enantiomers to inhibit the intracellular calcium release induced by a histamine H1 receptor agonist. This provides a measure of their functional antagonism.[1]

Methodology:

  • Materials: A cell line stably expressing the human histamine H1 receptor, a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM), an H1 receptor agonist (histamine), and the separated meclizine enantiomers.

  • Procedure:

    • Load the cells with the calcium-sensitive dye.

    • Pre-incubate the cells with varying concentrations of the antagonist (each meclizine enantiomer).

    • Stimulate the cells with a fixed concentration of histamine.

    • Measure the change in fluorescence intensity over time using a fluorescence plate reader. The fluorescence intensity is proportional to the intracellular calcium concentration.

  • Data Analysis: Determine the peak fluorescence for each condition. Plot the percentage of inhibition of the agonist response against the antagonist concentration to calculate the IC50 value for each enantiomer.[4]

Calcium_Flux_Workflow cluster_cell_prep Cell Preparation cluster_treatment Treatment & Stimulation cluster_measurement Measurement & Analysis A Culture H1 Receptor- Expressing Cells B Load Cells with Calcium-Sensitive Dye A->B C Pre-incubate with Varying [Enantiomer] B->C D Stimulate with Histamine C->D E Measure Fluorescence Change (Calcium Flux) D->E F Plot % Inhibition vs. [Enantiomer] E->F G Calculate Functional IC50 F->G

Workflow for Calcium Flux Functional Assay.

Conclusion and Future Directions

The available evidence strongly indicates that the biological activity of meclizine is stereoselective.[1] The (R)-enantiomer appears to be the more potent antagonist at the histamine H1 receptor, which is the primary target for its antiemetic and antivertigo effects.[1] Conversely, the (S)-enantiomer demonstrates a weaker affinity for the H1 receptor.[4] This difference has significant implications for drug development. The development of an enantiomerically pure formulation of (R)-Meclizine could potentially offer an improved therapeutic window, maximizing efficacy while minimizing the side effects that may be associated with the (S)-enantiomer or the racemic mixture.

Further research is required to fully quantify the binding affinities (Ki) and functional potencies (IC50) of the individual (R)- and (S)-enantiomers at the histamine H1 receptor and a broader panel of off-target receptors, including various muscarinic subtypes. Additionally, stereoselective pharmacokinetic and in vivo studies are necessary to understand the absorption, distribution, metabolism, and excretion profiles of each enantiomer, which will be crucial for the rational design of next-generation therapies for motion sickness and vestibular disorders.[13]

References

Meclozine Dihydrochloride as a Histamine H1 Receptor Antagonist: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Meclozine Dihydrochloride (B599025), a first-generation piperazine-class antihistamine, has been a long-standing therapeutic agent primarily indicated for the management of motion sickness and vertigo.[1][2] Its pharmacological activity is principally attributed to its action as an antagonist at the histamine (B1213489) H1 receptor. As a first-generation antihistamine, meclozine readily crosses the blood-brain barrier, which contributes to its therapeutic efficacy in central nervous system-mediated conditions, but also results in characteristic sedative effects.[3][4] This technical guide provides an in-depth overview of the core pharmacology of Meclozine Dihydrochloride, focusing on its interaction with the histamine H1 receptor, and is intended for professionals engaged in pharmacological research and drug development.

Chemical and Physical Properties

This compound is the dihydrochloride salt of meclozine.[5]

PropertyValueSource
Chemical Name 1-[(4-chlorophenyl)-phenylmethyl]-4-[(3-methylphenyl)methyl]piperazine;dihydrochloride[5]
Molecular Formula C25H29Cl3N2[5]
Molecular Weight 463.9 g/mol [5]
Appearance White to slightly yellow crystalline powder[6]
Solubility Poorly soluble in water[7]

Mechanism of Action at the Histamine H1 Receptor

Meclozine functions as an inverse agonist at the histamine H1 receptor.[8] The primary mechanism involves competitive binding to the H1 receptor, thereby preventing the agonist action of histamine.[4] This antagonism is the basis for its anti-allergic properties. The H1 receptor is a G protein-coupled receptor (GPCR) that, upon activation by histamine, couples to the Gq/11 protein. This initiates a signaling cascade involving the activation of phospholipase C (PLC), which in turn leads to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), a key event in mediating allergic and inflammatory responses.[3][8][9] By blocking the H1 receptor, meclozine inhibits this signaling pathway.

Histamine H1 Receptor Signaling Pathway

The following diagram illustrates the canonical Gq-coupled signaling pathway of the histamine H1 receptor and the inhibitory action of Meclozine.

H1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Histamine Histamine H1R Histamine H1 Receptor (GPCR) Histamine->H1R Binds & Activates Meclozine Meclozine Meclozine->H1R Blocks Gq Gq/11 Protein H1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Intracellular Ca²⁺ Release IP3->Ca_Release Triggers PKC Protein Kinase C (PKC) DAG->PKC Activates Response Cellular Response (e.g., Inflammation) Ca_Release->Response PKC->Response

Histamine H1 Receptor Signaling Pathway and Meclozine's Point of Action.

Pharmacological Data

Receptor Binding Affinity

The binding affinity of Meclozine for the histamine H1 receptor has been determined through radioligand binding assays.

CompoundReceptorBinding Affinity (Ki)NotesSource
Racemic MeclozineHistamine H1~250 nM[1]
Racemic MeclozineMuscarinic3,600 - 30,000 nMLow affinity[1]
(R)-MeclizineHistamine H1More potent than (S)-enantiomerSpecific Ki not widely published[8]
(S)-MeclizineHistamine H1Weaker affinity than (R)-enantiomerA molecular docking study suggested a potentially enhanced binding affinity, which contradicts other findings and requires experimental validation.[1][10]
Functional Antagonism

Pharmacokinetics

ParameterDescriptionValueSource
Absorption Readily absorbed after oral administration.Tmax: ~3 hours[11]
Distribution Crosses the blood-brain barrier.Volume of Distribution: ~6.78 L[11]
Metabolism Primarily metabolized in the liver.Major Enzyme: CYP2D6[11]
Elimination Excreted as metabolites in urine and unchanged in feces.Half-life: ~6 hours[11]
Onset of Action Approximately 1 hour after oral administration.[11]
Duration of Action 8 to 24 hours.[11]

Experimental Protocols

Radioligand Binding Assay for H1 Receptor Affinity

This protocol outlines a standard competitive radioligand binding assay to determine the Ki of a test compound for the histamine H1 receptor.

Radioligand_Binding_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Membrane_Prep Prepare cell membranes expressing H1 receptors (e.g., from HEK293 cells) Incubation Incubate membranes with radioligand and varying concentrations of Meclozine Membrane_Prep->Incubation Radioligand_Prep Prepare radioligand solution (e.g., [³H]-mepyramine) Radioligand_Prep->Incubation Compound_Prep Prepare serial dilutions of Meclozine Compound_Prep->Incubation Filtration Separate bound from free radioligand by rapid filtration (e.g., using glass fiber filters) Incubation->Filtration Quantification Quantify bound radioactivity using liquid scintillation counting Filtration->Quantification Analysis Calculate IC50 and Ki values from competition binding curves Quantification->Analysis

Experimental workflow for a radioligand binding assay.

Methodology:

  • Membrane Preparation: Cell membranes from a stable cell line expressing the human histamine H1 receptor (e.g., HEK293 or CHO cells) are prepared by homogenization and centrifugation.

  • Assay Setup: In a 96-well plate, the cell membranes, a fixed concentration of a suitable radioligand (e.g., [3H]-mepyramine), and varying concentrations of unlabeled Meclozine are combined in an appropriate assay buffer. Wells for determining non-specific binding contain a high concentration of a known H1 antagonist.

  • Incubation: The plate is incubated to allow the binding reaction to reach equilibrium.

  • Filtration: The contents of each well are rapidly filtered through glass fiber filters to separate the receptor-bound radioligand from the free radioligand.

  • Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The concentration of Meclozine that inhibits 50% of the specific binding of the radioligand (IC50) is determined from the competition curve. The inhibition constant (Ki) is then calculated using the Cheng-Prusoff equation.[12]

Calcium Mobilization Functional Assay

This assay measures the ability of Meclozine to functionally antagonize histamine-induced calcium mobilization in cells expressing the H1 receptor.

Calcium_Mobilization_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Measurement & Analysis Cell_Culture Culture cells expressing H1 receptors in a 96-well plate Dye_Loading Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) Cell_Culture->Dye_Loading Antagonist_Addition Add varying concentrations of Meclozine (antagonist) Dye_Loading->Antagonist_Addition Agonist_Stimulation Add a fixed concentration of histamine (agonist) Antagonist_Addition->Agonist_Stimulation Fluorescence_Measurement Measure changes in intracellular calcium concentration by detecting fluorescence intensity over time Agonist_Stimulation->Fluorescence_Measurement IC50_Determination Determine the IC50 of Meclozine for inhibiting the agonist-induced calcium response Fluorescence_Measurement->IC50_Determination

Experimental workflow for a calcium mobilization assay.

Methodology:

  • Cell Preparation: Cells stably expressing the human H1 receptor are plated in a 96-well microplate.

  • Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Compound Addition: Varying concentrations of Meclozine are added to the wells and pre-incubated.

  • Agonist Stimulation: A fixed concentration of histamine is added to stimulate the H1 receptors.

  • Signal Detection: Changes in intracellular calcium levels are measured by monitoring the fluorescence intensity using a plate reader.

  • Data Analysis: The concentration of Meclozine that inhibits 50% of the histamine-induced calcium response (IC50) is determined from the dose-response curve.

Off-Target Profile

As a first-generation antihistamine, Meclozine exhibits a broader receptor interaction profile compared to second-generation agents. Its most notable off-target activity is at muscarinic acetylcholine (B1216132) receptors, where it acts as a low-affinity antagonist.[1] This anticholinergic activity contributes to some of its therapeutic effects and side effects.[1] A comprehensive screening of Meclozine against a broad panel of receptors and ion channels would be beneficial for a complete understanding of its pharmacological profile and potential for drug-drug interactions.

In Vivo Efficacy

In vivo studies in animal models have demonstrated the efficacy of meclozine in attenuating allergic reactions. For instance, in a mouse model of ovalbumin-induced airway inflammation, meclozine was shown to reduce inflammation. The antiemetic and antivertigo effects of meclozine are well-documented in clinical settings and are attributed to its central H1 antagonism and anticholinergic properties.[1][11]

Conclusion

This compound is a potent histamine H1 receptor antagonist with a well-established clinical profile for the treatment of motion sickness and vertigo. Its mechanism of action is centered on the blockade of the Gq/11-PLC signaling pathway initiated by histamine binding to the H1 receptor. While its binding affinity for the H1 receptor is well-characterized, further research into the specific activities of its enantiomers and a more comprehensive off-target profile would provide a deeper understanding of its pharmacology. The experimental protocols detailed in this guide provide a framework for the continued investigation of Meclozine and other H1 receptor antagonists.

References

Anticholinergic properties of Meclozine Dihydrochloride at the molecular level

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Meclizine (B1204245) Dihydrochloride, a first-generation histamine (B1213489) H1 receptor antagonist, is clinically recognized for its antiemetic and antivertigo effects, which are attributed in part to its anticholinergic properties.[1] This technical guide provides a comprehensive examination of the anticholinergic characteristics of meclizine at the molecular level. Despite its widespread use, detailed quantitative data regarding its interaction with specific muscarinic acetylcholine (B1216132) receptor (mAChR) subtypes (M1-M5) are sparse in publicly available literature. This document summarizes the existing binding affinity data, presents detailed experimental protocols for the in-vitro characterization of meclizine's anticholinergic activity, and visualizes the associated signaling pathways and experimental workflows. The aim is to equip researchers and drug development professionals with a thorough understanding of meclizine's molecular anticholinergic profile and a practical framework for further investigation.

Introduction

Meclizine is a piperazine (B1678402) derivative classified as a first-generation H1 antihistamine.[2] Its therapeutic applications in managing motion sickness and vertigo are linked to its ability to cross the blood-brain barrier and exert effects on the central nervous system.[1] Beyond its primary antihistaminic activity, meclizine exhibits anticholinergic, central nervous system depressant, and local anesthetic effects.[2] The anticholinergic actions of meclizine are of significant interest as they contribute to both its therapeutic efficacy and its side-effect profile, which includes dry mouth, drowsiness, and blurred vision.[3]

Understanding the molecular interactions of Meclizine Dihydrochloride with the five subtypes of muscarinic acetylcholine receptors (M1-M5) is crucial for a complete pharmacological characterization. These receptors are G-protein coupled receptors (GPCRs) that mediate the diverse effects of the neurotransmitter acetylcholine. The M1, M3, and M5 subtypes primarily couple to Gq/11 proteins, leading to the activation of phospholipase C and subsequent intracellular calcium mobilization. The M2 and M4 subtypes, on the other hand, couple to Gi/o proteins, which inhibit adenylyl cyclase and decrease intracellular cyclic AMP (cAMP) levels.[4] This guide delves into the specifics of meclizine's engagement with these receptors.

Quantitative Data on Muscarinic Receptor Binding Affinity

Direct and specific quantitative data for Meclizine Dihydrochloride's binding affinity to individual muscarinic receptor subtypes are limited. The available data for racemic meclizine indicate a low affinity for muscarinic receptors in general. To provide a comparative context, the binding affinities of meclizine and the well-characterized non-selective muscarinic antagonist, atropine (B194438), are presented below.

CompoundReceptor Subtype(s)K_i_ (nM)Reference(s)
Racemic MeclizineMuscarinic (unspecified)3,600 - 30,000[5]
(R)-MeclizineData not availableData not available[5]
(S)-MeclizineData not availableData not available[5]
AtropineMuscarinic (M1-M5)~1 - 3[5]

Note: The significant range in the reported K_i_ value for racemic meclizine suggests a weak interaction with muscarinic receptors.[5] Crucially, there is a lack of direct experimental data on the muscarinic receptor binding affinities for the individual enantiomers of meclizine, (R)-Meclizine and (S)-Meclizine.[5] Further research is necessary to fully delineate the stereospecific interactions of meclizine with mAChR subtypes.

Signaling Pathways

The anticholinergic action of meclizine involves the blockade of signaling pathways initiated by the binding of acetylcholine to muscarinic receptors. The two primary pathways are the Gq/11 pathway (for M1, M3, and M5 receptors) and the Gi/o pathway (for M2 and M4 receptors).

Gq_Signaling_Pathway cluster_receptor M1/M3/M5 Receptor Activation cluster_downstream Downstream Signaling ACh Acetylcholine Receptor M1/M3/M5 Receptor ACh->Receptor Activates Meclizine Meclizine (Antagonist) Meclizine->Receptor Blocks Gq Gq/11 Protein Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca2+ Release IP3->Ca_release PKC Protein Kinase C (PKC) Activation DAG->PKC

Gq/11 Signaling Pathway for M1, M3, and M5 Receptors.

Gi_Signaling_Pathway cluster_receptor M2/M4 Receptor Activation cluster_downstream Downstream Signaling ACh Acetylcholine Receptor M2/M4 Receptor ACh->Receptor Activates Meclizine Meclizine (Antagonist) Meclizine->Receptor Blocks Gi Gi/o Protein Receptor->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits ATP ATP AC->ATP Converts cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) Inactivation cAMP->PKA

Gi/o Signaling Pathway for M2 and M4 Receptors.

Experimental Protocols

To quantitatively assess the anticholinergic properties of Meclizine Dihydrochloride at the molecular level, a series of in-vitro experiments are required. The following are detailed protocols for key assays.

Radioligand Binding Assay for Muscarinic Receptors

This assay directly measures the binding affinity (K_i_) of a test compound to specific muscarinic receptor subtypes.

Objective: To determine the inhibition constant (K_i_) of Meclizine Dihydrochloride and its enantiomers for human muscarinic receptor subtypes (M1-M5).

Materials:

  • Cell Membranes: Membranes from Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK) cells stably expressing a single human muscarinic receptor subtype (M1, M2, M3, M4, or M5).

  • Radioligand: [³H]-N-methylscopolamine ([³H]-NMS) or [³H]-Quinuclidinyl benzilate ([³H]-QNB).

  • Test Compound: Meclizine Dihydrochloride (racemic, R- and S-enantiomers).

  • Positive Control: Atropine.

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Scintillation Cocktail.

  • Glass Fiber Filters (e.g., Whatman GF/B).

  • 96-well Plates.

  • Filtration Apparatus.

  • Liquid Scintillation Counter.

Workflow:

Radioligand_Binding_Workflow A Prepare Serial Dilutions of Meclizine and Atropine B Incubate Cell Membranes, Radioligand ([³H]-NMS), and Test Compound/Buffer A->B C Separate Bound and Free Radioligand via Rapid Vacuum Filtration B->C D Wash Filters with Ice-Cold Wash Buffer C->D E Measure Radioactivity using Liquid Scintillation Counter D->E F Data Analysis: - Calculate Specific Binding - Determine IC50 - Calculate Ki using Cheng-Prusoff Equation E->F

Radioligand Binding Assay Workflow.

Procedure:

  • Compound Preparation: Prepare serial dilutions of Meclizine Dihydrochloride (and its enantiomers) and atropine in assay buffer.

  • Assay Setup: In a 96-well plate, add in triplicate:

    • Total Binding: Cell membranes, [³H]-NMS, and assay buffer.

    • Non-specific Binding (NSB): Cell membranes, [³H]-NMS, and a high concentration of atropine (e.g., 1 µM).

    • Competition: Cell membranes, [³H]-NMS, and varying concentrations of the test compound.

  • Incubation: Incubate the plate at a specified temperature (e.g., 25-30°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

  • Filtration: Terminate the reaction by rapid vacuum filtration through glass fiber filters.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity in a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding = Total binding - Non-specific binding.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of specific radioligand binding) by non-linear regression analysis of the competition curve.

    • Calculate the K_i_ value using the Cheng-Prusoff equation: K_i_ = IC50 / (1 + [L]/K_d_), where [L] is the concentration of the radioligand and K_d_ is its dissociation constant.[5]

Functional Assays

Functional assays are essential to determine whether meclizine acts as an antagonist at muscarinic receptors and to quantify its potency.

This assay measures the ability of a compound to inhibit agonist-induced increases in intracellular calcium.

Objective: To determine the functional antagonist potency (IC50) of Meclizine Dihydrochloride at human M1, M3, and M5 muscarinic receptors.

Materials:

  • Cells: CHO or HEK cells stably expressing human M1, M3, or M5 receptors.

  • Agonist: Acetylcholine or Carbachol.

  • Test Compound: Meclizine Dihydrochloride (racemic, R- and S-enantiomers).

  • Calcium-sensitive dye: Fluo-4 AM, Fura-2 AM, or a commercially available no-wash calcium assay kit.

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • 96- or 384-well black-walled, clear-bottom plates.

  • Fluorescence plate reader with kinetic reading capability (e.g., FLIPR, FlexStation).

Workflow:

Calcium_Flux_Workflow A Seed M1/M3/M5 expressing cells in assay plates B Load cells with a calcium-sensitive dye A->B C Pre-incubate cells with varying concentrations of Meclizine B->C D Stimulate cells with a fixed concentration of agonist (e.g., Acetylcholine) C->D E Measure the change in fluorescence intensity over time D->E F Data Analysis: - Determine peak fluorescence response - Plot % inhibition vs. [Meclizine] - Calculate IC50 value E->F

Calcium Mobilization Assay Workflow.

Procedure:

  • Cell Plating: Seed the cells into the assay plates and allow them to adhere overnight.

  • Dye Loading: Load the cells with the calcium-sensitive dye according to the manufacturer's protocol, typically for 1 hour at 37°C.

  • Antagonist Pre-incubation: Pre-incubate the cells with varying concentrations of Meclizine Dihydrochloride for a defined period (e.g., 15-30 minutes).

  • Agonist Stimulation: Place the plate in the fluorescence reader and, after establishing a baseline reading, add a fixed concentration of the agonist (typically the EC80 concentration) to all wells simultaneously.

  • Signal Detection: Measure the fluorescence intensity over time to capture the calcium mobilization kinetics.

  • Data Analysis:

    • Determine the peak fluorescence response for each well.

    • Plot the percentage of inhibition of the agonist response against the logarithm of the meclizine concentration.

    • Calculate the IC50 value from the resulting dose-response curve.

This assay measures the ability of a compound to reverse agonist-induced inhibition of cAMP production.

Objective: To determine the functional antagonist potency (IC50) of Meclizine Dihydrochloride at human M2 and M4 muscarinic receptors.

Materials:

  • Cells: CHO or HEK cells stably expressing human M2 or M4 receptors.

  • Agonist: Acetylcholine or a selective muscarinic agonist.

  • Adenylyl Cyclase Stimulator: Forskolin (B1673556).

  • Test Compound: Meclizine Dihydrochloride (racemic, R- and S-enantiomers).

  • cAMP Assay Kit: A commercial kit, such as a Homogeneous Time-Resolved Fluorescence (HTRF) or AlphaScreen cAMP assay kit.

  • Cell Culture Medium.

  • Assay Plates (e.g., 384-well).

  • Plate reader compatible with the chosen assay kit.

Workflow:

cAMP_Assay_Workflow A Seed M2/M4 expressing cells in assay plates B Pre-incubate cells with varying concentrations of Meclizine A->B C Stimulate cells with Forskolin and a fixed concentration of muscarinic agonist B->C D Lyse cells and add cAMP detection reagents C->D E Incubate to allow for competitive binding in the assay D->E F Measure the assay signal (e.g., HTRF ratio) E->F G Data Analysis: - Convert signal to cAMP concentration - Plot % reversal of inhibition vs. [Meclizine] - Calculate IC50 value F->G

cAMP Accumulation Assay Workflow.

Procedure:

  • Cell Plating: Seed the cells into the appropriate assay plates and culture overnight.

  • Antagonist Incubation: Pre-incubate the cells with serial dilutions of Meclizine Dihydrochloride.

  • Agonist and Forskolin Stimulation: Add a mixture of forskolin (to stimulate adenylyl cyclase) and a fixed concentration of the muscarinic agonist (to inhibit cAMP production) to the wells.

  • Cell Lysis and Detection: After a defined incubation period, lyse the cells and add the detection reagents from the cAMP assay kit according to the manufacturer's protocol.

  • Signal Measurement: Read the plate on a compatible plate reader. The signal will be inversely proportional to the intracellular cAMP concentration.

  • Data Analysis:

    • Calculate the amount of cAMP produced in each well.

    • Plot the percentage reversal of the agonist-induced inhibition of cAMP production against the logarithm of the meclizine concentration.

    • Determine the IC50 value from the dose-response curve.

Structure-Activity Relationship (SAR) and Molecular Modeling

A molecular docking study of meclizine with the histamine H1 receptor revealed key interactions.[7] It is plausible that similar hydrophobic and hydrogen bonding interactions play a role in its binding to the structurally related muscarinic receptors. The bulky diphenylmethyl and methylbenzyl groups likely contribute to hydrophobic interactions within the receptor's binding pocket.

Future molecular modeling studies, including homology modeling of the M1-M5 receptors and subsequent docking of meclizine and its enantiomers, would be invaluable. Such studies could help to:

  • Predict the binding poses of the (R)- and (S)-enantiomers.

  • Identify key amino acid residues involved in the interaction.

  • Provide a structural basis for the observed low affinity.

  • Guide the design of more potent and selective muscarinic antagonists based on the meclizine scaffold.

Discussion and Future Directions

The available data clearly indicate that Meclizine Dihydrochloride is a weak antagonist at muscarinic receptors. Its anticholinergic effects in a clinical setting are likely a result of its ability to achieve sufficient concentrations in the body to overcome its low affinity, particularly in the central nervous system.

For drug development professionals, the key takeaways are:

  • Low Potency: Meclizine is not a potent anticholinergic agent at the molecular level.

  • Lack of Selectivity Data: There is no evidence to suggest that meclizine is selective for any particular muscarinic receptor subtype.

  • Stereochemistry is Key: The pharmacological properties of the individual enantiomers of meclizine at muscarinic receptors remain uncharacterized. It is possible that one enantiomer possesses a higher affinity or different selectivity profile, which could be exploited for the development of a new chemical entity with an improved therapeutic index.

Future research should focus on:

  • Determining the K_i_ values of racemic meclizine and its individual enantiomers at all five human muscarinic receptor subtypes using the radioligand binding assay protocol outlined above.

  • Quantifying the functional antagonist potency (IC50 or pA2 values) of meclizine and its enantiomers at each muscarinic receptor subtype through calcium mobilization and cAMP accumulation assays.

  • Conducting molecular docking and simulation studies to elucidate the binding mode of meclizine at muscarinic receptors and to understand the structural basis for its low affinity and potential stereoselectivity.

By systematically addressing these knowledge gaps, a more complete and actionable understanding of the anticholinergic properties of Meclizine Dihydrochloride at the molecular level can be achieved, paving the way for the development of more refined therapeutics.

References

Non-selective Interactions of Meclizine Dihydrochloride with CNS Receptors: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Meclizine (B1204245), a first-generation H1 antihistamine, is widely utilized for its antiemetic and antivertigo properties. Its therapeutic efficacy is primarily attributed to its inverse agonist activity at the histamine (B1213489) H1 receptor. However, as a first-generation agent, meclizine is known to cross the blood-brain barrier and interact with a variety of other central nervous system (CNS) receptors, leading to a range of centrally-mediated side effects, most notably sedation.[1] This technical guide provides a comprehensive overview of the non-selective binding profile of Meclizine Dihydrochloride, presenting available quantitative data, detailing relevant experimental protocols for receptor interaction analysis, and visualizing the associated signaling pathways. Understanding these off-target interactions is crucial for a complete pharmacological characterization and for guiding the development of more selective therapeutic agents.

Data Presentation: Receptor Binding Affinities

Receptor TargetLigandAssay TypeSpeciesTissue/SystemKi (nM)Reference(s)
Histamine H1MeclizineRadioligand Binding--250[2]
Muscarinic (non-selective)MeclizineRadioligand BindingBovineCerebral Cortex3,600 - 30,000[3]
Dopamine (B1211576) D1-likeMeclizine---Weak Antagonist[2]
Dopamine D2-likeMeclizine---Weak Antagonist[2]

Note: A lower Ki value indicates a higher binding affinity.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the primary signaling pathways of the CNS receptors discussed and a general workflow for a competitive radioligand binding assay used to determine binding affinities.

G_Protein_Signaling_Pathways Figure 1: G-Protein Coupled Receptor Signaling Pathways cluster_Gq Gq Pathway (e.g., H1, M1, M3, M5, 5-HT2A/2C) cluster_Gs Gs Pathway (e.g., D1, D5, Beta-Adrenergic) cluster_Gi Gi Pathway (e.g., M2, M4, D2, D3, D4, 5-HT1A, Alpha2-Adrenergic) Receptor_Gq Receptor Gq Gq Protein Receptor_Gq->Gq Agonist PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release (from ER) IP3->Ca_Release Induces PKC Protein Kinase C DAG->PKC Activates Receptor_Gs Receptor Gs Gs Protein Receptor_Gs->Gs Agonist AC_Gs Adenylyl Cyclase Gs->AC_Gs Activates ATP_Gs ATP AC_Gs->ATP_Gs Converts cAMP_Gs cAMP ATP_Gs->cAMP_Gs PKA_Gs Protein Kinase A cAMP_Gs->PKA_Gs Activates Receptor_Gi Receptor Gi Gi Protein Receptor_Gi->Gi Agonist AC_Gi Adenylyl Cyclase Gi->AC_Gi Inhibits ATP_Gi ATP AC_Gi->ATP_Gi Converts cAMP_Gi cAMP ATP_Gi->cAMP_Gi PKA_Gi Protein Kinase A cAMP_Gi->PKA_Gi Activates

Figure 1: Simplified signaling pathways for Gq, Gs, and Gi coupled receptors.

Radioligand_Binding_Assay_Workflow Figure 2: Competitive Radioligand Binding Assay Workflow Preparation 1. Preparation of Materials: - Cell membranes with receptor of interest - Radioligand (e.g., [³H]-Pyrilamine) - Test compound (Meclozine) - Buffers Incubation 2. Incubation: Combine membranes, fixed concentration of radioligand, and varying concentrations of Meclizine. Preparation->Incubation Equilibrium 3. Reach Equilibrium: Incubate at a specific temperature for a defined period (e.g., 60 mins at 25°C). Incubation->Equilibrium Filtration 4. Separation: Rapidly filter the mixture through glass fiber filters to separate bound from free radioligand. Equilibrium->Filtration Washing 5. Washing: Wash filters with cold buffer to remove non-specifically bound radioligand. Filtration->Washing Counting 6. Quantification: Measure radioactivity on filters using a scintillation counter. Washing->Counting Analysis 7. Data Analysis: - Plot % specific binding vs. log[Meclizine] - Determine IC50 - Calculate Ki using Cheng-Prusoff equation. Counting->Analysis

Figure 2: A generalized workflow for a competitive radioligand binding assay.

Experimental Protocols

The following are detailed methodologies for key experiments cited or generally applicable for characterizing the interaction of Meclizine Dihydrochloride with CNS receptors.

Protocol 1: Radioligand Competitive Binding Assay (General Protocol)

This protocol is a standard method for determining the binding affinity (Ki) of a test compound for a specific receptor.

Objective: To determine the inhibition constant (Ki) of Meclizine Dihydrochloride for a CNS receptor of interest (e.g., Histamine H1, Muscarinic, Dopamine, Serotonin (B10506), Adrenergic receptors).

Materials:

  • Cell Membranes: Membranes prepared from cell lines (e.g., HEK293, CHO) stably expressing the human receptor of interest.

  • Radioligand: A tritiated ([³H]) or iodinated ([¹²⁵I]) ligand with high affinity and selectivity for the target receptor (e.g., [³H]-Pyrilamine for H1 receptors).

  • Test Compound: Meclizine Dihydrochloride.

  • Non-specific Binding Control: A high concentration of a known antagonist for the target receptor to determine non-specific binding.

  • Incubation Buffer: e.g., 50 mM Tris-HCl, pH 7.4.

  • Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.

  • Glass Fiber Filters.

  • Scintillation Counter and Scintillation Fluid.

Procedure:

  • Preparation: Prepare serial dilutions of Meclizine Dihydrochloride in the incubation buffer.

  • Incubation: In a multi-well plate, combine the cell membrane preparation, a fixed concentration of the radioligand, and varying concentrations of Meclizine Dihydrochloride. Include wells for total binding (membranes and radioligand only) and non-specific binding (membranes, radioligand, and non-specific binding control).

  • Equilibration: Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient duration to allow the binding to reach equilibrium (e.g., 60 minutes).

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

  • Washing: Wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.

  • Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

Data Analysis:

  • Calculate specific binding by subtracting the non-specific binding from the total binding.

  • Generate a competition binding curve by plotting the percentage of specific binding against the logarithm of the Meclizine Dihydrochloride concentration.

  • Determine the IC50 value (the concentration of Meclizine that inhibits 50% of the specific binding of the radioligand) from the curve using non-linear regression analysis.

  • Calculate the Ki (inhibition constant) from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[4]

Protocol 2: Functional Assay - Calcium Flux Assay (for Gq-coupled receptors)

This assay measures the ability of a compound to act as an antagonist at Gq-coupled receptors (e.g., H1, M1, M3, M5, 5-HT2A/2C) by monitoring changes in intracellular calcium concentration.

Objective: To determine the functional antagonism of Meclizine Dihydrochloride at a Gq-coupled CNS receptor.

Materials:

  • Cells: A cell line (e.g., HEK293, CHO) stably or transiently expressing the human Gq-coupled receptor of interest.

  • Calcium-sensitive fluorescent dye: (e.g., Fluo-4 AM, Fura-2 AM).

  • Agonist: A known agonist for the target receptor (e.g., histamine for the H1 receptor).

  • Test Compound: Meclizine Dihydrochloride.

  • Assay Buffer: e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.

  • Fluorescence plate reader with an injection system.

Procedure:

  • Cell Plating: Plate the cells in a multi-well plate and allow them to adhere overnight.

  • Dye Loading: Load the cells with the calcium-sensitive dye according to the manufacturer's instructions. This typically involves incubating the cells with the dye for a specific period (e.g., 30-60 minutes) at 37°C.

  • Pre-incubation: Wash the cells to remove excess dye and then pre-incubate them with varying concentrations of Meclizine Dihydrochloride for a defined period.

  • Stimulation and Measurement: Place the plate in the fluorescence plate reader. Measure the baseline fluorescence, then inject a fixed concentration of the agonist (typically the EC80 to ensure a robust response) and immediately begin measuring the change in fluorescence over time.

Data Analysis:

  • The increase in fluorescence upon agonist stimulation reflects the influx of intracellular calcium.

  • Plot the agonist-induced calcium response against the concentration of Meclizine Dihydrochloride.

  • Determine the IC50 value, which is the concentration of Meclizine that inhibits 50% of the maximal agonist response.

Protocol 3: Functional Assay - cAMP Assay (for Gs and Gi-coupled receptors)

This assay measures the ability of a compound to modulate the production of cyclic AMP (cAMP), a second messenger, in response to Gs-coupled (e.g., D1, D5, beta-adrenergic) or Gi-coupled (e.g., M2, M4, D2, D3, D4, 5-HT1A, alpha2-adrenergic) receptor activation.

Objective: To determine the functional antagonism of Meclizine Dihydrochloride at a Gs or Gi-coupled CNS receptor.

Materials:

  • Cells: A cell line (e.g., HEK293, CHO) stably expressing the human Gs or Gi-coupled receptor of interest.

  • Agonist: A known agonist for the target receptor.

  • Test Compound: Meclizine Dihydrochloride.

  • cAMP Assay Kit: A commercially available kit for measuring cAMP levels (e.g., HTRF, ELISA, or fluorescence polarization-based kits).

  • Phosphodiesterase (PDE) inhibitor: (e.g., IBMX) to prevent the degradation of cAMP.

Procedure:

  • Cell Plating: Plate the cells in a multi-well plate and allow them to adhere.

  • Pre-incubation: Pre-incubate the cells with varying concentrations of Meclizine Dihydrochloride in the presence of a PDE inhibitor.

  • Stimulation:

    • For Gs-coupled receptors: Add a fixed concentration of the agonist to stimulate cAMP production.

    • For Gi-coupled receptors: Add a fixed concentration of an adenylyl cyclase activator (e.g., forskolin) followed by the agonist to measure the inhibition of cAMP production.

  • Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels using the chosen cAMP assay kit according to the manufacturer's protocol.

Data Analysis:

  • Plot the change in cAMP levels in response to the agonist against the concentration of Meclizine Dihydrochloride.

  • Determine the IC50 value, representing the concentration of Meclizine that inhibits 50% of the agonist-induced change in cAMP levels.

Conclusion

Meclizine Dihydrochloride exhibits a non-selective binding profile, with its primary high-affinity interaction at the histamine H1 receptor. Its affinity for muscarinic receptors is significantly lower, and it demonstrates weak antagonism at dopamine D1-like and D2-like receptors. The lack of comprehensive, publicly available quantitative data for its interaction with other major CNS receptor families, such as serotonin and adrenergic receptors, highlights an area for future investigation. The experimental protocols detailed in this guide provide a framework for researchers to further elucidate the complete receptor interaction profile of meclizine and other compounds. A thorough understanding of these off-target interactions is essential for predicting potential side effects and for the rational design of more selective and safer medications.

References

Methodological & Application

Meclozine Dihydrochloride: In Vivo Experimental Protocols for Neuroprotection

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Meclozine, a histamine (B1213489) H1 receptor antagonist traditionally used for motion sickness and vertigo, has emerged as a promising neuroprotective agent.[1][2] Its therapeutic potential is being explored in various models of neurodegenerative diseases and acute neuronal injury. The primary mechanism of its neuroprotective action is attributed to the modulation of cellular metabolism, specifically the inhibition of mitochondrial respiration and a consequential shift towards glycolysis.[3][4] This metabolic reprogramming appears to confer neuronal resilience against ischemic and excitotoxic insults. Furthermore, meclozine has been shown to modulate key signaling pathways involved in inflammation and cell survival, such as the AKT/NF-κβ/ERK/JNK pathway.[1][5]

These application notes provide a comprehensive overview of in vivo experimental protocols to investigate the neuroprotective effects of meclozine dihydrochloride. Detailed methodologies for key experiments, data presentation in structured tables, and visualizations of signaling pathways and experimental workflows are included to guide researchers in this field.

Data Presentation: Quantitative Summary of Meclozine's Neuroprotective Effects

The following tables summarize quantitative data from various in vivo studies on meclozine, providing a reference for experimental design.

Table 1: Neuroprotective Effects of Meclozine in a Mouse Model of Ischemic Stroke (tMCAO)

ParameterTreatment GroupDosage & AdministrationResultReference
Infarct Volume (S)-MeclizinePre-treatment (-17 and -3 hours before MCAO)Decreased infarct volumes[6]
Anoxic Depolarization Onset (S)-MeclizinePre-treatment (-17 and -3 hours before MCAO)Delayed onset of anoxic depolarization[6]
Neurological Deficit Score MeclizinePre-treatmentImproved neurological scores[6]

Table 2: Neuroprotective Effects of Meclozine in a Drosophila Model of Huntington's Disease (polyQ)

ParameterTreatment GroupDosage & AdministrationResultReference
Rhabdomere Loss Meclizine33 µM in foodSignificant protection against rhabdomere loss compared to DMSO control[6]

Table 3: Effects of Meclizine on Inflammatory Markers in a Mouse Model of Neuroinflammation

ParameterTreatment GroupDosage & AdministrationResultReference
IL-1β, TNF-α, NF-κβ, AKT, ERK, JNK Meclizine12.5 & 25 mg/kg; p.o. for 14 daysSignificant down-regulation of all parameters in brain tissue[1][5]

Experimental Protocols

Ischemic Stroke Model: Transient Middle Cerebral Artery Occlusion (tMCAO) in Mice

This protocol describes the induction of focal cerebral ischemia to evaluate the neuroprotective efficacy of meclozine.

a. Animal Preparation and Drug Administration:

  • Use adult male mice (e.g., C57BL/6, 8-12 weeks old, 25-30 g).[7]

  • Acclimatize animals to the housing conditions for at least one week.

  • Prepare this compound solution in a suitable vehicle (e.g., saline or 0.5% carboxymethyl cellulose).

  • Administer meclozine or vehicle via intraperitoneal (i.p.) injection or oral gavage (p.o.). A pre-treatment regimen, for instance, at 17 hours and 3 hours prior to MCAO, has been shown to be effective.[8]

b. tMCAO Surgical Procedure:

  • Anesthetize the mouse with isoflurane (B1672236) (5% for induction, 1.5-2% for maintenance).[7]

  • Maintain body temperature at 37.0 ± 0.5°C using a heating pad with a rectal probe.[7]

  • Place the mouse in a supine position and make a midline neck incision.

  • Carefully expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

  • Introduce a filament (e.g., 6-0 nylon monofilament with a silicon-coated tip) into the ECA and advance it into the ICA to occlude the origin of the middle cerebral artery (MCA).[7][8]

  • After the desired occlusion period (e.g., 60 minutes), withdraw the filament to allow reperfusion.[6]

  • Suture the incision and allow the animal to recover in a heated cage.

c. Assessment of Neuroprotection:

  • Neurological Deficit Scoring: At 24 hours post-MCAO, evaluate neurological deficits using a standardized scoring system (e.g., a 5-point scale).[6]

  • Infarct Volume Measurement (TTC Staining):

    • At 24 or 48 hours post-MCAO, euthanize the animals and harvest the brains.[6]

    • Slice the brain into 2 mm coronal sections.[7]

    • Immerse the sections in a 2% solution of 2,3,5-triphenyltetrazolium chloride (TTC) at 37°C for 15-20 minutes in the dark.[7][9]

    • Viable tissue will stain red, while the infarcted area will remain white.[9]

    • Capture images of the stained sections and quantify the infarct volume using image analysis software.

Huntington's Disease Model: Rotarod Test for Motor Coordination in Mice

This protocol assesses motor coordination and balance, which are often impaired in mouse models of Huntington's disease.

a. Animal and Apparatus Preparation:

  • Use a transgenic mouse model of Huntington's disease (e.g., R6/2) and wild-type littermates as controls.[10]

  • Use a commercially available accelerating rotarod apparatus.[11]

  • Acclimatize mice to the testing room for at least 30 minutes before the experiment.[12]

b. Rotarod Procedure:

  • Training Phase (optional but recommended): Place mice on the rod at a constant low speed (e.g., 4 rpm) for a set duration (e.g., 60 seconds) for 2-3 days prior to testing.[11]

  • Testing Phase:

    • Set the rotarod to accelerate from a low speed (e.g., 4 rpm) to a high speed (e.g., 40 rpm) over a defined period (e.g., 300 seconds).[12][13]

    • Place the mouse on the rotating rod.

    • Record the latency to fall from the rod.

    • Perform 2-3 trials per mouse with an inter-trial interval of at least 15 minutes.[12]

c. Data Analysis:

  • Compare the average latency to fall between meclozine-treated and vehicle-treated transgenic mice, as well as wild-type controls.

Histological Analysis: Nissl Staining for Neuronal Morphology

Nissl staining is used to visualize the basic structure of neurons and identify neuronal loss or damage.

a. Tissue Preparation:

  • Perfuse the animal with 4% paraformaldehyde (PFA) in phosphate-buffered saline (PBS).[14]

  • Harvest the brain and post-fix in 4% PFA overnight.

  • Cryoprotect the brain in a sucrose (B13894) solution (e.g., 30% in PBS).

  • Cut frozen coronal sections (e.g., 20-40 µm) on a cryostat or vibratome.[14][15]

  • Mount the sections on gelatin-coated slides.[15]

b. Staining Procedure:

  • Air-dry the slides.

  • Rehydrate the sections through a series of graded alcohols to distilled water.[16]

  • Stain in a 0.1% cresyl violet solution for 5-10 minutes.[14][16]

  • Rinse briefly in distilled water.

  • Differentiate in 95% ethanol (B145695) to remove excess stain.[16]

  • Dehydrate through graded alcohols and clear in xylene.[16]

  • Coverslip with a permanent mounting medium.

c. Analysis:

  • Qualitatively and quantitatively assess neuronal morphology and density in specific brain regions of interest.

Biochemical Analysis: Western Blot for Cleaved Caspase-3

This protocol detects the active form of caspase-3, a key executioner of apoptosis.

a. Sample Preparation:

  • Dissect the brain region of interest on ice.

  • Homogenize the tissue in a suitable lysis buffer containing protease inhibitors.

  • Centrifuge the lysate to pellet cellular debris and collect the supernatant.

  • Determine the protein concentration of the lysate.

b. Western Blot Procedure:

  • Separate 20-40 µg of protein per sample on an SDS-PAGE gel (e.g., 12-15%).[17]

  • Transfer the proteins to a PVDF or nitrocellulose membrane.[17]

  • Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.[17]

  • Incubate the membrane with a primary antibody specific for cleaved caspase-3 overnight at 4°C.[18]

  • Wash the membrane with TBST.

  • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[17]

  • Wash the membrane with TBST.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

  • Quantify the band intensity and normalize to a loading control (e.g., β-actin or GAPDH).

Mandatory Visualizations

Meclozine_Neuroprotection_Signaling_Pathway cluster_0 Cellular Stress (e.g., Ischemia, Neurotoxins) cluster_1 Meclozine Intervention cluster_2 Metabolic Shift cluster_3 Signaling Pathways cluster_4 Cellular Outcomes Stress Ischemia/ Neurotoxins MitoResp Mitochondrial Respiration Stress->MitoResp Induces Dysfunction AKT AKT Stress->AKT Activates ERK ERK Stress->ERK Activates JNK JNK Stress->JNK Activates NFkB NF-κB Stress->NFkB Activates Apoptosis Apoptosis (Caspase-3 activation) Stress->Apoptosis Induces Neuroinflammation Neuroinflammation Stress->Neuroinflammation Induces Meclozine Meclozine Meclozine->MitoResp Glycolysis Glycolysis Meclozine->Glycolysis Meclozine->AKT Inhibits Meclozine->ERK Inhibits Meclozine->JNK Inhibits Meclozine->NFkB Inhibits MitoResp->Apoptosis Neuroprotection Neuroprotection Glycolysis->Neuroprotection AKT->NFkB ERK->Neuroinflammation JNK->Apoptosis NFkB->Neuroinflammation Experimental_Workflow_tMCAO cluster_animal_prep 1. Animal Preparation & Treatment cluster_surgery 2. tMCAO Surgery cluster_assessment 3. Neuroprotection Assessment Animal_Acclimatization Animal Acclimatization (≥ 1 week) Meclozine_Prep Meclozine/ Vehicle Preparation Animal_Acclimatization->Meclozine_Prep Treatment Meclozine/Vehicle Administration (e.g., -17h & -3h pre-MCAO) Meclozine_Prep->Treatment Anesthesia Anesthesia & Temperature Control Treatment->Anesthesia Surgery tMCAO Procedure (60 min occlusion) Anesthesia->Surgery Reperfusion Filament Withdrawal (Reperfusion) Surgery->Reperfusion Recovery Post-operative Recovery Reperfusion->Recovery Neuro_Scoring Neurological Scoring (24h post-MCAO) Recovery->Neuro_Scoring Euthanasia Euthanasia & Brain Harvest (24h or 48h post-MCAO) Neuro_Scoring->Euthanasia TTC_Staining TTC Staining Euthanasia->TTC_Staining Histology_Biochem Histology/Biochemistry (Nissl, Western Blot) Euthanasia->Histology_Biochem Infarct_Analysis Infarct Volume Analysis TTC_Staining->Infarct_Analysis

References

Application Notes and Protocols for Cell-Based Efficacy Testing of Meclozine Dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Meclozine Dihydrochloride is a first-generation histamine (B1213489) H1 receptor antagonist widely used for the management of motion sickness and vertigo.[1][2] Emerging research has unveiled its broader pharmacological profile, including modulation of cellular metabolism and potential applications in neuroprotection and cancer therapy.[3][4][5] These application notes provide a comprehensive overview of cell-based assay methods to evaluate the efficacy of this compound, focusing on its primary targets and cellular effects. Detailed protocols for key experiments are provided to facilitate research and development.

I. Pharmacological Profile of this compound

Meclozine exerts its biological effects through multiple mechanisms of action:

  • Histamine H1 Receptor Inverse Agonism: Meclozine is a potent inverse agonist of the histamine H1 receptor.[6] This action inhibits the constitutive activity of the receptor, thereby blocking the Gq/11-PLC-IP3-Ca2+ signaling pathway, which is crucial in allergic and inflammatory responses.[6]

  • Mitochondrial Respiration Inhibition: Meclozine has been shown to attenuate mitochondrial respiration.[7][8] This effect is not due to direct inhibition of the electron transport chain but rather through the inhibition of CTP:phosphoethanolamine cytidylyltransferase (PCYT2) in the Kennedy pathway of phosphatidylethanolamine (B1630911) biosynthesis.[8][9] This leads to an accumulation of phosphoethanolamine, which in turn inhibits mitochondrial respiration and promotes a metabolic shift towards glycolysis.[8][9][10]

  • Induction of Apoptosis and Cell Cycle Arrest: In some cancer cell lines, meclizine (B1204245) has been demonstrated to induce apoptosis and cause cell cycle arrest at the G0/G1 phase.[4]

II. Data Presentation: Quantitative Pharmacological Data

The following table summarizes key quantitative data for Meclozine, providing a basis for dose-response studies in various cell-based assays.

CompoundTarget/EffectAssay TypeCell LinePotency (EC50/IC50/Ki)Reference
Racemic MeclizineHistamine H1 ReceptorRadioligand Binding-Ki: 250 nM[6]
Racemic MeclizineMuscarinic ReceptorsRadioligand Binding-Ki: 3,600 - 30,000 nM[6]
Meclizine DihydrochlorideIncreased Cell SurvivalCell Viability AssaySTHdhQ111/111 cellsEC50: 17.3 µM[2]
MeclizineApoptosis InductionDNA Ladder AssayCOLO 205 cells>50 µM[4]

III. Experimental Protocols and Methodologies

This section provides detailed protocols for key cell-based assays to assess the efficacy of this compound.

Protocol 1: Histamine H1 Receptor Binding Assay (Competitive Radioligand Binding)

Objective: To determine the binding affinity (Ki) of this compound for the human histamine H1 receptor.

Materials:

  • Cell membranes from HEK293 or CHO cells stably expressing the human H1 receptor.[6][11]

  • Radioligand: [³H]-Pyrilamine or [³H]-Mepyramine (selective H1 antagonists).[6][12]

  • Test Compound: this compound.

  • Non-specific Binding Control: 10 µM Mianserin or another suitable H1 antagonist.[6]

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Scintillation cocktail and scintillation counter.

  • 96-well filter plates.

Procedure:

  • Thaw the cell membrane preparation and dilute to the desired protein concentration in ice-cold Assay Buffer.

  • In a 96-well plate, add in the following order:

    • Assay Buffer.

    • A fixed concentration of the radioligand (e.g., the Kd of [³H]-Pyrilamine).

    • Increasing concentrations of this compound or the non-specific binding control.

  • Add the diluted cell membranes to initiate the binding reaction.

  • Incubate the plate at room temperature for 60-90 minutes with gentle agitation.

  • Terminate the binding reaction by rapid filtration through the filter plate using a cell harvester.

  • Wash the filters three times with ice-cold Wash Buffer to remove unbound radioligand.

  • Allow the filters to dry, then add scintillation cocktail to each well.

  • Quantify the bound radioactivity using a scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Determine the IC50 value (the concentration of this compound that inhibits 50% of specific binding) and calculate the Ki value using the Cheng-Prusoff equation.

Protocol 2: Functional Antagonism at the H1 Receptor - Calcium Flux Assay

Objective: To determine the functional antagonist potency (IC50) of this compound at the H1 receptor by measuring its ability to block histamine-induced calcium release.[11]

Materials:

  • Cell Line: HEK293 or CHO cells stably expressing the human H1 receptor.[11]

  • Culture Medium: DMEM with 10% FBS.

  • Assay Plate: Black-walled, clear-bottom 96- or 384-well microplates.[11]

  • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM).

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • Histamine (agonist).

  • This compound.

  • Fluorescence plate reader with kinetic reading capabilities.

Procedure:

  • Seed the cells in the assay plate and culture overnight to form a confluent monolayer.

  • Load the cells with the calcium-sensitive dye according to the manufacturer's instructions (typically 30-60 minutes at 37°C).

  • Wash the cells with Assay Buffer to remove excess dye.

  • Add this compound at various concentrations to the wells and incubate for 15-30 minutes.

  • Measure the baseline fluorescence.

  • Add a fixed concentration of histamine (e.g., EC80) to all wells to stimulate calcium release.

  • Immediately measure the fluorescence intensity over time to capture the calcium transient.

  • Calculate the inhibition of the histamine-induced calcium response by this compound.

  • Determine the IC50 value from the concentration-response curve.

Protocol 3: Assessment of Mitochondrial Function - Seahorse XF Analyzer Assay

Objective: To measure the effect of this compound on mitochondrial respiration (Oxygen Consumption Rate, OCR) and glycolysis (Extracellular Acidification Rate, ECAR).[8][10]

Materials:

  • Cell Line: Various cell types can be used, including HEK293, HeLa, or specific disease-relevant cell lines.[7]

  • Seahorse XF96 or XF24 cell culture microplates.

  • Assay Medium: XF Base Medium supplemented with 10 mM glucose, 1 mM sodium pyruvate, and 2 mM L-glutamine, pH 7.4.[10]

  • This compound.

  • Seahorse XF Analyzer.

Procedure:

  • Seed cells in the Seahorse XF cell culture microplate and allow them to adhere overnight.[10]

  • One hour prior to the assay, replace the culture medium with the assay medium and incubate the plate at 37°C in a non-CO2 incubator.[10]

  • Prepare a stock solution of this compound in DMSO and dilute to the desired final concentrations in the assay medium.

  • Load the compound into the injector ports of the Seahorse XF sensor cartridge.

  • Place the cell culture plate in the Seahorse XF Analyzer and perform the assay.

  • Measure baseline OCR and ECAR.

  • Inject this compound and monitor the changes in OCR and ECAR over time.

  • Analyze the data to determine the dose-dependent effect of this compound on mitochondrial respiration and glycolysis.

Protocol 4: Cell Viability and Apoptosis Assay

Objective: To evaluate the effect of this compound on cell viability and its potential to induce apoptosis.

Materials:

  • Cell Line: e.g., human colon cancer cells (COLO 205, HT-29) or other relevant cell lines.[4]

  • Culture Medium and 96-well plates.

  • This compound.

  • Cell viability reagent (e.g., MTT, WST-1, or CellTiter-Glo).[13]

  • Apoptosis detection kit (e.g., Caspase-Glo 3/7 Assay, Annexin V staining kit).[2][14]

  • Plate reader (absorbance, fluorescence, or luminescence).

Procedure for Cell Viability (MTT Assay):

  • Seed cells in a 96-well plate and allow them to attach overnight.

  • Treat the cells with various concentrations of this compound for a specified duration (e.g., 24, 48, or 72 hours).

  • Add MTT reagent to each well and incubate for 2-4 hours at 37°C.

  • Solubilize the formazan (B1609692) crystals with a solubilization buffer (e.g., DMSO or a dedicated solubilizing solution).

  • Measure the absorbance at the appropriate wavelength (e.g., 570 nm).

  • Calculate the percentage of cell viability relative to untreated control cells.

Procedure for Apoptosis (Caspase-3/7 Activity):

  • Follow steps 1 and 2 of the cell viability protocol.

  • Add the Caspase-Glo 3/7 reagent to each well.

  • Incubate at room temperature for 30-60 minutes.

  • Measure the luminescence using a plate reader.

  • An increase in luminescence indicates the activation of caspases 3 and 7, a hallmark of apoptosis.

IV. Visualizations: Signaling Pathways and Experimental Workflows

G Histamine H1 Receptor Signaling Pathway cluster_membrane Cell Membrane H1R Histamine H1 Receptor Gq11 Gq/11 H1R->Gq11 Activates PLC PLC Gq11->PLC Activates IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Generates Histamine Histamine Histamine->H1R Activates Meclozine Meclozine (Inverse Agonist) Meclozine->H1R Inhibits (Inverse Agonism) ER Endoplasmic Reticulum IP3->ER Binds to Receptor PKC PKC DAG->PKC Activates Ca2 Ca2+ ER->Ca2 Release Downstream Downstream Cellular Responses Ca2->Downstream PKC->Downstream

Caption: Histamine H1 Receptor Signaling Pathway and Inhibition by Meclozine.

G Meclozine's Effect on Mitochondrial Respiration cluster_cytosol Cytosol cluster_mitochondrion Mitochondrion Ethanolamine Ethanolamine Phosphoethanolamine Phosphoethanolamine Ethanolamine->Phosphoethanolamine Ethanolamine Kinase CDP_Ethanolamine CDP_Ethanolamine Phosphoethanolamine->CDP_Ethanolamine PCYT2 Phosphoethanolamine_acc Phosphoethanolamine Accumulation PE Biosynthesis PE Biosynthesis CDP_Ethanolamine->PE Biosynthesis Kennedy Pathway Meclozine Meclozine Meclozine->CDP_Ethanolamine Inhibits MitoResp Mitochondrial Respiration (OCR) Glycolysis Glycolysis (ECAR) Increases MitoResp->Glycolysis Compensatory Shift Phosphoethanolamine_acc->MitoResp Inhibits

Caption: Meclozine's mechanism of mitochondrial respiration inhibition.

G Workflow for Cell-Based Calcium Flux Assay cluster_workflow Start Seed H1-expressing cells in 96-well plate Load Load cells with calcium-sensitive dye Start->Load Wash Wash cells to remove excess dye Load->Wash Treat Treat with Meclozine (various concentrations) Wash->Treat Baseline Measure baseline fluorescence Treat->Baseline Stimulate Stimulate with Histamine (agonist) Baseline->Stimulate Measure Measure fluorescence kinetically Stimulate->Measure Analyze Analyze data and calculate IC50 Measure->Analyze End Results Analyze->End

Caption: Experimental workflow for the calcium flux assay.

G Workflow for Seahorse XF Assay cluster_workflow Start Seed cells in Seahorse XF plate Incubate Incubate overnight Start->Incubate Medium_Change Replace with assay medium Incubate->Medium_Change Equilibrate Equilibrate in non-CO2 incubator Medium_Change->Equilibrate Load_Cartridge Load Meclozine into sensor cartridge Equilibrate->Load_Cartridge Run_Assay Run assay in Seahorse Analyzer Load_Cartridge->Run_Assay Measure_Baseline Measure baseline OCR and ECAR Run_Assay->Measure_Baseline Inject Inject Meclozine Measure_Baseline->Inject Measure_Response Measure OCR and ECAR response Inject->Measure_Response Analyze Analyze data Measure_Response->Analyze End Results Analyze->End

References

Application Note: Quantification of Meclozine Dihydrochloride using a Validated HPLC-UV Method

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Meclozine Dihydrochloride is a first-generation antihistamine and antiemetic agent commonly used for the prevention and treatment of nausea, vomiting, and dizziness associated with motion sickness and vertigo. Accurate and reliable quantification of this compound in bulk drug and pharmaceutical dosage forms is crucial for quality control and regulatory compliance. This application note describes a robust High-Performance Liquid Chromatography (HPLC) method with UV detection for the determination of this compound. The method is validated according to the International Council for Harmonisation (ICH) guidelines to ensure its accuracy, precision, and reliability.

Experimental Protocol

This protocol provides a detailed procedure for the quantification of this compound using a reversed-phase HPLC-UV system.

1. Materials and Reagents

  • This compound reference standard

  • HPLC grade Methanol

  • HPLC grade Acetonitrile

  • HPLC grade Water

  • Orthophosphoric acid (OPA)

  • Triethylamine

  • Sodium 1-heptanesulfonate

  • Potassium dihydrogen phosphate

  • Tablets containing this compound

2. Equipment

  • HPLC system with a UV-Visible detector

  • Analytical balance

  • Ultrasonic bath

  • pH meter

  • Volumetric flasks and pipettes

  • Syringe filters (0.45 µm)

3. Chromatographic Conditions

A summary of various validated HPLC methods is presented below. Method 1 is detailed in this protocol.

ParameterMethod 1[1]Method 2[2][3]Method 3[4]Method 4[5][6]
Column Cosmosil C18 (250 x 4.6 mm, 5 µm)C8 (250 x 4.6 mm, 5 µm)L1 packing (4.6 mm x 25 cm, 5 µm)UHPLC Column
Mobile Phase Methanol: Water (65:35 v/v), pH adjusted to 3.0 with OPA0.2% Triethylamine in water: Methanol (65:35 v/v), pH adjusted to 3.0 with OPA1.5 g Sodium 1-heptanesulfonate in 300 mL water and 700 mL acetonitrile, pH adjusted to 4 with 0.1 N sulfuric acidAcetonitrile: Water (60:30 v/v) with 0.7 g/100 mL monobasic sodium phosphate, pH adjusted to 4 with phosphoric acid
Flow Rate 0.9 mL/min1.0 mL/minNot Specified1.5 mL/min
Detection Wavelength 225 nm229 nm230 nm232 nm
Injection Volume Not SpecifiedNot SpecifiedNot SpecifiedNot Specified
Temperature AmbientAmbientAmbientAmbient

4. Preparation of Standard Solutions

  • Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.

  • Working Standard Solutions: Prepare a series of working standard solutions by appropriately diluting the stock solution with the mobile phase to achieve concentrations in the desired linear range (e.g., 5-25 µg/mL).[7]

5. Preparation of Sample Solutions (from Tablets)

  • Weigh and finely powder not fewer than 20 tablets.

  • Accurately weigh a portion of the powder equivalent to 10 mg of this compound and transfer it to a 100 mL volumetric flask.

  • Add approximately 70 mL of the mobile phase and sonicate for 15 minutes to ensure complete dissolution of the drug.

  • Dilute to volume with the mobile phase and mix well.

  • Filter the solution through a 0.45 µm syringe filter, discarding the first few mL of the filtrate.

  • Further dilute the filtered solution with the mobile phase to obtain a final concentration within the calibration range.

6. System Suitability

Before sample analysis, inject a standard solution multiple times (e.g., n=6) to evaluate the system suitability. The relative standard deviation (RSD) for the peak area and retention time should be less than 2%.

7. Analysis

Inject equal volumes of the standard and sample solutions into the chromatograph. Record the chromatograms and measure the peak areas.

8. Calculation

Calculate the amount of this compound in the sample using the following formula:

Where:

  • A_sample = Peak area of this compound in the sample solution

  • A_standard = Peak area of this compound in the standard solution

  • C_standard = Concentration of the standard solution (µg/mL)

  • C_sample = Concentration of the sample solution (µg/mL)

Method Validation Summary

The described HPLC method has been validated according to ICH guidelines, and the results are summarized in the tables below.

Table 1: System Suitability and Specificity

ParameterResult
Retention Time (min) 3.846[1]
Theoretical Plates > 2000
Tailing Factor < 2
Specificity The method is specific as there is no interference from excipients at the retention time of Meclozine.

Table 2: Linearity

Concentration Range (µg/mL)Correlation Coefficient (r²)
5 - 25[7]0.999[7]
10 - 1200.9996[8]

Table 3: Precision

Precision Type%RSD
Intraday < 2%
Interday < 2%

Table 4: Accuracy (Recovery)

Spiked Level% Recovery
80% 98.78 - 101.83[8]
100% 98.78 - 101.83[8]
120% 98.78 - 101.83[8]

Table 5: Limit of Detection (LOD) and Limit of Quantification (LOQ)

ParameterValue (µg/mL)
LOD 0.3 - 0.76[6][9]
LOQ 1.1 - 2.29[6][9]

Table 6: Robustness

The method was found to be robust with respect to small, deliberate variations in flow rate, mobile phase composition, and pH.

Visualizations

experimental_workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard_Prep Standard Preparation HPLC_Setup HPLC System Setup Standard_Prep->HPLC_Setup Sample_Prep Sample Preparation (Tablets) Sample_Prep->HPLC_Setup System_Suitability System Suitability Test HPLC_Setup->System_Suitability Analysis_Run Chromatographic Run System_Suitability->Analysis_Run Data_Acquisition Data Acquisition Analysis_Run->Data_Acquisition Quantification Quantification Data_Acquisition->Quantification Reporting Reporting Quantification->Reporting

Caption: Experimental workflow for HPLC-UV analysis of this compound.

validation_parameters Method_Validation Method Validation Specificity Specificity Method_Validation->Specificity Linearity Linearity Method_Validation->Linearity Precision Precision Method_Validation->Precision Accuracy Accuracy Method_Validation->Accuracy LOD LOD Method_Validation->LOD LOQ LOQ Method_Validation->LOQ Robustness Robustness Method_Validation->Robustness

Caption: Logical relationship of analytical method validation parameters.

Conclusion

The presented HPLC-UV method is simple, rapid, accurate, and precise for the quantification of this compound in pharmaceutical formulations. The method has been successfully validated according to ICH guidelines and is suitable for routine quality control analysis. The provided experimental protocol and validation data demonstrate the reliability and robustness of this analytical procedure.

References

Application Notes and Protocols: Meclozine Dihydrochloride for Neuroprotection Assays in Huntington's Disease Models

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Huntington's disease (HD) is a devastating neurodegenerative disorder characterized by the progressive loss of neurons, particularly in the striatum. The disease is caused by an expansion of CAG trinucleotide repeats in the huntingtin gene, leading to a mutant huntingtin protein (mHTT) that contributes to neuronal dysfunction and death. A key pathological feature of HD is the dysregulation of cellular energy metabolism and mitochondrial dysfunction. Meclozine, an over-the-counter antihistamine, has emerged as a promising neuroprotective agent in preclinical models of Huntington's disease. Its therapeutic potential stems from its ability to modulate cellular metabolism, specifically by suppressing mitochondrial respiration and promoting a shift towards glycolysis. This metabolic reprogramming has been shown to protect neurons from apoptosis induced by the toxic effects of mutant huntingtin.

These application notes provide detailed protocols for assessing the neuroprotective effects of meclozine dihydrochloride (B599025) in established in vitro models of Huntington's disease.

Mechanism of Action

The neuroprotective effect of meclozine in Huntington's disease models is not attributed to its well-known anti-histaminergic or anti-muscarinic activities. Instead, its mechanism is strongly correlated with its ability to inhibit mitochondrial respiration. This inhibition of oxidative metabolism leads to a compensatory increase in glycolysis to meet the cell's energy demands. This metabolic shift is crucial for its neuroprotective effects, as it reduces the reliance on dysfunctional mitochondria, which are a key source of oxidative stress and apoptotic signaling in Huntington's disease. By suppressing mitochondrial activity, meclozine has been shown to prevent the activation of caspases, key executioners of apoptosis, thereby promoting neuronal survival.

cluster_0 Huntington's Disease Pathology cluster_1 Meclozine Intervention mHTT Mutant Huntingtin (mHTT) Mito_Dys Mitochondrial Dysfunction mHTT->Mito_Dys Ox_Stress Oxidative Stress Mito_Dys->Ox_Stress Apoptosis Apoptosis Mito_Dys->Apoptosis Ox_Stress->Apoptosis Neuron_Death Neuronal Death Apoptosis->Neuron_Death Meclozine Meclozine Dihydrochloride Mito_Resp_Inhib Inhibition of Mitochondrial Respiration Meclozine->Mito_Resp_Inhib Mito_Resp_Inhib->Mito_Dys Glycolysis_Up Increased Glycolysis Mito_Resp_Inhib->Glycolysis_Up Caspase_Inhib Caspase Inhibition Mito_Resp_Inhib->Caspase_Inhib Neuroprotection Neuroprotection Glycolysis_Up->Neuroprotection Caspase_Inhib->Apoptosis Caspase_Inhib->Neuroprotection

Caption: Meclozine's neuroprotective signaling pathway in Huntington's disease.

Data Presentation

The following tables summarize quantitative data from studies assessing the neuroprotective effects of meclozine in cellular models of Huntington's disease.

Table 1: In Vitro Efficacy of Meclozine in STHdhQ111/111 Cells

ParameterValueCell ModelExperimental ConditionReference
EC50 17.3 µMSTHdhQ111/111Serum withdrawal-induced apoptosis
Optimal Concentration 50 µMSTHdhQ111/111Serum withdrawal-induced apoptosis
Maximum Efficacy 218% increase in survivalSTHdhQ111/111Serum withdrawal-induced apoptosis
Treatment Duration 24 hoursSTHdhQ111/111Serum withdrawal-induced apoptosis

Table 2: Effect of Meclozine on Mitochondrial Respiration and Cell Viability

Meclozine ConcentrationInhibition of Oxygen Consumption Rate (OCR)Increase in Cell ViabilityReference
~10 µM~10%~60%

Experimental Protocols

The following are detailed protocols for conducting neuroprotection assays with this compound in Huntington's disease models.

cluster_workflow Experimental Workflow cluster_assays Endpoint Assays start Start culture Culture STHdhQ111/111 Cells start->culture induce Induce Apoptosis (Serum Withdrawal) culture->induce treat Treat with Meclozine (or Vehicle Control) induce->treat incubate Incubate for 24h treat->incubate viability Cell Viability Assay (ATP Measurement) incubate->viability western Western Blot (Caspase-3 Cleavage) incubate->western ros ROS Measurement incubate->ros analyze Data Analysis and Interpretation viability->analyze western->analyze ros->analyze end End analyze->end

Caption: General experimental workflow for assessing meclozine's neuroprotection.
In Vitro Neuroprotection Assay using STHdh^Q111/Q111^ Cells

This protocol describes how to assess the neuroprotective effects of meclozine against serum withdrawal-induced apoptosis in a murine striatal cell line expressing mutant huntingtin.

Materials:

  • STHdh^Q111/Q111^ and STHdh^Q7/Q7^ (wild-type control) striatal cells

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • This compound

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well cell culture plates

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

Procedure:

  • Cell Culture: Culture STHdh^Q111/Q111^ and STHdh^Q7/Q7^ cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 33°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 1 x 10^4 cells per well and allow them to adhere overnight.

  • Induction of Apoptosis and Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • The following day, carefully aspirate the growth medium.

    • Wash the cells once with serum-free DMEM.

    • Add fresh serum-free DMEM to induce apoptosis.

    • Immediately add meclozine at various concentrations (e.g., 1, 5, 10, 25, 50 µM) to the designated wells. Use DMSO as a vehicle control.

  • Incubation: Incubate the plate for 24 hours at 33°C.

  • Cell Viability Assessment:

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

    • Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure luminescence using a plate reader.

    • Calculate cell viability as a percentage of the vehicle-treated control.

Western Blot Analysis for Cleaved Caspase-3

This protocol is for detecting the cleavage of caspase-3, a marker of apoptosis, in meclozine-treated cells.

Materials:

  • Treated cells from the neuroprotection assay

  • Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • BCA Protein Assay Kit

  • SDS-PAGE gels (e.g., 4-12% Bis-Tris)

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat dry milk in TBST)

  • Primary antibody: Rabbit anti-cleaved caspase-3

  • Secondary antibody: HRP-conjugated anti-rabbit IgG

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Extraction:

    • After 24 hours of treatment, collect the cells and lyse them in ice-cold lysis buffer.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

    • Determine the protein concentration using a BCA assay.

  • SDS-PAGE and Protein Transfer:

    • Load equal amounts of protein (e.g., 15-30 µg) per lane on an SDS-PAGE gel.

    • Run the gel to separate the proteins by size.

    • Transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane in blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against cleaved caspase-3 overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection:

    • Incubate the membrane with a chemiluminescent substrate.

    • Capture the signal using an imaging system.

    • Analyze the band intensities to determine the levels of cleaved caspase-3.

Measurement of Mitochondrial Respiration

This protocol outlines the measurement of the oxygen consumption rate (OCR) to assess the effect of meclozine on mitochondrial respiration.

Materials:

  • STHdh^Q111/Q111^ cells

  • Seahorse XF Cell Culture Microplates

  • Seahorse XF Calibrant

  • Assay medium (e.g., DMEM without sodium bicarbonate, supplemented with glucose, pyruvate, and glutamine)

  • This compound

  • Seahorse XF Analyzer

Procedure:

  • Cell Seeding: Seed STHdh^Q111/Q111^ cells in a Seahorse XF cell culture microplate and allow them to adhere overnight.

  • Drug Treatment: Treat the cells with different concentrations of meclozine for a specified period (e.g., 1-24 hours) prior to the assay.

  • Assay Preparation:

    • Hydrate the sensor cartridge with Seahorse XF Calibrant overnight at 37°C in a non-CO2 incubator.

    • On the day of the assay, replace the growth medium with pre-warmed assay medium.

    • Incubate the cell plate at 37°C in a non-CO2 incubator for 1 hour.

  • Seahorse XF Analysis:

    • Load the prepared cell plate into the Seahorse XF Analyzer.

    • Perform a calibration of the instrument.

    • Run the assay protocol to measure the basal oxygen consumption rate (OCR).

    • Optionally, perform a mitochondrial stress test by sequentially injecting oligomycin, FCCP, and a mixture of rotenone (B1679576) and antimycin A.

  • Data Analysis:

    • Normalize the OCR data to cell number or protein concentration.

    • Calculate the percentage inhibition of OCR by meclozine compared to the vehicle control.

Measurement of Reactive Oxygen Species (ROS)

This protocol describes a method to measure intracellular ROS levels using a fluorescent probe.

Materials:

  • Treated cells from the neuroprotection assay

  • 2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA) or similar ROS-sensitive probe

  • Phosphate-buffered saline (PBS)

  • Fluorescence microplate reader or fluorescence microscope

Procedure:

  • Probe Loading:

    • After the desired treatment period with meclozine, remove the culture medium.

    • Wash the cells with warm PBS.

    • Incubate the cells with H2DCFDA solution (e.g., 10 µM in PBS) for 30 minutes at 37°C in the dark.

  • Measurement:

    • Wash the cells with PBS to remove excess probe.

    • Add fresh PBS or phenol (B47542) red-free medium to the wells.

    • Measure the fluorescence intensity using a microplate reader (excitation ~485 nm, emission ~535 nm) or visualize and quantify the fluorescence using a microscope.

  • Data Analysis:

    • Normalize the fluorescence intensity to cell number or protein concentration.

    • Express the ROS levels as a percentage of the control.

Conclusion

This compound demonstrates significant neuroprotective effects in cellular models of Huntington's disease by modulating mitochondrial respiration and reducing apoptosis. The protocols outlined in these application notes provide a framework for researchers to investigate the therapeutic potential of meclozine and other compounds that target cellular metabolism in the context of neurodegenerative diseases. Careful execution of these assays will yield valuable data for the development of novel therapeutic strategies for Huntington's disease.

Application Notes and Protocols: Intranasal Delivery of Meclizine Dihydrochloride in Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Meclizine (B1204245) Dihydrochloride is a first-generation histamine (B1213489) H1 receptor antagonist widely used for the prevention and treatment of motion sickness and vertigo.[1] Conventionally administered orally, meclizine is subject to first-pass metabolism, which can delay its onset of action.[2] Intranasal (I.N.) delivery presents a promising alternative administration route, aiming to bypass hepatic metabolism, achieve a more rapid onset of action, and potentially deliver the therapeutic agent directly to the central nervous system (CNS).[3][4] Animal studies in rats and dogs have demonstrated that intranasal administration of meclizine results in faster and more efficient absorption compared to the oral route.[1] These application notes provide a summary of the quantitative data from these studies, detailed protocols for formulation and administration in animal models, and an overview of the relevant physiological pathways.

Quantitative Data Presentation: Pharmacokinetic Parameters

Intranasal administration of Meclizine Dihydrochloride has been shown to significantly improve the rate and extent of its absorption compared to oral delivery in animal models. The following tables summarize key pharmacokinetic findings from comparative studies in rats and beagle dogs.[1]

Table 1: Pharmacokinetic Parameters of Meclizine in Rats Following a Single Dose

ParameterIntranasal (I.N.)Oral (P.O.)Intravenous (I.V.)
Mean Time to Peak Plasma Level (Tmax) ~8.5 minutes[1]~49.0 minutes[1]N/A
Relative Absorption (vs. I.V.) *~50%[1]~8.3%[1]100%
Relative Absorption (vs. P.O.) ~6 times more effective[1]100%N/A

*Estimated by the area under the plasma concentration-time curve (AUC).

Table 2: Pharmacokinetic Parameters of Meclizine in Beagle Dogs Following a Single Dose

ParameterIntranasal (I.N.)Oral (P.O.)Intravenous (I.V.)
Mean Time to Peak Plasma Level (Tmax) ~11.9 minutes[1]~70.0 minutes[1]N/A
Relative Absorption (vs. I.V.) *~89%[1]~22.3%[1]100%
Relative Absorption (vs. P.O.) ~4 times more effective[1]100%N/A

*Estimated by the area under the plasma concentration-time curve (AUC) using the Mecnazone formulation.[1]

These data clearly indicate that intranasal delivery provides a more rapid and substantial absorption of meclizine into the plasma at a reduced dose compared to the oral route.[1]

Experimental Protocols

Protocol 1: Preparation of Meclizine Dihydrochloride Formulation for Intranasal Administration

This protocol is based on a formulation used in rat studies.[5] More complex formulations, such as thermosensitive, mucoadhesive in-situ gels using poloxamers and HPMC, have also been developed to enhance nasal residence time and bioavailability.[6]

Materials:

  • Meclizine Dihydrochloride powder

  • Normal Saline (0.9% Sodium Chloride)

  • Tween 80 (Polysorbate 80)

  • Vortex mixer

  • Sterile microcentrifuge tubes

Procedure:

  • Prepare a stock solution of 2% Tween 80 in normal saline.

  • Weigh the required amount of Meclizine Dihydrochloride to achieve the target concentration (e.g., 6.4 mg/mL).[5]

  • Add the Meclizine Dihydrochloride powder to the 2% Tween 80/saline solution.

  • Vortex the mixture thoroughly until the powder is completely dissolved and a clear solution is obtained.

  • Store the formulation in a sterile container at the appropriate temperature, protected from light.

Protocol 2: Intranasal Administration in Rodents (Rats/Mice)

This protocol synthesizes standard procedures for intranasal delivery in rodents.[7][8][9] The procedure can be performed on conscious or anesthetized animals, though anesthesia is often recommended for precise administration.[9] For chronic studies, acclimating awake animals to the handling and administration procedure is critical to minimize stress.[10][11]

Materials:

  • Prepared Meclizine Dihydrochloride formulation

  • Micropipette with sterile tips

  • Animal restraint device (if using conscious animals)

  • Anesthetic agent (e.g., isoflurane), if applicable

Procedure:

  • Animal Preparation:

    • Anesthetized: Induce anesthesia using an approved protocol. Monitor the animal's respiratory rate to ensure an appropriate depth of anesthesia.[9]

    • Conscious: Restrain the animal securely to prevent head movement. This can be done by scruffing the animal or using a specialized restraint device.[7][8] Proper handling is crucial to avoid injury and ensure the correct dose is administered.[7]

  • Dosage Administration:

    • Draw the required volume of the meclizine formulation into the micropipette. The maximum recommended volume per nostril is typically 5-10 µL for mice and 10-25 µL for rats to avoid runoff into the pharynx.[7]

    • Position the animal with its head tilted back slightly.

    • Slowly dispense a small droplet of the solution onto the opening of one nostril, allowing the animal to inhale the liquid naturally.[7] Do not insert the pipette tip into the nasal cavity to prevent injury.[8]

    • Alternate between nostrils for each subsequent drop until the full dose has been administered.[7]

  • Post-Administration Monitoring:

    • Hold the animal in the same position for approximately 10-20 seconds to ensure the solution is fully absorbed and does not drain out.

    • Place the animal in a recovery cage and monitor for at least 5 minutes for any signs of respiratory distress or adverse reactions.[7]

G cluster_prep Preparation cluster_admin Administration cluster_post Post-Administration A Animal Restraint (Conscious or Anesthetized) B Draw Formulation into Micropipette A->B C Position Animal's Head B->C D Dispense Droplet to Nostril C->D E Allow Inhalation D->E F Alternate Nostrils E->F F->D Repeat until full dose given G Hold Position (10-20s) F->G H Monitor for Adverse Reactions G->H

Caption: Experimental workflow for intranasal administration in rodents.
Protocol 3: Pharmacokinetic Blood Sampling

This protocol outlines the general steps for collecting blood samples to analyze plasma drug concentrations following administration.

Materials:

  • Blood collection tubes (e.g., heparinized or EDTA-coated)

  • Syringes and needles or catheters

  • Centrifuge

  • Freezer (-80°C)

Procedure:

  • Following meclizine administration, collect blood samples at predetermined time points (e.g., 0, 5, 10, 15, 30, 60, 120, 240 minutes) via an appropriate method (e.g., tail vein, saphenous vein, or cardiac puncture for terminal collection).

  • Place blood into anticoagulant-coated tubes.

  • Centrifuge the blood samples (e.g., at 3000 rpm for 10 minutes) to separate the plasma.

  • Carefully collect the supernatant (plasma) and transfer it to labeled cryovials.

  • Store plasma samples at -80°C until analysis.

  • Analyze plasma concentrations of meclizine using a validated method such as High-Pressure Liquid Chromatography (HPLC).[1]

Mechanisms and Signaling Pathways

Nose-to-Brain Delivery Pathway

Intranasal administration can deliver therapeutics to the brain, bypassing the blood-brain barrier (BBB) via pathways along the olfactory and trigeminal nerves.[12][13] This direct transport occurs through extracellular and intracellular mechanisms, moving the drug from the nasal epithelium to the cerebrospinal fluid (CSF) and brain parenchyma.[3][13] This route is advantageous for CNS-acting drugs as it can lead to higher brain exposure with reduced systemic side effects.[3]

G IN Intranasal Administration NC Nasal Cavity IN->NC OP Olfactory Pathway NC->OP TP Trigeminal Pathway NC->TP SA Systemic Absorption NC->SA CNS Central Nervous System (Brain) OP->CNS TP->CNS BBB Blood-Brain Barrier (BBB) SA->BBB BBB->CNS Limited Penetration

Caption: Potential pathways for Meclizine delivery to the CNS.
Meclizine Mechanism of Action: Histamine H1 Receptor Signaling

Meclizine functions as an antagonist or inverse agonist of the histamine H1 receptor, which is a G-protein coupled receptor (GPCR).[14][15] By blocking this receptor, meclizine inhibits the downstream signaling cascade responsible for symptoms of vertigo and motion sickness.[16][17] The canonical pathway involves the Gq/11 protein, which activates Phospholipase C (PLC). PLC then cleaves PIP2 into the second messengers IP3 and DAG, leading to calcium release and Protein Kinase C (PKC) activation, respectively.[14][18]

Caption: Meclizine's mechanism via the Histamine H1 receptor pathway.

References

Meclizine Dihydrochloride: Application Notes and Protocols for Drosophila Models of Neurodegeneration

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of meclizine (B1204245) dihydrochloride (B599025) in Drosophila melanogaster models of neurodegeneration. The protocols detailed below are based on established methodologies and published research, offering a framework for investigating the neuroprotective effects of meclizine.

Introduction

Meclizine, a histamine (B1213489) H1 receptor antagonist, has demonstrated neuroprotective properties in various models of neurodegenerative diseases. Its mechanism of action is thought to involve the suppression of mitochondrial respiration, a pathway implicated in the pathogenesis of several neurodegenerative conditions. Drosophila melanogaster offers a powerful in vivo platform for studying neurodegeneration due to its genetic tractability, short lifespan, and conserved disease-related pathways. This document outlines the application of meclizine in a Drosophila model of Huntington's disease and provides detailed protocols for its administration and the assessment of its neuroprotective effects. While the primary evidence for meclizine's efficacy in Drosophila neurodegeneration models comes from studies on Huntington's disease, its mechanism of action suggests potential therapeutic value for other neurodegenerative conditions such as Parkinson's and Alzheimer's diseases.

Quantitative Data Summary

The following table summarizes the key quantitative findings from a study investigating the effect of meclizine on neurodegeneration in a Drosophila model of Huntington's disease.

Model OrganismNeurodegenerative ModelPhenotype AssessedTreatmentResultsReference
Drosophila melanogasterHuntington's Disease (N-548-Htt-Q128)Photoreceptor (rhabdomere) loss33 µM Meclizine in foodSignificant protection against rhabdomere loss compared to DMSO-treated controls.[1]Gohil et al., 2011

Signaling Pathway and Experimental Workflow

The proposed neuroprotective mechanism of meclizine and a typical experimental workflow for its evaluation in Drosophila are illustrated below.

meclizine_mechanism cluster_0 Meclizine's Proposed Neuroprotective Mechanism Meclizine Meclizine Mitochondrial_Respiration Mitochondrial Respiration Meclizine->Mitochondrial_Respiration inhibits Energy_Metabolism Shift in Energy Metabolism Mitochondrial_Respiration->Energy_Metabolism leads to Neuroprotection Neuroprotection Energy_Metabolism->Neuroprotection promotes Neurodegeneration Neurodegeneration

Proposed mechanism of meclizine's neuroprotective action.

experimental_workflow cluster_1 Experimental Workflow Fly_Model Select Drosophila Neurodegeneration Model Drug_Admin Prepare Meclizine-Infused Food and Administer to Flies Fly_Model->Drug_Admin Phenotype_Assay Perform Phenotypic Assays (e.g., Climbing Assay, Lifespan Analysis) Drug_Admin->Phenotype_Assay Histology Assess Neurodegeneration (e.g., Rhabdomere Counting) Drug_Admin->Histology Data_Analysis Analyze and Interpret Data Phenotype_Assay->Data_Analysis Histology->Data_Analysis

General experimental workflow for testing meclizine in flies.

Experimental Protocols

Protocol 1: Preparation of Meclizine-Infused Drosophila Food

This protocol describes how to prepare standard Drosophila food supplemented with meclizine dihydrochloride.

Materials:

  • Standard Drosophila food medium (e.g., cornmeal-yeast-agar recipe)

  • Meclizine dihydrochloride powder

  • Solvent (e.g., sterile water or DMSO, depending on solubility and experimental design)

  • Sterile vials

  • Heating plate and magnetic stirrer

  • Weighing scale and appropriate weighing paper/boats

  • Pipettes and sterile tips

Procedure:

  • Prepare Standard Fly Food: Prepare the desired volume of standard fly food according to your laboratory's established protocol. A typical recipe includes water, agar, cornmeal, yeast, and a mold inhibitor (e.g., propionic acid, tegosept).

  • Cool the Food: After cooking, allow the food to cool to a temperature that is still liquid but will not degrade the drug (approximately 55-60°C).

  • Prepare Meclizine Stock Solution: Prepare a concentrated stock solution of meclizine dihydrochloride. For example, to achieve a final concentration of 33 µM in the food, a 10 mM stock solution in sterile water can be prepared.

  • Add Meclizine to Food: Add the appropriate volume of the meclizine stock solution to the cooled food to achieve the desired final concentration. For a 33 µM final concentration, add 3.3 µL of a 10 mM stock solution per 1 mL of fly food. For the control group, add an equivalent volume of the solvent used to dissolve the meclizine.

  • Mix Thoroughly: Ensure the meclizine is evenly distributed throughout the food by vigorous mixing using a sterile spatula or a magnetic stirrer.

  • Dispense Food: Dispense the meclizine-infused food and control food into sterile vials. Allow the food to solidify at room temperature.

  • Storage: Store the vials at 4°C until use. It is recommended to use the prepared food within one to two weeks.

Protocol 2: Assessment of Neuroprotection via Rhabdomere Counting (Pseudopupil Assay)

This non-invasive method is used to assess the integrity of photoreceptor neurons in the Drosophila compound eye, which serves as a model for neurodegeneration.

Materials:

  • Live flies (control and meclizine-treated) of the desired age

  • Anesthesia (e.g., CO2 or ice)

  • Microscope with a high-magnification objective (e.g., 40x or 60x)

  • Microscope slide and coverslip

  • Immersion oil (if using an oil immersion objective)

  • Light source for the microscope

Procedure:

  • Anesthetize Flies: Anesthetize a fly by placing it on a CO2 pad or on ice for a short period.

  • Mount the Fly: Place the anesthetized fly on a microscope slide. A small drop of clear nail polish or a similar mounting medium can be used to secure the fly on its side, with the eye to be observed facing upwards.

  • Observe the Pseudopupil: Place the slide on the microscope stage. Focus on the surface of the eye and then slowly focus deeper into the eye until you observe the "deep pseudopupil," which is a virtual image formed by the superposition of light from multiple ommatidia.

  • Count Rhabdomeres: Within the pseudopupil, the rhabdomeres of a single ommatidium will be visible as a trapezoidal arrangement of bright spots. In wild-type flies, seven rhabdomeres are typically visible. Count the number of visible rhabdomeres per ommatidium.

  • Repeat and Quantify: Repeat this process for multiple ommatidia within the same eye and for multiple flies from each experimental group (control and meclizine-treated).

  • Data Analysis: Calculate the average number of rhabdomeres per ommatidium for each group. Statistical analysis (e.g., t-test or ANOVA) can be used to determine if there is a significant difference in rhabdomere number between the control and meclizine-treated groups.

Protocol 3: Negative Geotaxis (Climbing) Assay

This behavioral assay is commonly used to assess motor function and its age-dependent decline in Drosophila models of neurodegeneration.

Materials:

  • Groups of flies (e.g., 10-20 per vial) for each experimental condition (control and meclizine-treated)

  • Empty, clean vials or a dedicated climbing apparatus

  • A ruler or a marked background to measure climbing height

  • A timer

  • A camera to record the assay (optional, but recommended for accurate scoring)

Procedure:

  • Prepare the Assay: Transfer a group of flies into a clean, empty vial. Allow the flies to acclimate for a few minutes.

  • Initiate Climbing: Gently tap the vial on a soft surface to bring all the flies to the bottom.

  • Record Climbing: Start the timer and record the number of flies that climb past a designated height (e.g., 5 cm) within a specific time frame (e.g., 10-15 seconds). Alternatively, record the time it takes for a certain percentage of flies (e.g., 50%) to cross the designated line.

  • Repeat Trials: Perform multiple trials for each group of flies, with a short rest period between trials.

  • Test at Different Ages: Conduct the climbing assay at different time points throughout the lifespan of the flies (e.g., weekly) to assess the progression of motor decline.

  • Data Analysis: Calculate a performance index for each group at each time point (e.g., the percentage of flies that successfully climbed). Use appropriate statistical methods to compare the performance of meclizine-treated flies to the control group over time.

Concluding Remarks

The protocols and data presented here provide a solid foundation for investigating the neuroprotective effects of meclizine dihydrochloride in Drosophila models of neurodegeneration. The primary evidence in Drosophila points to its efficacy in a Huntington's disease model. Future research could expand the application of meclizine to other Drosophila models of neurodegeneration, such as those for Alzheimer's and Parkinson's diseases, to further elucidate its therapeutic potential. The versatility of the Drosophila model system, combined with the detailed protocols provided, will enable researchers to effectively screen and characterize compounds that may mitigate the devastating effects of neurodegenerative diseases.

References

Application Notes and Protocols for Meclozine Dihydrochloride Formulation for Improved Oral Bioavailability

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Meclozine Dihydrochloride is a first-generation antihistamine primarily used for the prevention and treatment of nausea, vomiting, and dizziness associated with motion sickness and vertigo.[1] As a Biopharmaceutical Classification System (BCS) Class II drug, it is characterized by low aqueous solubility and high permeability.[2][3] The poor water solubility of this compound is a significant obstacle, leading to slow and variable oral absorption and consequently, a delayed onset of action.[4][5][6] Enhancing the solubility and dissolution rate is therefore a critical objective in the development of more effective oral dosage forms.

These application notes provide a comprehensive overview of various formulation strategies aimed at improving the oral bioavailability of this compound. We will explore solid dispersions, cyclodextrin (B1172386) inclusion complexes, and lipid-based formulations. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols and comparative data to guide formulation efforts.

Formulation Strategies and Comparative Data

Several advanced formulation techniques have been successfully employed to overcome the solubility challenges of this compound. These include solid dispersions, which involve dispersing the drug in a hydrophilic carrier at a molecular level; inclusion complexation with cyclodextrins to encapsulate the hydrophobic drug molecule; and lipid-based systems that can enhance lymphatic absorption and reduce first-pass metabolism.

Table 1: Physicochemical Characterization of this compound Formulations
Formulation TypeCarrier/ExcipientDrug:Carrier RatioKey FindingsReference
Solid DispersionGelucire 44/14-152-fold increase in solubility.
Solid DispersionMannitol1:5Significant increase in dissolution rate.[5]
Solid DispersionPEG-60001:4Enhanced drug release.[7]
Inclusion Complex2-Hydroxypropyl-β-cyclodextrin (HP-β-CD)1:1Significant increase in aqueous solubility and dissolution rate.[4]
Inclusion Complexβ-cyclodextrin (β-CD)1:1, 1:2, 1:3Improved dissolution efficiency.[8][9]
Lipid-Based PelletsGeleol®, Compritol®, Carnauba Wax1:0.5 - 1:3Extended-release profiles achieved.[10][11][12]
Polymeric NanomicellesSoluplus®, TPGS-Particle size of 57.75 nm, 7.56 mg/ml solubility.[13]
NanosuspensionPVP K30, HPMC E15-Rapid drug release from nanosuspension-loaded films.[14]
Table 2: In Vitro Dissolution Performance of this compound Formulations
Formulation TypeDissolution MediumTime (min)Cumulative Drug Release (%)Reference
Pure Drug0.5% SLS in water (pH 7.0)3055[4]
HP-β-CD Inclusion Complex (Kneading)0.5% SLS in water (pH 7.0)3095[4]
Pure DrugPhosphate (B84403) Buffer (pH 6.8)6012.8[5]
Solid Dispersion (Mannitol, 1:5)Phosphate Buffer (pH 6.8)6053.28[5]
Fast Dissolving Tablet (FDT) - Pure DrugPhosphate Buffer (pH 6.8)6092.04[5]
FDT - Solid Dispersion (Mannitol, 1:5)Phosphate Buffer (pH 6.8)6098.2[5]
Sublimated FDT (Optimized)-3098.61[1]
Polymeric Nanomicelles (Optimized)Phosphate Buffer (pH 6.8) with 0.025% SLS9094[13]
Table 3: In Vivo Pharmacokinetic Parameters of this compound Formulations
Formulation TypeAnimal ModelCmax (ng/mL)Tmax (h)AUC (ng-h/mL)Relative Bioavailability (%)Reference
Pure Drug-----
Surface Solid Dispersion (Gelucire 44/14)-791.10 ± 40.04-5497.76 ± 67.83209
Commercial TabletHuman Volunteers----[15]
Dual Function ODT (Nanoparticles)Human Volunteers---Enhanced[15]

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are generalized and may require optimization based on the specific formulation and available equipment.

Protocol 1: Preparation of Solid Dispersions by Fusion Method

Objective: To prepare a solid dispersion of this compound with a hydrophilic carrier to enhance solubility and dissolution.

Materials:

  • This compound

  • Mannitol (or other suitable carrier like PEG 6000)[5][7]

  • Mortar and pestle

  • Hot plate or water bath

  • Sieves

Procedure:

  • Accurately weigh this compound and Mannitol in the desired ratio (e.g., 1:1, 1:3, 1:5).[5]

  • Melt the Mannitol in a suitable container on a hot plate or in a water bath at a temperature just above its melting point.

  • Add the this compound to the molten carrier and stir continuously until a clear, homogenous mixture is obtained.

  • Remove the mixture from the heat and allow it to cool rapidly on an ice bath to solidify.

  • Pulverize the solidified mass using a mortar and pestle.

  • Pass the resulting powder through a sieve of appropriate mesh size to obtain a uniform particle size.

  • Store the prepared solid dispersion in a desiccator until further evaluation.

Protocol 2: Preparation of Inclusion Complexes by Kneading Method

Objective: To prepare an inclusion complex of this compound with a cyclodextrin to improve its aqueous solubility.

Materials:

  • This compound

  • 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD)[4]

  • Mortar and pestle

  • Ethanol/Water mixture

  • Oven

Procedure:

  • Accurately weigh this compound and HP-β-CD in the desired molar ratio (e.g., 1:1).[4]

  • Place the HP-β-CD in a mortar and add a small amount of an ethanol/water mixture to form a paste.

  • Add the this compound to the paste and knead thoroughly for a specified period (e.g., 45-60 minutes).

  • If the mixture becomes too dry, add a few more drops of the solvent mixture to maintain a suitable consistency.

  • Dry the resulting paste in an oven at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved.

  • Pulverize the dried complex and pass it through a sieve.

  • Store the prepared inclusion complex in a desiccator.

Protocol 3: In Vitro Dissolution Testing

Objective: To evaluate the in vitro drug release profile of different this compound formulations.

Apparatus:

  • USP Dissolution Apparatus 1 (Basket) or 2 (Paddle)[16][17]

  • HPLC or UV-Vis Spectrophotometer

Procedure:

  • Prepare the dissolution medium (e.g., 900 mL of pH 6.8 phosphate buffer or 0.5% SLS in water).[4][5] The selection of the medium should be justified based on the drug's solubility and physiological relevance.[18][19]

  • De-aerate the medium and bring it to the specified temperature (typically 37 ± 0.5°C).

  • Place a single dose of the formulation (e.g., tablet, capsule, or an equivalent amount of powder) into each dissolution vessel.

  • Start the apparatus at a specified rotation speed (e.g., 50 or 100 rpm).[17]

  • At predetermined time intervals (e.g., 5, 10, 15, 30, 45, 60 minutes), withdraw an aliquot of the dissolution medium.

  • Replace the withdrawn volume with an equal volume of fresh, pre-warmed medium to maintain a constant volume.

  • Filter the samples and analyze the concentration of this compound using a validated HPLC or UV-Vis method.[16]

  • Calculate the cumulative percentage of drug released at each time point.

Protocol 4: Particle Size Analysis by Dynamic Light Scattering (DLS)

Objective: To determine the particle size distribution and polydispersity index (PDI) of nanoparticulate formulations.

Apparatus:

  • Dynamic Light Scattering (DLS) instrument (e.g., Zetasizer)[20]

Procedure:

  • Sample Preparation: Disperse the nanoparticle formulation in a suitable solvent (e.g., deionized water) to an appropriate concentration.[21] The sample should be free of air bubbles and aggregates.

  • Instrument Setup: Calibrate the instrument using a standard reference material and set the parameters such as temperature, laser intensity, and measurement duration.[21]

  • Measurement: Transfer the prepared sample to a clean cuvette and place it in the instrument.[21]

  • Data Acquisition: Initiate the measurement. The instrument will record the fluctuations in scattered light intensity caused by the Brownian motion of the particles.[22][23]

  • Data Analysis: The instrument's software will use an autocorrelation function to analyze the intensity fluctuations and calculate the diffusion coefficient.[23][24] The Stokes-Einstein equation is then used to determine the hydrodynamic diameter (particle size) and the polydispersity index (PDI).[22][23]

Protocol 5: Solid-State Characterization by Differential Scanning Calorimetry (DSC)

Objective: To investigate the physical state (crystalline or amorphous) of this compound in the formulations and to detect potential drug-excipient interactions.[25][26]

Apparatus:

  • Differential Scanning Calorimeter (DSC)

Procedure:

  • Accurately weigh a small amount of the sample (typically 2-5 mg) into an aluminum pan.

  • Seal the pan and place it in the DSC instrument's sample holder. An empty, sealed pan is used as a reference.[26]

  • Set the temperature program. A typical program involves heating the sample at a constant rate (e.g., 10°C/min) over a specified temperature range (e.g., 30°C to 250°C) under an inert nitrogen atmosphere.

  • Data Acquisition: The instrument measures the difference in heat flow required to increase the temperature of the sample and the reference.[27]

  • Data Analysis: The resulting thermogram plots heat flow against temperature. Endothermic peaks (e.g., melting) or exothermic peaks (e.g., crystallization) are analyzed.[27] The disappearance or shifting of the drug's melting peak in a formulation can indicate its conversion to an amorphous state or an interaction with excipients.[25][28]

Protocol 6: Caco-2 Cell Permeability Assay

Objective: To assess the intestinal permeability of this compound from different formulations using an in vitro model of the human intestinal epithelium.[29]

Materials:

  • Caco-2 cells (ATCC HTB-37)

  • Transwell inserts (e.g., 24-well plates)

  • Cell culture medium and reagents

  • Transport buffer (e.g., Hanks' Balanced Salt Solution - HBSS)

  • LC-MS/MS for analysis

Procedure:

  • Cell Culture: Seed Caco-2 cells onto Transwell inserts and culture them for 21 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.[30][31]

  • Monolayer Integrity Check: Measure the Transepithelial Electrical Resistance (TEER) of the cell monolayer before the experiment. Only monolayers with TEER values above a predetermined threshold (e.g., ≥ 200 Ω·cm²) are used.[29][30]

  • Permeability Study (Apical to Basolateral - A to B):

    • Wash the cell monolayers with pre-warmed transport buffer.

    • Add the test formulation (dissolved in transport buffer) to the apical (A) side of the insert.

    • Add fresh transport buffer to the basolateral (B) side.

    • Incubate at 37°C with gentle shaking.

    • At specified time points, collect samples from the basolateral side and replace with fresh buffer.

  • Sample Analysis: Quantify the concentration of this compound in the collected samples using a validated LC-MS/MS method.[29]

  • Calculate Apparent Permeability Coefficient (Papp):

    • Papp (cm/s) = (dQ/dt) / (A * C₀)

    • Where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the membrane, and C₀ is the initial drug concentration in the donor chamber.

  • Efflux Ratio (Optional): To investigate active efflux, also perform the transport study in the basolateral to apical (B to A) direction. The efflux ratio is calculated as Papp (B to A) / Papp (A to B). An efflux ratio greater than 2 suggests the involvement of active transporters like P-glycoprotein.[32]

Visualizations

G cluster_formulation Formulation Development cluster_characterization Characterization & Evaluation API Meclozine HCl (BCS Class II) Process Solid Dispersion Inclusion Complexation Lipid Formulation API->Process Excipients Carriers / Lipids / Cyclodextrins Excipients->Process Formulation Enhanced Formulation Process->Formulation PhysChem Solid-State (DSC) Particle Size (DLS) Formulation->PhysChem Characterize InVitro Solubility In Vitro Dissolution PhysChem->InVitro Test InVitro_Perm Caco-2 Permeability InVitro->InVitro_Perm Assess InVivo Pharmacokinetic Studies (Animal/Human) InVitro_Perm->InVivo Validate Bioavailability Bioavailability InVivo->Bioavailability Improved Bioavailability

Caption: Workflow for developing and evaluating enhanced Meclozine HCl formulations.

G cluster_problem The Challenge cluster_solution Formulation Solutions cluster_outcome The Outcome PoorSolubility Poor Aqueous Solubility SlowDissolution Slow Dissolution Rate PoorSolubility->SlowDissolution SolidDispersion Solid Dispersions (e.g., Gelucire, Mannitol) PoorSolubility->SolidDispersion InclusionComplex Inclusion Complexes (e.g., HP-β-CD) PoorSolubility->InclusionComplex LipidFormulation Lipid-Based Systems (e.g., Pellets) PoorSolubility->LipidFormulation LowBioavailability Low & Variable Oral Bioavailability SlowDissolution->LowBioavailability EnhancedSolubility Enhanced Solubility SolidDispersion->EnhancedSolubility InclusionComplex->EnhancedSolubility LipidFormulation->EnhancedSolubility FasterDissolution Faster Dissolution EnhancedSolubility->FasterDissolution ImprovedBioavailability Improved Bioavailability FasterDissolution->ImprovedBioavailability

Caption: Logical relationship between the bioavailability problem and formulation solutions.

References

Application Note: In Vitro Dissolution Testing of Meclozine Dihydrochloride Tablets

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Meclozine dihydrochloride (B599025) is an antihistamine commonly used for the prevention and treatment of nausea, vomiting, and dizziness associated with motion sickness. The in vitro dissolution testing of meclozine dihydrochloride tablets is a critical quality control parameter that ensures batch-to-batch consistency and helps predict the in vivo performance of the drug product. This application note provides a detailed protocol for the dissolution testing of this compound tablets as per the United States Pharmacopeia (USP) monograph, along with alternative methods used for various formulations.

Core Principles

The dissolution test measures the rate and extent to which the active pharmaceutical ingredient (API), this compound, is released from the tablet dosage form into a specified dissolution medium under controlled conditions. This test is essential for:

  • Quality Control: Ensuring product quality and consistency.

  • Formulation Development: Evaluating the impact of formulation variables on drug release.

  • Bioequivalence Studies: Comparing the dissolution profiles of generic and innovator products.

  • Regulatory Compliance: Meeting the requirements of regulatory agencies.

Experimental Protocols

This section details the methodologies for the in vitro dissolution testing of this compound tablets. The primary method described is based on the USP monograph.

USP Dissolution Testing Protocol for Meclozine Hydrochloride Tablets

This method is the official procedure for conventional meclozine hydrochloride tablets.

1. Dissolution Apparatus and Parameters:

A summary of the dissolution apparatus and parameters is provided in the table below.

ParameterUSP Recommended Specification
Apparatus USP Apparatus 1 (Basket)[1][2]
Rotation Speed 100 rpm[1][2]
Dissolution Medium 900 mL of 0.01 N Hydrochloric Acid[1][2]
Temperature 37 ± 0.5°C
Time 45 minutes[1][2]

2. Dissolution Medium Preparation:

Prepare 0.01 N Hydrochloric Acid by diluting concentrated hydrochloric acid with purified water.

3. Standard Solution Preparation:

Accurately weigh a quantity of USP Meclizine Hydrochloride Reference Standard (RS) and dissolve it in the dissolution medium to obtain a solution with a known concentration similar to that expected from the sample.

4. Sample Preparation and Testing:

Place one this compound tablet in each of the six dissolution vessels containing the dissolution medium. Start the apparatus and withdraw an aliquot of the dissolution medium at 45 minutes. Filter the samples through a suitable filter (e.g., 0.45 µm).

5. Quantification (HPLC Method):

The amount of dissolved this compound is determined using a High-Performance Liquid Chromatography (HPLC) system.

HPLC ParameterSpecification
Mobile Phase A filtered and degassed mixture of water and methanol (B129727) (55:45) containing 0.69 g/100 mL of monobasic sodium phosphate, adjusted to a pH of 4.0 with phosphoric acid.[1]
Column L1 packing, 4.6-mm × 25-cm; 10-µm[3]
Detector UV, 230 nm[3]
Flow Rate About 1.3 mL/minute[3]
Injection Volume About 20 µL[3]

6. Data Analysis:

Calculate the percentage of the labeled amount of this compound dissolved at the specified time point. The acceptance criteria are specified in the USP monograph.

Alternative Dissolution Testing Protocols

For different formulations like fast-dissolving tablets (FDTs), alternative methods are often employed to better characterize their rapid release properties.

1. Method for Fast-Dissolving Tablets:

ParameterSpecification
Apparatus USP Apparatus 2 (Paddle)[4][5]
Rotation Speed 50 or 100 rpm[4][6]
Dissolution Medium 0.1 N Hydrochloric Acid[4][5] or pH 5.7 Artificial Saliva Buffer[6]
Temperature 37 ± 0.5°C[4]
Time Points Predetermined intervals (e.g., 5, 10, 15, 30, 45, 60 minutes) to characterize the release profile.[6]

2. Quantification (UV-Vis Spectrophotometry):

For some applications, a simpler and faster UV-Vis spectrophotometric method can be used for quantification.

UV-Vis ParameterSpecification
Wavelength 232 nm in 0.1 N HCl[4] or 230.5 nm in artificial saliva.[6]
Procedure Measure the absorbance of the filtered dissolution samples and calculate the concentration using a standard calibration curve.

Data Presentation

The quantitative data from the dissolution studies should be summarized in a clear and structured format for easy comparison.

Table 1: USP Dissolution Parameters for this compound Tablets

ParameterSpecification
ApparatusUSP Apparatus 1 (Basket)
Medium0.01 N Hydrochloric Acid
Volume (mL)900
Rotation Speed (rpm)100
Temperature (°C)37 ± 0.5
Time (minutes)45
Analytical MethodHPLC

Table 2: Alternative Dissolution Parameters for this compound Fast-Dissolving Tablets

ParameterMethod AMethod B
ApparatusUSP Apparatus 2 (Paddle)Modified USP Type-V
Medium0.1 N Hydrochloric AcidpH 5.7 Artificial Saliva Buffer
Volume (mL)Not SpecifiedNot Specified
Rotation Speed (rpm)10050
Temperature (°C)37 ± 0.537
Analytical MethodUV-Vis at 232 nmUV-Vis at 230.5 nm

Mandatory Visualizations

The following diagrams illustrate the experimental workflow for the dissolution testing of this compound tablets.

Dissolution_Workflow A Prepare Dissolution Medium (0.01 N HCl) C Set Up Dissolution Apparatus (Apparatus 1, 100 rpm, 37°C) A->C B Prepare Standard Solution (USP Meclizine HCl RS) G Analyze by HPLC B->G D Place Tablet in Vessel C->D E Start Dissolution Test (45 minutes) D->E F Withdraw & Filter Sample E->F F->G H Calculate % Dissolved G->H

Caption: USP Dissolution Testing Workflow for this compound Tablets.

Analytical_Workflow cluster_hplc HPLC Analysis cluster_uv UV-Vis Analysis A Inject Filtered Sample and Standard Solution B Chromatographic Separation (L1 Column, Mobile Phase) A->B C Detect at 230 nm B->C D Integrate Peak Areas C->D E Compare Sample vs. Standard D->E F Measure Absorbance of Filtered Sample and Standards G Create Calibration Curve F->G H Determine Sample Concentration G->H

Caption: Analytical Workflows for Quantification of this compound.

References

Troubleshooting & Optimization

Stability of Meclozine Dihydrochloride in physiological buffer solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Meclozine Dihydrochloride (B599025). This resource is designed for researchers, scientists, and drug development professionals. Below you will find troubleshooting guides and frequently asked questions (FAQs) to assist with your experiments involving meclozine dihydrochloride in physiological buffer solutions.

Frequently Asked Questions (FAQs)

Q1: How should I prepare a stock solution of this compound for my experiments?

A1: this compound is sparingly soluble in water but is soluble in organic solvents. For cell culture and other in vitro assays, it is recommended to prepare a concentrated stock solution in an organic solvent such as Dimethyl Sulfoxide (DMSO). A typical stock solution concentration is 10-50 mM. Ensure the final concentration of the organic solvent in your experimental medium is low (typically less than 0.5%) to avoid solvent-induced toxicity.

Q2: I'm observing precipitation when I dilute my this compound stock solution into my physiological buffer (e.g., PBS or cell culture medium). What can I do to prevent this?

A2: Precipitation upon dilution into aqueous buffers is a common issue with hydrophobic compounds. Here are several troubleshooting steps:

  • Reduce Final Concentration: The most likely cause is that the final concentration of this compound exceeds its solubility in the buffer. Try lowering the final concentration.

  • "Solvent Shock" Mitigation: Rapidly adding the concentrated DMSO stock to the aqueous buffer can cause the drug to crash out of solution. To avoid this, add the stock solution drop-wise while gently vortexing or swirling the buffer. You can also try a serial dilution approach, first diluting the stock into a smaller volume of buffer before adding it to the final volume.

  • Pre-warm the Buffer: Warming your physiological buffer to 37°C can sometimes improve the solubility of the compound.

  • pH Considerations: The solubility of meclozine may be pH-dependent. Ensure the pH of your buffer is appropriate and stable. Studies have shown that meclozine's solubility is higher in phosphate (B84403) buffer at pH 6.8 and 7.4 compared to more acidic conditions.[1][2][3]

  • Serum in Media: If you are working with cell culture media containing serum, the proteins in the serum can sometimes help to stabilize hydrophobic compounds and prevent precipitation.

Q3: What is the stability of this compound in physiological buffer solutions?

A3: this compound is relatively stable at neutral pH.[4] However, its stability can be affected by factors such as pH, temperature, and light exposure over time. Forced degradation studies, which use more extreme conditions than typical physiological settings, show that meclozine is susceptible to degradation under acidic, basic, oxidative, and photolytic stress.[1][4] For long-term experiments (e.g., over 24 hours), it is recommended to perform a stability study under your specific experimental conditions (see the detailed protocol below).

Q4: What are the known degradation products of this compound?

A4: Forced degradation studies have identified several degradation products of meclozine. The main degradation pathways involve oxidation and hydrolysis. Some of the identified impurities include:

  • m-tolymethanol

  • (4-chlorophenyl)-phenyl-methanol

  • Meclizine (B1204245) N-oxide

  • 1-((4-chlorophenyl)(phenyl)methyl)piperazine[4]

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Inconsistent experimental results Degradation of meclozine in the working solution.Prepare fresh working solutions of this compound for each experiment. If solutions need to be prepared in advance, conduct a stability study to determine the acceptable storage time and conditions. Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Loss of compound activity Adsorption of meclozine to plasticware.Use low-protein-binding plasticware or glass vials for preparing and storing meclozine solutions. Include a control to assess for loss of compound due to adsorption.
Precipitate forms in the incubator over time The compound is coming out of solution at 37°C. The pH of the cell culture medium has shifted.Lower the working concentration of meclozine. Ensure the incubator's CO2 levels are stable to maintain the pH of the medium.

Stability of this compound Under Forced Degradation

The following table summarizes the degradation of this compound under various stress conditions as reported in the literature. Note that these conditions are more extreme than those typically found in physiological buffers.

Stress Condition Conditions Degradation (%) Identified Degradation Products
Acid Hydrolysis 1 N HCl, Room Temperature, 3 days~21%Impurity-1 (m-tolymethanol)
Base Hydrolysis 0.1 N NaOH, Room Temperature, 1 day~16%Impurities 1, 2, 3, and 4 ((4-chlorophenyl)-phenyl-methanol)
Oxidation 3% H₂O₂, Room Temperature, 1 day~16%Impurity-5 (Meclizine N-oxide)
Thermal Degradation (in solution) 70°C, 3 daysSignificantImpurities 4 and 6 (1-((4-chlorophenyl)(phenyl)methyl)piperazine)
Photodegradation 1.2 million lux hours, 1 week~22%Impurities 1 and 2

Data compiled from Peraman et al. (2015).[1][4]

Experimental Protocols

Protocol for Assessing the Stability of this compound in a Physiological Buffer

This protocol provides a framework for determining the stability of this compound in a specific physiological buffer (e.g., PBS, pH 7.4) at a defined temperature (e.g., 37°C).

1. Materials:

  • This compound powder

  • High-purity Dimethyl Sulfoxide (DMSO)

  • Sterile physiological buffer of choice (e.g., Phosphate Buffered Saline, pH 7.4)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • C8 or C18 HPLC column (e.g., 250 mm x 4.6 mm, 5 µm)

  • HPLC-grade solvents (e.g., methanol (B129727), acetonitrile, water)

  • pH adjusting agent (e.g., orthophosphoric acid)

  • Incubator or water bath set to 37°C

  • Sterile, low-protein-binding microcentrifuge tubes or HPLC vials

  • Calibrated analytical balance and pH meter

  • Volumetric flasks and pipettes

2. Preparation of Solutions:

  • Meclozine Stock Solution (10 mM): Accurately weigh the required amount of this compound and dissolve it in sterile DMSO to achieve a 10 mM concentration. Vortex until fully dissolved.

  • Working Solution: Prepare the final working concentration of meclozine (e.g., 100 µM) by diluting the stock solution in the physiological buffer. Ensure the final DMSO concentration is below 0.5%. Prepare a sufficient volume for all time points.

  • HPLC Mobile Phase: A common mobile phase for meclizine analysis is a mixture of a buffer (e.g., 0.2% triethylamine (B128534) in water, pH adjusted to 3.0 with orthophosphoric acid) and an organic solvent like methanol in a 65:35 ratio.[5][6] All mobile phase components should be filtered and degassed.

3. Stability Study Procedure:

  • Dispense aliquots of the meclozine working solution into several sterile, low-protein-binding tubes or HPLC vials.

  • Immediately analyze three aliquots to determine the initial concentration (T=0). This will serve as your 100% reference.

  • Place the remaining samples in a 37°C incubator.

  • At predetermined time points (e.g., 2, 4, 8, 12, 24, 48, and 72 hours), remove three aliquots from the incubator.

  • Analyze the samples by HPLC to determine the concentration of this compound remaining.

4. HPLC Analysis:

  • Column: C8 (250 mm x 4.6 mm, 5 µm)

  • Mobile Phase: 0.2% triethylamine in water (pH 3.0 with orthophosphoric acid) : Methanol (65:35)

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 20 µL

  • Detection Wavelength: 229 nm[1][5][6]

  • Quantification: Calculate the percentage of meclozine remaining at each time point relative to the T=0 concentration.

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_incubation Stability Incubation cluster_analysis Analysis stock Prepare 10 mM Stock in DMSO working Dilute Stock to Working Concentration in Buffer stock->working aliquot Aliquot into Vials working->aliquot incubate Incubate at 37°C aliquot->incubate timepoint Remove Samples at Time Points (0, 2, 4, 8, 24, 48h) incubate->timepoint hplc Analyze by HPLC timepoint->hplc data Calculate % Remaining vs T=0 hplc->data

Caption: Workflow for this compound stability testing.

degradation_pathway cluster_products Degradation Products Meclizine Meclizine Dihydrochloride N_Oxide Meclizine N-oxide Meclizine->N_Oxide Oxidation (e.g., H₂O₂) Hydrolysis_Prod1 (4-chlorophenyl)-phenyl-methanol Meclizine->Hydrolysis_Prod1 Hydrolysis (Acid/Base) Hydrolysis_Prod2 1-((4-chlorophenyl)(phenyl)methyl)piperazine Meclizine->Hydrolysis_Prod2 Hydrolysis (Acid/Base) Hydrolysis_Prod3 m-tolymethanol Meclizine->Hydrolysis_Prod3 Hydrolysis (Acid/Base)

Caption: Potential degradation pathways of this compound.

References

Optimizing Meclozine Dihydrochloride Dosage for Preclinical Mouse Models: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for optimizing the dosage of Meclozine Dihydrochloride in preclinical mouse models. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to facilitate effective and reproducible research.

Troubleshooting Guide

This guide addresses common issues encountered during in vivo experiments with this compound.

Issue/Question Potential Cause Recommended Solution
Poor Solubility of this compound in Vehicle Meclizine (B1204245) Dihydrochloride is practically insoluble in water.[1] Using an inappropriate vehicle can lead to precipitation and inaccurate dosing.Prepare a suspension for oral administration. A common vehicle is 1% w/v Carboxymethyl Cellulose (CMC) in water.[2] Alternatively, for some applications, Meclizine Hydrochloride can be dissolved in organic solvents like ethanol, DMSO, or dimethyl formamide, though solubility is limited.[3] Always prepare fresh solutions and ensure thorough mixing before each administration.
Inconsistent Results Between Experiments Variability in drug preparation, administration technique, or animal handling can lead to inconsistent outcomes. Stress from handling can also affect physiological responses.[4]Standardize all procedures, including drug formulation, gavage technique, and timing of administration. Ensure all personnel are adequately trained. Acclimate mice to handling and the experimental environment to minimize stress.[4] Consider using a voluntary oral administration method, such as incorporating the drug into a flavored jelly, to reduce stress associated with gavage.[5]
Unexpected Sedation or Lethargy in Mice Meclizine is a first-generation antihistamine with known sedative effects due to its action on central H1 receptors.[6][7] The degree of sedation can vary depending on the dose and the individual animal.If sedation interferes with the experimental endpoint, consider the following: - Dose Reduction: Conduct a dose-response study to find the minimum effective dose with tolerable sedation. - Timing of Behavioral Tests: If applicable, perform behavioral assessments before the peak sedative effect of the drug. - Monitoring: Closely monitor animals for signs of excessive sedation, such as loss of righting reflex. Provide supportive care if necessary.
Signs of Toxicity in Mice High doses of meclizine can lead to adverse effects. The oral LD50 in mice is 1600 mg/kg.[8] Signs of overdose can include CNS depression (drowsiness, coma), seizures, and hallucinations.[9]Use a clinically relevant dose whenever possible. Doses of 1-2 mg/kg/day have been shown to be effective in some mouse models without adverse effects.[10] Doses exceeding 20 mg/kg/day have been associated with weight loss and hepatomegaly in long-term studies.[11] If signs of toxicity are observed, discontinue treatment and consult with a veterinarian.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting dose of Meclizine Dihydrochloride for a new mouse model?

A1: A starting dose of 1-2 mg/kg, administered orally once or twice daily, is a good starting point based on studies in achondroplasia mouse models where this dose was found to be effective and well-tolerated.[10] However, the optimal dose will depend on the specific disease model and the endpoint being measured. A dose-finding study is always recommended.

Q2: What is the difference between Meclizine Dihydrochloride and Meclizine Hydrochloride, and can they be used interchangeably?

A2: Meclizine Dihydrochloride and Meclizine Hydrochloride are different salt forms of the same active moiety, meclizine. While they have different molecular weights, they are often used interchangeably in preclinical research. Studies have shown that Meclizine Dihydrochloride is readily absorbed after oral administration in animal models.[4] It is important to be consistent with the salt form used throughout a study and to calculate dosages based on the molecular weight of the specific form being used.

Q3: How should I prepare Meclizine Dihydrochloride for oral administration to mice?

A3: Due to its poor water solubility, Meclizine Dihydrochloride should be prepared as a suspension for oral gavage. A common and effective vehicle is 1% Carboxymethyl Cellulose (CMC) in sterile water.[2] Weigh the appropriate amount of Meclizine Dihydrochloride powder, triturate it with a small amount of the vehicle to form a paste, and then gradually add the remaining vehicle while mixing continuously to ensure a uniform suspension. Prepare the suspension fresh daily and vortex before each administration.

Q4: How does Meclizine Dihydrochloride inhibit the mTORC1 signaling pathway?

A4: Meclizine has been identified as a novel mTORC1-specific inhibitor.[12] Its mechanism of action involves blocking the association of the regulatory protein Raptor with mTOR, which is a critical step for mTORC1 complex assembly and activity.[12] This is a distinct mechanism from other mTOR inhibitors like rapamycin.

Q5: What are the expected pharmacokinetic parameters of meclizine in mice?

A5: The pharmacokinetics of meclizine in mice are dose-dependent. After a single oral dose, the time to reach maximum plasma concentration (Tmax) is typically rapid. For example, in one study, the Cmax and Tmax after a 2 mg/kg oral dose were 60.7 ng/mL and 0.25 hours, respectively.[10] The half-life of meclizine in mice is generally shorter than in humans.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound from preclinical mouse studies.

Table 1: Pharmacokinetic Parameters of Meclizine in Mice (Oral Administration)

Dose (mg/kg)Cmax (ng/mL)Tmax (hours)
260.70.25
6352.40.25
201020.00.50
Data from a study in 8-week-old wild-type mice.[10]

Table 2: Effective Doses of Meclizine in Various Mouse Models

Mouse ModelDosage and RouteOutcome
Achondroplasia1 and 2 mg/kg/day, oralIncreased longitudinal bone length[10]
Huntington's Disease (polyQ model)Not specified in mice, but 33 µM in food for Drosophila modelSignificant neuroprotection[12]
Ischemic Stroke (tMCAO)Pre-treatment (dose not specified)Decreased infarct volumes and delayed onset of anoxic depolarization[12]
AdenomyosisLow and high doses (not specified), oralAccelerated endometrial repair and reduced menstrual bleeding[13]

Experimental Protocols

Protocol 1: In Vivo Efficacy Study of Meclizine Dihydrochloride in a Mouse Model

This protocol provides a general framework for assessing the efficacy of Meclizine Dihydrochloride in a preclinical mouse model.

1. Animal Model and Group Allocation:

  • Select an appropriate mouse model for the disease under investigation.

  • Randomly assign animals to treatment and control groups (e.g., Vehicle control, Meclizine Dihydrochloride low dose, Meclizine Dihydrochloride high dose). A group size of 8-10 mice is typically sufficient for statistical power.

2. Drug Preparation and Administration:

  • Prepare a suspension of Meclizine Dihydrochloride in a suitable vehicle (e.g., 1% CMC in sterile water) on the day of dosing.

  • Administer the drug or vehicle orally via gavage at the predetermined dose and frequency. Ensure the volume administered is appropriate for the mouse's body weight (typically 5-10 mL/kg).

3. Monitoring and Endpoint Analysis:

  • Monitor the animals daily for any signs of toxicity or adverse effects (e.g., weight loss, changes in behavior).

  • At the end of the study period, collect relevant tissues or perform behavioral assays to assess the primary and secondary endpoints. For example, in a neurodegenerative disease model, this could involve behavioral tests followed by brain tissue collection for histological or biochemical analysis.

4. Data Analysis:

  • Analyze the data using appropriate statistical methods (e.g., ANOVA, t-test) to determine the significance of the treatment effect.

Protocol 2: Western Blot Analysis of mTORC1 Pathway Inhibition

This protocol details the steps to assess the inhibition of the mTORC1 pathway in mouse tissue samples following treatment with Meclizine Dihydrochloride.

1. Tissue Lysate Preparation:

  • Euthanize mice and quickly dissect the tissue of interest on ice.

  • Homogenize the tissue in ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

  • Centrifuge the homogenate at high speed (e.g., 14,000 x g) at 4°C to pellet cellular debris.

  • Collect the supernatant containing the protein lysate and determine the protein concentration using a standard assay (e.g., BCA assay).

2. SDS-PAGE and Protein Transfer:

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

3. Immunoblotting:

  • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) to prevent non-specific antibody binding.

  • Incubate the membrane with primary antibodies specific for key proteins in the mTORC1 pathway. Recommended antibodies include:

    • Phospho-p70 S6 Kinase (Thr389)

    • Total p70 S6 Kinase

    • Phospho-4E-BP1 (Thr37/46)

    • Total 4E-BP1

    • A loading control (e.g., β-actin or GAPDH)

  • Wash the membrane thoroughly and then incubate with the appropriate HRP-conjugated secondary antibody.

4. Detection and Quantification:

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Quantify the band intensities using densitometry software. Normalize the levels of phosphorylated proteins to the total protein levels to determine the extent of mTORC1 pathway inhibition.

Mandatory Visualizations

mTORC1_Signaling_Pathway cluster_upstream Upstream Signals cluster_pi3k_akt PI3K/AKT Pathway cluster_mtorc1 mTORC1 Complex cluster_downstream Downstream Effectors Growth_Factors Growth Factors PI3K PI3K Growth_Factors->PI3K Amino_Acids Amino Acids Rheb Rheb Amino_Acids->Rheb activates AKT AKT PI3K->AKT TSC_Complex TSC1/TSC2 Complex AKT->TSC_Complex TSC_Complex->Rheb mTOR mTOR Rheb->mTOR Raptor Raptor p70S6K p70 S6 Kinase mTOR->p70S6K 4EBP1 4EBP1 mTOR->4EBP1 Meclizine Meclizine Meclizine->Raptor inhibits association Protein_Synthesis Protein Synthesis & Cell Growth p70S6K->Protein_Synthesis 4EBP1->Protein_Synthesis

Caption: Meclizine's inhibition of the mTORC1 signaling pathway.

Experimental_Workflow start Start: Select Mouse Model randomization Randomize into Treatment Groups start->randomization drug_prep Prepare Meclizine Dihydrochloride Suspension and Vehicle randomization->drug_prep administration Daily Oral Administration drug_prep->administration monitoring Monitor Animal Health and Body Weight administration->monitoring endpoint Endpoint Measurement (e.g., Behavioral Tests, Tissue Collection) monitoring->endpoint analysis Data Analysis (e.g., Western Blot, Histology) endpoint->analysis conclusion Conclusion analysis->conclusion

Caption: General experimental workflow for a preclinical mouse study.

Troubleshooting_Logic issue Inconsistent Experimental Results cause1 Drug Formulation Variability? issue->cause1 cause2 Administration Technique Variable? issue->cause2 cause3 Animal Stress? issue->cause3 solution1 Standardize Vehicle Prep & Use Fresh Suspensions cause1->solution1 solution2 Ensure Consistent Gavage Technique cause2->solution2 solution3 Acclimate Animals & Minimize Handling cause3->solution3

Caption: Troubleshooting logic for inconsistent experimental results.

References

Enhancing Meclozine Dihydrochloride dissolution rate for in vivo studies

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Meclozine Dihydrochloride Dissolution Enhancement. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols for researchers and drug development professionals working to improve the dissolution rate of this compound for in vivo studies.

Frequently Asked Questions (FAQs)

Q1: Why is enhancing the dissolution rate of this compound important for in vivo studies?

This compound is classified as a Biopharmaceutical Classification System (BCS) Class II drug, which means it has high permeability but low aqueous solubility.[1] This poor water solubility is a significant challenge, as it can lead to slow and incomplete absorption from the gastrointestinal tract, a delayed onset of action, and low bioavailability (around 30-40%).[2][3] For in vivo studies to yield accurate and reproducible results, it is crucial to ensure the drug dissolves sufficiently to be absorbed. Enhancing the dissolution rate can improve bioavailability, lead to a faster onset of action, and ensure more consistent plasma concentrations.[4]

Q2: What are the most common strategies to improve the dissolution rate of this compound?

Several techniques have been successfully employed to enhance the solubility and dissolution rate of this compound. The most common include:

  • Solid Dispersion: This involves dispersing the drug in an inert, hydrophilic carrier at the solid-state.[2] Carriers like Gelucire 44/14, mannitol (B672), and Polyethylene Glycol (PEG) have been shown to significantly increase the dissolution rate by reducing drug crystallinity.[2]

  • Inclusion Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate poorly soluble drug molecules within their hydrophobic central cavity, forming an "inclusion complex."[5] This complex is more soluble in water.[5] Hydroxypropyl-β-cyclodextrin (HP-β-CD) and β-cyclodextrin (β-CD) have proven effective for Meclozine.[6][7]

  • Nanosuspension: This technique involves reducing the drug particle size to the nanometer range (typically < 1000 nm).[4][8] The increased surface-area-to-volume ratio enhances the dissolution velocity.[8] High-pressure homogenization is a common method for preparing nanosuspensions.[4]

  • Fast Dissolving Tablets (FDTs): These are designed to disintegrate rapidly in the mouth.[9] For Meclozine, this is often achieved by combining a dissolution enhancement method (like solid dispersion) with superdisintegrants or by using techniques like sublimation to create a porous tablet structure.[2][9]

Q3: How does forming a solid dispersion enhance Meclozine's dissolution?

Solid dispersion technology enhances the dissolution of this compound primarily by:

  • Reducing Particle Size: Dispersing the drug at a molecular level within a carrier matrix effectively reduces it to the smallest possible particle size.

  • Decreasing Crystallinity: The process can convert the crystalline form of the drug into a more soluble, amorphous state.[10]

  • Improving Wettability: The hydrophilic carriers (like Gelucire or PEGs) improve the wettability of the hydrophobic drug, allowing for easier penetration of the dissolution medium.[11] Studies have shown that solid dispersions with Gelucire 44/14 can increase Meclizine's solubility by 152-fold and its dissolution rate by over 7-fold.

Q4: Which cyclodextrin (B1172386) is more effective for Meclozine complexation?

Studies have shown that while both β-cyclodextrin (β-CD) and 2-hydroxypropyl-β-cyclodextrin (HP-β-CD) significantly increase the solubility of Meclizine HCl, HP-β-CD is generally more effective.[5][6] The higher aqueous solubility of HP-β-CD (approx. 600 mg/mL) compared to β-CD (approx. 18.5 mg/mL) contributes to its superior performance in enhancing drug solubility.[3] Phase solubility studies indicate a 1:1 stoichiometric complex is typically formed.[6]

Troubleshooting Guides

Problem 1: Low drug entrapment efficiency in microspheres.
  • Possible Cause: Polymer concentration or viscosity may be suboptimal. In the ionotropic gelation method, the viscosity of the polymer solution plays a critical role in droplet formation and subsequent gelation.

  • Troubleshooting Steps:

    • Optimize Polymer Ratio: Vary the ratio of the primary polymer (e.g., sodium alginate) to the secondary polymer (e.g., HPMC K15). Studies have shown that a 5:1 ratio of sodium alginate to HPMC K15 can yield higher entrapment efficiency (up to 81.58%) compared to 3:1 or 1:1 ratios.[12]

    • Adjust Cross-linking Agent Concentration: The concentration of the cross-linking agent (e.g., calcium chloride) can affect the rigidity of the gel network. Experiment with different concentrations to find the optimal balance between microsphere integrity and drug entrapment.

    • Check Polymer Viscosity: Formulations containing higher viscosity polymers may result in lower entrapment efficiency.[12] If facing issues, consider a polymer with a slightly lower viscosity grade.

Problem 2: The prepared solid dispersion is not fully amorphous or shows signs of recrystallization.
  • Possible Cause: The drug-to-carrier ratio may be too high, or the cooling process during preparation was too slow. Recrystallization can occur if the drug concentration exceeds its solubility limit within the carrier or if there is sufficient molecular mobility for crystals to reform.

  • Troubleshooting Steps:

    • Increase Carrier Ratio: An increase in the proportion of the hydrophilic carrier can better maintain the drug in an amorphous state. For example, a 1:5 (w/w) ratio of Meclizine to mannitol showed a faster dissolution rate than 1:1 or 1:3 ratios.[2]

    • Implement Rapid Cooling: When using the fusion (melting) method, cool the molten mixture rapidly. Pouring it onto an ice-cold plate or using crash cooling with liquid nitrogen can help "freeze" the drug in its amorphous state and prevent recrystallization.[2]

    • Add a Second Polymer/Stabilizer: Incorporating a second polymer or a surfactant can inhibit drug recrystallization during storage by increasing the viscosity of the system and sterically hindering crystal growth.

    • Verify with DSC/XRD: Use Differential Scanning Calorimetry (DSC) or X-ray Diffraction (XRD) to confirm the physical state. The absence or broadening of the drug's characteristic melting endotherm in DSC thermograms suggests an amorphous state.

Problem 3: Inconsistent or slow drug release from cyclodextrin complexes in vitro.
  • Possible Cause: The preparation method may not have resulted in true inclusion complex formation, or the wrong method was chosen. A simple physical mixture will not provide the same dissolution benefit as a co-precipitated or kneaded complex.

  • Troubleshooting Steps:

    • Change the Preparation Method: The kneading method has been shown to be highly effective. This method involves triturating the cyclodextrin with a small amount of water to form a paste, then incorporating the drug and kneading thoroughly.[3] This intimate mixing under pressure facilitates complex formation. A study showed that a complex prepared by the kneading method released 75.5% of the drug in 10 minutes, which was faster than a complex made by co-precipitation.[3]

    • Optimize Drug-to-Cyclodextrin Ratio: Ensure you are using an optimal molar ratio, which for Meclizine is typically 1:1.[5][6]

    • Confirm Complex Formation: Use analytical techniques like FTIR or DSC. In FTIR, changes in the characteristic peaks of the drug can indicate its inclusion within the cyclodextrin cavity. DSC should show the disappearance or shifting of the drug's melting peak.[1][5]

Quantitative Data Summary

The following tables summarize quantitative data from various studies on enhancing this compound dissolution.

Table 1: In Vitro Dissolution and Solubility Enhancement

Formulation TechniqueCarrier / AgentDrug:Carrier RatioKey ResultReference
Solid Dispersion Gelucire 44/14-152-fold solubility increase; 7.23-fold dissolution rate increase
Solid Dispersion Mannitol1:5 (w/w)53.28% drug release in 60 min (vs. 12.8% for pure drug)[2]
Inclusion Complex HP-β-Cyclodextrin1:1 Molar (Kneading)~96% drug release in 30 min (vs. 54% for marketed tablet)[5][6]
Inclusion Complex β-Cyclodextrin1:1 Molar (Kneading)75.5% drug release in 10 min; 98.0% in 45 min[3]
Nanosuspension PVP K30 / HPMC E15-96.34% drug release in 1 hour[4]
Fast Dissolving Tablet Camphor (Sublimation)-98.61% drug release in 30 min (vs. 65.43% for marketed tablet)[9]

Table 2: In Vivo Pharmacokinetic Parameters

Formulation TechniqueCarrier / AgentKey ParameterValue (Formulation)Value (Pure Drug)Relative BioavailabilityReference
Surface Solid Dispersion Gelucire 44/14Cmax (ng/mL)791.10 ± 40.04-209%
Surface Solid Dispersion Gelucire 44/14AUC (ng-h/mL)5497.76 ± 67.83-209%
Microspheres Sodium Alginate / HPMC---146.47% (vs. marketed)[12]

Experimental Protocols & Visualizations

Protocol 1: Solid Dispersion by Fusion Method

This protocol describes the preparation of a Meclizine Dihydrochloride solid dispersion using mannitol as a hydrophilic carrier.[2]

Methodology:

  • Weighing: Accurately weigh Meclizine Dihydrochloride and mannitol in the desired ratio (e.g., 1:5 w/w).

  • Melting: Place the mannitol in a porcelain dish and heat it on a hot plate or in a controlled water bath to 80-85 °C until it completely melts.

  • Dispersion: Add the weighed Meclizine Dihydrochloride to the molten mannitol.

  • Mixing: Stir the mixture thoroughly for 1-2 minutes to ensure homogenous dispersion of the drug in the molten carrier.

  • Cooling: Immediately transfer the porcelain dish to an ice bath for rapid cooling and solidification of the mass. This "crash cooling" step is critical to prevent drug recrystallization.

  • Pulverization: Scrape the solidified mass from the dish. Pulverize it using a mortar and pestle.

  • Sieving & Storage: Pass the pulverized powder through a 40-mesh sieve to obtain a uniform particle size. Store the final solid dispersion in a desiccator until further use.

G cluster_prep Preparation Steps cluster_analysis Characterization A 1. Weigh Drug (Meclizine) & Carrier (Mannitol) B 2. Melt Carrier in Porcelain Dish (80-85°C) A->B C 3. Add Drug to Molten Carrier B->C D 4. Stir for 1-2 min for Homogenous Dispersion C->D E 5. Rapidly Cool on Ice Bath D->E F 6. Pulverize Solidified Mass E->F G 7. Sieve (40 Mesh) & Store F->G H In Vitro Dissolution Studies G->H I DSC / XRD Analysis (Confirm Amorphous State) G->I J FTIR Spectroscopy (Check for Interactions) G->J

Caption: Workflow for Solid Dispersion Preparation by Fusion Method.

Protocol 2: Inclusion Complexation by Kneading Method

This protocol details the formation of a Meclizine-HP-β-Cyclodextrin inclusion complex.[3][5]

Methodology:

  • Molar Calculation: Calculate the required weights of Meclizine Dihydrochloride and HP-β-Cyclodextrin for a 1:1 molar ratio.

  • Carrier Pasting: Place the weighed HP-β-Cyclodextrin in a clean glass mortar. Add a small volume of a water-ethanol mixture drop by drop while triturating to form a thick, consistent paste.

  • Drug Incorporation: Add the weighed Meclizine Dihydrochloride to the paste.

  • Kneading: Knead the mixture vigorously for 30-45 minutes. The mixture should remain as a paste. If it becomes too dry, add a few more drops of the solvent mixture.

  • Drying: Transfer the kneaded mass to a tray and dry it in a hot air oven at a controlled temperature (e.g., 40-50 °C) until completely dry.

  • Pulverization & Storage: Pulverize the dried complex and pass it through a 60-mesh sieve. Store in a desiccator.

G cluster_logic Mechanism of Inclusion Complexation Meclizine Meclizine HCl (Hydrophobic Guest) Complex Water-Soluble Inclusion Complex Meclizine->Complex CD HP-β-Cyclodextrin (Host Molecule) Cavity Hydrophobic Inner Cavity Exterior Hydrophilic Outer Surface CD->Complex

Caption: Logical relationship in cyclodextrin inclusion complexation.

Protocol 3: In Vivo Study Troubleshooting Workflow

This diagram outlines a logical workflow for troubleshooting unexpected results during in vivo studies, such as lower-than-expected bioavailability.

G Start In Vivo Study Conducted: Low Bioavailability Observed CheckDissolution Was the in vitro dissolution rate significantly enhanced? Start->CheckDissolution CheckStability Is the formulation stable? (e.g., no recrystallization) CheckDissolution->CheckStability Yes RevisitFormulation Re-evaluate Formulation Strategy: - Increase carrier/CD ratio - Try alternative method (e.g., nanosuspension) CheckDissolution->RevisitFormulation No CheckPermeability Could excipients be hindering membrane permeation? CheckStability->CheckPermeability Yes AddStabilizer Incorporate a stabilizer (e.g., PVP, HPMC) into the formulation to prevent recrystallization. CheckStability->AddStabilizer No ModifyExcipients Modify excipient profile. Consider permeability enhancers if necessary. CheckPermeability->ModifyExcipients Yes End Proceed with new formulation for in vivo testing CheckPermeability->End No RevisitFormulation->End AddStabilizer->End ModifyExcipients->End

Caption: Troubleshooting workflow for low in vivo bioavailability.

References

Addressing drowsiness as a side effect in animal studies with Meclozine Dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Meclozine Dihydrochloride in animal studies. The focus is on addressing the common side effect of drowsiness.

Troubleshooting Guide: Managing Drowsiness in Animal Subjects

This guide is designed to help researchers identify and resolve issues related to excessive sedation in animal models during experiments with this compound.

Question: My study animals are exhibiting excessive drowsiness after this compound administration, which is interfering with behavioral assessments. What are the potential causes and how can I troubleshoot this?

Answer:

Excessive drowsiness is a known side effect of Meclozine, a first-generation H1 antihistamine that can cross the blood-brain barrier.[1] The primary cause is the blockade of histamine (B1213489) H1 receptors in the central nervous system (CNS), which are crucial for maintaining wakefulness. Several factors can contribute to the severity of this side effect. Here is a step-by-step guide to troubleshoot this issue:

Potential Cause 1: Dose-Dependent Sedative Effects

The sedative effects of Meclozine are dose-dependent. It is possible the administered dose is causing profound CNS depression.

  • Troubleshooting Steps:

    • Conduct a Dose-Response Study: If not already performed, a pilot study with a range of Meclozine doses is recommended. This will help identify the lowest effective dose for your primary experimental endpoint with the minimal sedative side effect.

    • Analyze Dose-Response Data: Plot the dose against a measure of sedation (e.g., reduction in locomotor activity or decreased time on a rotarod). This will help in selecting an optimal dose for your main study.

Potential Cause 2: Animal Strain and Species Variability

Different animal strains and species can have varying sensitivities to Meclozine due to differences in metabolism and drug distribution.

  • Troubleshooting Steps:

    • Review Literature: Check for published data on the sedative effects of Meclozine in your specific animal model and strain.

    • Consider a Different Strain/Species: If feasible for your research goals, consider using a strain or species that is reported to be less sensitive to the sedative effects of first-generation antihistamines.

Potential Cause 3: Timing of Behavioral Testing

The peak sedative effect of Meclozine may coincide with your behavioral testing window.

  • Troubleshooting Steps:

    • Pharmacokinetic Profiling: If possible, determine the pharmacokinetic profile of Meclozine in your animal model to identify the time to maximum plasma concentration (Cmax).

    • Adjust Testing Time: Schedule behavioral assessments at time points when the plasma concentration of Meclozine is still within the therapeutic range for your primary endpoint but past the peak sedative effect.

Potential Cause 4: Environmental Factors

The testing environment can influence the expression of sedative effects.

  • Troubleshooting Steps:

    • Optimize Lighting: Ensure appropriate and consistent lighting conditions in the testing room, as dim lighting can exacerbate drowsiness.

    • Minimize Stress: High-stress environments can sometimes paradoxically enhance sedative effects. Ensure proper acclimatization of animals to the testing apparatus and room.

Below is a troubleshooting workflow to help guide your decision-making process:

TroubleshootingWorkflow start Start: Excessive Drowsiness Observed check_dose Is the dose optimized? start->check_dose dose_response Conduct Dose-Response Study check_dose->dose_response No check_strain Is the animal model appropriate? check_dose->check_strain Yes adjust_dose Adjust to Lower Effective Dose dose_response->adjust_dose adjust_dose->check_strain review_literature Review Literature for Strain Sensitivity check_strain->review_literature No check_timing Is the timing of behavioral testing optimal? check_strain->check_timing Yes change_model Consider Alternative Strain/Species review_literature->change_model change_model->check_timing pk_study Conduct Pharmacokinetic Study check_timing->pk_study No check_environment Are environmental factors controlled? check_timing->check_environment Yes adjust_timing Adjust Behavioral Testing Schedule pk_study->adjust_timing adjust_timing->check_environment optimize_environment Optimize Lighting & Minimize Stress check_environment->optimize_environment No mitigation_strategies Consider Mitigation Strategies (Co-administration) check_environment->mitigation_strategies Yes optimize_environment->mitigation_strategies end End: Drowsiness Managed mitigation_strategies->end

Troubleshooting workflow for managing drowsiness.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound that causes drowsiness?

A1: Meclozine is a first-generation H1 receptor antagonist. It readily crosses the blood-brain barrier and binds to H1 receptors in the central nervous system (CNS). Histamine in the CNS acts as a neurotransmitter that promotes wakefulness. By blocking the action of histamine, Meclozine suppresses neuronal activity, leading to drowsiness and sedation.[1]

Q2: Are there alternative antihistamines with fewer sedative effects?

A2: Yes, second-generation antihistamines (e.g., fexofenadine, loratadine) are designed to have a reduced ability to cross the blood-brain barrier. This results in significantly lower sedative effects compared to first-generation antihistamines like Meclozine.[2] However, if the experimental goal requires a first-generation antihistamine, mitigating the sedative side effect of Meclozine is the primary approach.

Q3: What are the common behavioral tests to quantify sedation in animal models?

A3: Several behavioral tests can be used to quantify sedation and motor impairment:

  • Open Field Test: A decrease in general locomotor activity, such as total distance traveled and rearing frequency, can indicate sedation.[3][4]

  • Rotarod Test: This test assesses motor coordination and balance. A reduced latency to fall from the rotating rod is indicative of motor impairment, which is often associated with sedation.[5]

  • Sleep Latency and Duration: In more specialized studies, electroencephalography (EEG) can be used to directly measure changes in sleep architecture, including sleep latency and duration.

Q4: Can I co-administer a stimulant to counteract the sedative effects of Meclozine?

A4: Co-administration of a CNS stimulant is a potential strategy to mitigate Meclozine-induced sedation. However, this approach should be carefully validated to ensure the stimulant does not interfere with the primary experimental outcomes. Potential stimulants that could be considered, based on their mechanisms of action, include:

It is crucial to conduct a pilot study to determine the optimal dose and timing of the co-administered stimulant to achieve the desired effect without introducing confounding variables.

Data Presentation: Dose-Response and Sedative Effects

While specific dose-response data for Meclozine-induced sedation in rodents is limited in publicly available literature, the following tables provide a summary of relevant dosing information for Meclozine and comparative data for other first-generation antihistamines that exhibit similar sedative properties. Researchers should use this information as a starting point for their own dose-finding studies.

Table 1: this compound Dosing Information in Animal Models

Animal ModelRoute of AdministrationDose RangeObserved EffectReference
RatIntranasalNot specifiedHigher plasma levels than oral[17]
RatOralNot specifiedLower bioavailability than intranasal[17]
DogOral25 mg/dog once dailyGeneral use for motion sicknessN/A
CatOral12.5 mg/cat once dailyGeneral use for motion sicknessN/A

Table 2: Comparative Dose-Response Data for Sedative Effects of First-Generation Antihistamines in Rodents

CompoundAnimal ModelRoute of AdministrationDose Range (mg/kg)Sedative Effect (as % decrease in locomotor activity or other metric)Reference
DiphenhydramineMouseIntramuscular1 - 2Significant decrease in 5-minute open field activity[1]
Chlorpheniramine (B86927)RatIntraperitoneal40Initial increase, then potential for sedation (complex effects)[18]
ChlorpheniramineMouseOralNot specifiedSignificant reduction in spontaneous locomotor activity[2]

Note: The data for Diphenhydramine and Chlorpheniramine are provided as a proxy to guide dose-selection for Meclozine, given their similar classification as first-generation antihistamines. Researchers must validate the appropriate dose of Meclozine for their specific experimental conditions.

Experimental Protocols

Open Field Test for Assessing Sedation

Objective: To quantify the sedative effect of this compound by measuring changes in spontaneous locomotor activity in rodents.

Materials:

  • Open field arena (e.g., 40 x 40 x 30 cm for mice)

  • Video camera and tracking software

  • 70% ethanol (B145695) for cleaning

  • This compound solution

  • Vehicle control solution

  • Animal subjects (mice or rats)

Procedure:

  • Acclimation: Bring the animals to the testing room at least 30 minutes before the start of the experiment to acclimate.

  • Habituation (Optional but Recommended): One day before the test, place each animal in the open field arena for a 10-minute habituation period.

  • Drug Administration: Administer this compound or vehicle control via the desired route (e.g., intraperitoneal, oral gavage).

  • Testing: At a predetermined time post-administration (e.g., 30 minutes), place the animal in the center of the open field arena.

  • Data Collection: Record the animal's activity for a set duration (e.g., 10-30 minutes) using the video camera and tracking software.

  • Data Analysis: Analyze the following parameters:

    • Total distance traveled

    • Time spent in the center versus the periphery of the arena

    • Number of rearing events (standing on hind legs)

    • Time spent immobile

  • Cleaning: Thoroughly clean the arena with 70% ethanol between each animal to remove olfactory cues.

Expected Outcome: A significant decrease in total distance traveled, rearing frequency, and an increase in immobility time in the Meclozine-treated group compared to the vehicle control group would indicate a sedative effect.

Rotarod Test for Assessing Motor Coordination

Objective: To evaluate the effect of this compound on motor coordination and balance.

Materials:

  • Rotarod apparatus

  • This compound solution

  • Vehicle control solution

  • Animal subjects (mice or rats)

Procedure:

  • Training: Prior to the test day, train the animals on the rotarod at a constant speed (e.g., 5-10 rpm) until they can consistently remain on the rod for a set duration (e.g., 120 seconds).

  • Baseline Measurement: On the test day, record the baseline latency to fall for each animal.

  • Drug Administration: Administer this compound or vehicle control.

  • Testing: At predetermined time points post-administration (e.g., 30, 60, and 90 minutes), place the animal back on the rotarod. The rod can be set to a constant speed or an accelerating speed.

  • Data Collection: Record the latency to fall from the rod for each trial. A maximum trial duration should be set (e.g., 300 seconds).

  • Data Analysis: Compare the latency to fall between the Meclozine-treated and vehicle control groups at each time point.

Expected Outcome: A significant decrease in the latency to fall in the Meclozine-treated group compared to the vehicle control group indicates impaired motor coordination, which is a common consequence of sedation.

Mandatory Visualizations

SignalingPathway cluster_neuron CNS Neuron H1R Histamine H1 Receptor Gq Gq Protein H1R->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca2+ Release from ER IP3->Ca_release PKC Protein Kinase C DAG->PKC K_channel K+ Channel PKC->K_channel Modulates Neuronal_Activity Decreased Neuronal Excitability K_channel->Neuronal_Activity Leads to Sedation Drowsiness / Sedation Neuronal_Activity->Sedation Meclozine This compound Meclozine->H1R Blocks Histamine Histamine Histamine->H1R Binds & Activates

Signaling pathway of Meclozine-induced drowsiness.

ExperimentalWorkflow start Start: Assess Sedation animal_prep Animal Preparation & Acclimation start->animal_prep grouping Divide into Treatment & Control Groups animal_prep->grouping drug_admin Administer Meclozine or Vehicle grouping->drug_admin behavioral_testing Perform Behavioral Tests (Open Field / Rotarod) drug_admin->behavioral_testing data_collection Collect Locomotor & Coordination Data behavioral_testing->data_collection data_analysis Statistical Analysis of Results data_collection->data_analysis conclusion Draw Conclusions on Sedative Effect data_analysis->conclusion end End conclusion->end

Experimental workflow for assessing sedation.

References

Degradation profile of Meclozine Dihydrochloride under stress conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the degradation profile of Meclozine Dihydrochloride under stress conditions.

Frequently Asked Questions (FAQs)

Q1: What are the typical stress conditions used for the forced degradation of this compound?

A1: Forced degradation studies for this compound typically involve exposure to acidic, alkaline, oxidative, thermal, and photolytic stress conditions to assess its stability and identify potential degradation products.[1][2][3][4]

Q2: How susceptible is this compound to degradation under different stress conditions?

A2: Meclizine (B1204245) has been shown to be most susceptible to base hydrolysis, followed by acid hydrolysis and oxidation.[5][6] It is relatively stable under neutral pH conditions.[3][5]

Q3: What are the known degradation products of this compound?

A3: Several degradation products of Meclizine Dihydrochloride have been identified.[5] These include:

  • m-tolylmethanol (Impurity-1)

  • (4-chlorophenyl)-phenyl-methanol (Impurity-4)

  • Meclizine N-oxide (Impurity-5)

  • 1-((4-chlorophenyl)(phenyl) methyl)piperazine (Impurity-6)[5]

Q4: What analytical technique is commonly used to analyze this compound and its degradation products?

A4: A stability-indicating reversed-phase high-performance liquid chromatographic (RP-HPLC) method is the most common and effective technique for separating and quantifying this compound from its degradation products.[1][2][7][8]

Troubleshooting Guides

Issue 1: Inconsistent or low degradation is observed during stress testing.

  • Possible Cause 1: Inappropriate stressor concentration.

    • Troubleshooting Tip: Ensure the concentration of the acid, base, or oxidizing agent is sufficient to induce degradation. For example, if negligible degradation is seen with 0.3% H₂O₂, a higher concentration, such as 3% H₂O₂, may be necessary.[3][5]

  • Possible Cause 2: Insufficient duration or temperature of stress application.

    • Troubleshooting Tip: Increase the duration of exposure or the temperature of the thermal stress. For instance, thermal degradation in solution was observed after 3 days at 70°C, while the solid-state showed no degradation under the same conditions for 7 days.[5][9]

  • Possible Cause 3: The drug is stable under the applied conditions.

    • Troubleshooting Tip: Meclizine is known to be stable in neutral aqueous solutions at room temperature, even after 7 days.[3] If no degradation is observed under these conditions, this is an expected result and confirms the drug's stability.

Issue 2: Poor separation between the parent drug peak and degradation product peaks in the chromatogram.

  • Possible Cause 1: Suboptimal mobile phase composition.

    • Troubleshooting Tip: Adjust the mobile phase composition, including the ratio of organic to aqueous phases and the pH. A mobile phase consisting of 0.2% triethylamine (B128534) in water and methanol (B129727) (65:35 v/v) with the pH adjusted to 3.0 with orthophosphoric acid has been shown to provide good separation.[2][3]

  • Possible Cause 2: Inappropriate column selection.

    • Troubleshooting Tip: A C8 column (250 mm x 4.6 mm, 5 µm) is a suitable choice for achieving adequate separation of Meclizine and its degradation products.[1][2]

Experimental Protocols

Forced Degradation Studies

A general protocol for conducting forced degradation studies on this compound is as follows:

  • Preparation of Stock Solution: Accurately weigh 10 mg of this compound and dissolve it in a 10 mL volumetric flask with the appropriate solvent (water for neutral, 0.1 N - 1 N HCl for acidic, 0.01 N - 1 N NaOH for basic, and 0.3% - 3% H₂O₂ for oxidative studies) to obtain a concentration of 1000 µg/mL.[1]

  • Stress Application:

    • Acid Hydrolysis: Treat the drug solution with 1 N HCl at room temperature for 3 days.[3]

    • Base Hydrolysis: Treat the drug solution with 0.1 N NaOH at room temperature for 1 day.[3]

    • Oxidative Degradation: Treat the drug solution with 3% H₂O₂ at room temperature for 1 day.[3]

    • Thermal Degradation: Expose both the solid drug and a solution of the drug in water to a temperature of 70°C for 7 days.[5]

    • Photolytic Degradation: Expose the solid drug to UV light for 7 days at room temperature.[3]

  • Sample Preparation for Analysis: At appropriate time points, withdraw an aliquot of the stressed solution, neutralize it if necessary (acidic samples with NaOH, basic samples with HCl), and dilute it with the mobile phase to a final concentration of approximately 50 µg/mL.[1]

  • Chromatographic Analysis: Analyze the samples using a validated stability-indicating RP-HPLC method.

RP-HPLC Method for Analysis
  • Column: C8 (250 mm x 4.6 mm, 5 µm)[2]

  • Mobile Phase: A mixture of 0.2% triethylamine in water and methanol (65:35 v/v), with the pH adjusted to 3.0 using orthophosphoric acid.[2][3]

  • Flow Rate: 1.0 mL/min[2][3]

  • Detection Wavelength: 229 nm[2][3]

  • Injection Volume: 20 µL[1]

Data Presentation

Table 1: Summary of Degradation of this compound under Various Stress Conditions

Stress ConditionReagent/ParameterDurationTemperature% DegradationNumber of Degradation Products
Acid Hydrolysis1 N HCl3 daysRoom Temp.20.71%1
Base Hydrolysis0.1 N NaOH1 dayRoom Temp.16.32%4
Oxidation3% H₂O₂1 dayRoom Temp.16.26%1
Thermal (Solid)Heat7 days70°CNo Degradation0
Thermal (Solution)Heat3 days70°CDegradation ObservedMultiple
Photolytic (UV)UV Light7 daysRoom Temp.22.12%2
Neutral HydrolysisWater7 daysRoom Temp.No Degradation0

Data compiled from multiple sources.[1][3][5]

Table 2: Identified Degradation Products of this compound

Impurity No.NameRetention Time (min)
Impurity-1m-tolylmethanol3.1
Impurity-2Not Identified3.7
Impurity-3Not Identified4.0
Impurity-4(4-chlorophenyl)-phenyl-methanol6.5
Impurity-5Meclizine N-oxide12.8
Impurity-61-((4-chlorophenyl)(phenyl) methyl)piperazine24.6

Data compiled from multiple sources.[1][5]

Visualizations

G cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis Stock This compound Stock Solution (1000 µg/mL) Acid Acid Hydrolysis (1N HCl, RT, 3 days) Stock->Acid Base Base Hydrolysis (0.1N NaOH, RT, 1 day) Stock->Base Oxidative Oxidative Degradation (3% H2O2, RT, 1 day) Stock->Oxidative Thermal Thermal Degradation (70°C, 3-7 days) Stock->Thermal Photolytic Photolytic Degradation (UV Light, RT, 7 days) Stock->Photolytic Dilution Dilution to 50 µg/mL & Neutralization Acid->Dilution Base->Dilution Oxidative->Dilution Thermal->Dilution Photolytic->Dilution HPLC RP-HPLC Analysis Dilution->HPLC Data Data Interpretation HPLC->Data

Caption: Experimental workflow for forced degradation studies of this compound.

G cluster_degradation Degradation Pathways Meclizine This compound DP1 m-tolylmethanol Meclizine->DP1 Hydrolysis DP4 (4-chlorophenyl)-phenyl-methanol Meclizine->DP4 Hydrolysis DP5 Meclizine N-oxide Meclizine->DP5 Oxidation DP6 1-((4-chlorophenyl)(phenyl) methyl)piperazine Meclizine->DP6 Hydrolysis

Caption: Simplified degradation pathways of this compound.

References

Validation & Comparative

A Comparative Guide for Researchers: Meclozine Dihydrochloride versus Cinnarizine in Vertigo Research Models

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate pharmacological tool is critical for investigating the pathophysiology of vertigo and developing novel therapeutics. This guide provides an objective comparison of two commonly used antihistamines, Meclozine Dihydrochloride and Cinnarizine, in the context of preclinical vertigo research models. This analysis is based on available experimental data to assist in the informed selection of a compound for vestibular research.

Pharmacological Profile and Mechanism of Action

Both Meclozine and Cinnarizine are first-generation antihistamines with antiemetic and anti-vertigo properties. However, their pharmacological profiles exhibit key differences that may influence their suitability for specific research applications.

This compound is primarily a non-selective H1 receptor antagonist with additional central anticholinergic actions.[1] Its antiemetic and antivertigo effects are attributed to its action on the chemoreceptor trigger zone (CTZ) and the vomiting center in the medulla.[1] Meclozine inhibits histamine-mediated neurotransmission from the vestibular nuclei and the nucleus of the solitary tract to these centers, thereby reducing vestibular stimulation and labyrinthine excitability.[1]

Cinnarizine , in addition to its H1 receptor antagonist properties, is also a calcium channel blocker.[2] This dual mechanism of action is thought to contribute to its efficacy. By blocking voltage-gated calcium channels in vestibular hair cells, Cinnarizine can reduce their excitability and the subsequent transmission of vestibular signals.[3] Furthermore, Cinnarizine has been shown to have anti-vasoconstrictor effects, which may improve blood flow to the inner ear.[4]

Comparative Efficacy in Preclinical Models

Direct head-to-head preclinical studies comparing Meclozine and Cinnarizine in the same vertigo model are limited. However, individual studies provide insights into their efficacy in animal models.

Nystagmus Inhibition

Nystagmus, an involuntary rhythmic eye movement, is a key objective measure in vertigo research.

DrugAnimal ModelVertigo InductionKey Findings
Cinnarizine RabbitRotational Stimulation (Torsion Swing)Demonstrated a suppressive effect on vestibular nystagmus. The onset of the effect was slower than sulpiride (B1682569) but lasted longer.[1]
Meclizine (B1204245) MouseVisual-Vestibular StimulationShowed an inhibitory effect on eye movement reflexes at low accelerations, suggesting a central mechanism of action.[5]
Postural Stability and Motor Coordination

Assessment of balance and motor function is crucial in evaluating the efficacy of anti-vertigo compounds.

DrugAnimal ModelAssessment MethodKey Findings
Meclizine MouseVestibular Sensory-Evoked Potentials (VsEPs)Found to act on peripheral elements of the vestibular maculae.
Cinnarizine --Preclinical data on postural stability is not readily available in the reviewed literature.

Experimental Protocols in Vertigo Research

The following are examples of experimental protocols used to induce and assess vertigo in animal models.

Vertigo Induction Models
  • Rotational Stimulation: Animals are subjected to controlled rotation to induce nystagmus and other vestibular responses. This can be achieved using a rotating chair or a torsion swing.[1]

  • Caloric Vestibular Stimulation: Irrigation of the external auditory canal with warm or cold water induces a temperature gradient across the labyrinth, leading to endolymphatic flow and nystagmus.

  • Chemical Labyrinthectomy: Intratympanic injection of ototoxic substances like sodium arsanilate can be used to selectively destroy vestibular hair cells, creating a model of peripheral vestibular deficit.

  • Surgical Labyrinthectomy: Surgical removal of the labyrinth creates a permanent and complete unilateral vestibular loss.

Assessment of Vestibular Function
  • Videonystagmography (VNG): A non-invasive method to record and quantify eye movements, including spontaneous and induced nystagmus.

  • Rotarod Test: Assesses motor coordination and balance by measuring the time an animal can stay on a rotating rod.

  • Beam Walking Test: Evaluates fine motor control and balance as an animal traverses a narrow beam.

  • Open Field Test: Can be used to assess general locomotor activity and anxiety-like behaviors that may be secondary to vestibular dysfunction.

Signaling Pathways and Experimental Workflow

Signaling Pathway of this compound

Meclozine_Pathway cluster_1 Meclozine Meclozine Dihydrochloride H1_Receptor Histamine H1 Receptor Meclozine->H1_Receptor Antagonizes Muscarinic_Receptor Muscarinic Acetylcholine Receptor Meclozine->Muscarinic_Receptor Antagonizes (Anticholinergic) Vestibular_Nuclei Vestibular Nuclei CTZ Chemoreceptor Trigger Zone (CTZ) Vestibular_Nuclei->CTZ Vomiting_Center Vomiting Center Vestibular_Nuclei->Vomiting_Center Reduced_Activity Reduced Neuronal Activity CTZ->Reduced_Activity Vomiting_Center->Reduced_Activity Anti_Vertigo_Effect Anti-Vertigo & Anti-Emetic Effect Reduced_Activity->Anti_Vertigo_Effect

Caption: Mechanism of action of this compound.

Signaling Pathway of Cinnarizine

Cinnarizine_Pathway Cinnarizine Cinnarizine H1_Receptor Histamine H1 Receptor Cinnarizine->H1_Receptor Antagonizes Ca_Channel Voltage-Gated Calcium Channel Cinnarizine->Ca_Channel Blocks Vestibular_Nuclei Vestibular Nuclei Vestibular_Hair_Cells Vestibular Hair Cells Reduced_Excitability Reduced Cellular Excitability Vestibular_Hair_Cells->Reduced_Excitability Reduced_Signal Reduced Vestibular Signal Transmission Vestibular_Nuclei->Reduced_Signal Reduced_Excitability->Reduced_Signal Anti_Vertigo_Effect Anti-Vertigo Effect Reduced_Signal->Anti_Vertigo_Effect

Caption: Mechanism of action of Cinnarizine.

General Experimental Workflow for Preclinical Vertigo Studies

Experimental_Workflow Animal_Model Selection of Animal Model (e.g., Rat, Mouse, Rabbit) Vertigo_Induction Induction of Vertigo (e.g., Rotational Stimulation, Chemical Labyrinthectomy) Animal_Model->Vertigo_Induction Drug_Administration Drug Administration (Meclozine, Cinnarizine, or Vehicle) Vertigo_Induction->Drug_Administration Behavioral_Assessment Behavioral and Physiological Assessment (VNG, Rotarod, etc.) Drug_Administration->Behavioral_Assessment Data_Analysis Data Analysis and Interpretation Behavioral_Assessment->Data_Analysis

Caption: A generalized workflow for preclinical vertigo research.

Conclusion and Recommendations

Both this compound and Cinnarizine are valuable tools for the study of vertigo in preclinical models. The choice between these two compounds will depend on the specific research question.

  • This compound may be more suitable for studies focusing on the central histaminergic and cholinergic pathways involved in vertigo and emesis. Its well-documented central effects make it a good candidate for models investigating the brainstem's role in vestibular processing.

  • Cinnarizine , with its dual action as an antihistamine and a calcium channel blocker, offers a broader mechanism to explore. It is particularly relevant for research into the peripheral vestibular system, including the function of vestibular hair cells and the role of calcium signaling in vestibular disorders. Its potential effects on inner ear microcirculation also present an interesting avenue for investigation.

Given the limited number of direct comparative preclinical studies, researchers are encouraged to conduct head-to-head comparisons of these compounds in their chosen vertigo models. This will not only provide valuable data for the specific research project but also contribute to a better understanding of the relative efficacy and mechanisms of these commonly used anti-vertigo agents. Careful consideration of the experimental design, including the choice of animal model, method of vertigo induction, and outcome measures, is essential for generating robust and reproducible data.

References

A Comparative Analysis of Meclizine Dihydrochloride and Scopolamine in the Management of Motion Sickness

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the efficacy of Meclozine Dihydrochloride and Scopolamine (B1681570) in motion sickness models, supported by experimental data. The information is intended to assist researchers, scientists, and drug development professionals in their understanding of these two common anti-motion sickness agents.

Introduction

Motion sickness is a common and distressing condition characterized by symptoms of nausea, vomiting, dizziness, and pallor. It is thought to arise from a conflict between the sensory information from the vestibular system of the inner ear and the visual system. Both Meclizine (B1204245) Dihydrochloride, a first-generation antihistamine, and Scopolamine, an anticholinergic drug, are widely used for the prevention and treatment of motion sickness. This guide delves into their comparative efficacy, mechanisms of action, and the experimental models used to evaluate them.

Mechanisms of Action

The differing therapeutic effects of Meclizine and Scopolamine stem from their distinct pharmacological actions on the neural pathways involved in motion sickness.

Meclizine Dihydrochloride primarily acts as a potent and selective antagonist of the Histamine (B1213489) H1 receptor. During motion, there is an increase in the release of histamine in the brain, particularly in the vestibular nuclei and the vomiting center. By blocking the H1 receptor, Meclizine inhibits the downstream signaling cascade, thereby reducing the excitatory signals that lead to the symptoms of motion sickness.

Scopolamine , on the other hand, is a competitive antagonist of muscarinic acetylcholine (B1216132) receptors (M1 subtype). These receptors are abundant in the vestibular nuclei and the solitary tract nucleus, which are key relay stations in the emetic pathway. By blocking the action of acetylcholine at these receptors, Scopolamine effectively suppresses the transmission of nerve impulses that trigger nausea and vomiting.

Signaling Pathways

The following diagrams illustrate the signaling pathways targeted by Meclizine and Scopolamine.

meclizine_pathway cluster_motion Motion Stimulus cluster_brain Central Nervous System Vestibular System Vestibular System Vestibular Nuclei Vestibular Nuclei Vestibular System->Vestibular Nuclei Sensory Input Histamine Release Histamine Release Vestibular Nuclei->Histamine Release Vomiting Center Vomiting Center Nausea & Vomiting Nausea & Vomiting Vomiting Center->Nausea & Vomiting H1 Receptor H1 Receptor Histamine Release->H1 Receptor Binds to H1 Receptor->Vomiting Center Activates Meclizine Meclizine Meclizine->H1 Receptor Blocks

Caption: Meclizine's Mechanism of Action.

scopolamine_pathway cluster_motion Motion Stimulus cluster_brain Central Nervous System Vestibular System Vestibular System Vestibular Nuclei Vestibular Nuclei Vestibular System->Vestibular Nuclei Sensory Input Acetylcholine Release Acetylcholine Release Vestibular Nuclei->Acetylcholine Release Solitary Tract Nucleus Solitary Tract Nucleus Nausea & Vomiting Nausea & Vomiting Solitary Tract Nucleus->Nausea & Vomiting M1 Receptor M1 Receptor Acetylcholine Release->M1 Receptor Binds to M1 Receptor->Solitary Tract Nucleus Activates Scopolamine Scopolamine Scopolamine->M1 Receptor Blocks

Caption: Scopolamine's Mechanism of Action.

Comparative Efficacy: A Review of Clinical Data

Multiple studies have demonstrated that Scopolamine is generally more effective than Meclizine in the prevention of motion sickness.

A notable double-blind, crossover study directly compared the efficacy of transdermal scopolamine, oral meclizine, and a placebo in preventing motion sickness induced by a ship-motion simulator. The results indicated that transdermal scopolamine provided significantly better protection against motion sickness than both meclizine and the placebo.

The following tables summarize the key findings from comparative clinical trials.

Drug Administration Dosage Number of Subjects Motion Sickness Score Reduction Reference
Transdermal Scopolamine1.5 mg patch4689%(Study on German Federal Navy)
Oral MeclizineNot Specified4659%(Study on German Federal Navy)
Outcome Transdermal Scopolamine Oral Meclizine Placebo Reference
Protection from Motion Sickness SuperiorLess EffectiveLeast EffectiveDahl et al., 1984

A Cochrane review of 14 randomized controlled trials involving 1,025 participants concluded that scopolamine was more effective than a placebo in preventing nausea and vomiting associated with motion sickness. The review also found that in two randomized controlled trials, scopolamine was determined to be superior to meclizine.

Experimental Protocols in Motion Sickness Research

The evaluation of anti-motion sickness medications relies on standardized experimental models that can reliably induce symptoms in a controlled environment.

Human Motion Sickness Models

Commonly used models to induce motion sickness in human subjects include:

  • Rotating Chairs: These devices can be programmed to rotate at specific velocities and accelerations, often in combination with head movements, to create a strong vestibular stimulus.

  • Ship-Motion Simulators: These platforms replicate the complex motions of a ship at sea, providing a more realistic and ecologically valid model of motion sickness.

  • Virtual Reality (VR) Environments: VR can be used to create a visual-vestibular conflict by presenting a moving visual scene while the subject remains stationary.

Representative Experimental Workflow

The following diagram illustrates a typical experimental workflow for a clinical trial investigating the efficacy of anti-motion sickness drugs.

experimental_workflow Subject Recruitment & Screening Subject Recruitment & Screening Informed Consent Informed Consent Subject Recruitment & Screening->Informed Consent Baseline Assessment Baseline Assessment Informed Consent->Baseline Assessment Randomization Randomization Baseline Assessment->Randomization Drug Administration Drug Administration Randomization->Drug Administration Group A: Meclizine Group B: Scopolamine Group C: Placebo Motion Sickness Induction Motion Sickness Induction Drug Administration->Motion Sickness Induction Symptom Monitoring Symptom Monitoring Motion Sickness Induction->Symptom Monitoring Nausea Scores, Vomiting Incidents Data Analysis Data Analysis Symptom Monitoring->Data Analysis

Caption: A typical experimental workflow.

A detailed protocol for a study using a ship-motion simulator would typically involve the following steps:

  • Subject Selection: Healthy volunteers with a history of motion sickness are recruited.

  • Ethical Approval and Informed Consent: The study protocol is approved by an ethics committee, and all participants provide written informed consent.

  • Study Design: A double-blind, placebo-controlled, crossover design is often employed to minimize bias.

  • Drug Administration: Participants receive either Meclizine, Scopolamine, or a placebo at a specified time before motion exposure.

  • Motion Exposure: Subjects are exposed to a standardized period of motion in the simulator.

  • Symptom Assessment: Subjective symptoms of motion sickness are rated at regular intervals using a validated scale (e.g., the Pensacola Diagnostic Index).

  • Data Collection: Quantitative data, such as nausea scores and the number of vomiting episodes, are recorded.

  • Statistical Analysis: The data is analyzed to determine the statistical significance of the differences between the treatment groups.

Side Effect Profile

While Scopolamine demonstrates superior efficacy, its use is associated with a higher incidence of certain side effects compared to Meclizine.

Side Effect Meclizine Scopolamine
Drowsiness CommonCommon
Dry Mouth Less CommonVery Common
Blurred Vision RareCommon
Dizziness CommonCommon

The most frequently reported side effect of transdermal scopolamine is dry mouth. Drowsiness is a common side effect for both medications.

Conclusion

The available evidence from clinical trials indicates that Scopolamine is a more effective agent than Meclizine for the prevention of motion sickness. This is attributed to its potent anticholinergic effects on the neural pathways that mediate the symptoms of motion sickness. However, the choice of medication for an individual should also consider the potential for side effects, with Scopolamine having a higher incidence of dry mouth and blurred vision. For researchers and drug development professionals, understanding these differences in efficacy and mechanism of action is crucial for the design of future studies and the development of novel anti-motion sickness therapies.

A Comparative Guide to the Neuroprotective Effects of Meclozine Dihydrochloride in Ischemic Stroke Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the neuroprotective efficacy of Meclozine Dihydrochloride against other therapeutic alternatives in preclinical models of ischemic stroke. The following sections present a synthesis of experimental data, detailed methodologies for key experiments, and visualizations of the implicated biological pathways to support informed decision-making in neuroprotective drug development.

Comparative Analysis of Neuroprotective Efficacy

The therapeutic potential of this compound and selected alternative neuroprotective agents has been predominantly evaluated in rodent models of transient middle cerebral artery occlusion (tMCAO), a standard preclinical model of ischemic stroke. The following tables summarize the quantitative outcomes from these studies, focusing on the reduction of infarct volume and improvement in neurological deficit scores.

Table 1: Preclinical Efficacy of this compound in Ischemic Stroke Models

AgentAnimal ModelDosing RegimenInfarct Volume ReductionNeurological Score ImprovementReference(s)
(S)-Meclozine Mouse (tMCAO)Pretreated at -17 and -3 hours before MCAOSignificantly reduced compared to vehicleMilder neurological deficit scores (Median score of 1.00 vs 2.00 for vehicle)[1][1]

Table 2: Preclinical Efficacy of Alternative Neuroprotective Agents in Ischemic Stroke Models

AgentAnimal ModelDosing RegimenInfarct Volume ReductionNeurological Score ImprovementReference(s)
Edaravone Rat (tMCAO)3 mg/kg, IV, at 0 and 90 min post-MCAOSignificant reduction vs. vehicleSignificant improvement in Longa score[2][3][2][3]
Citicoline Rat (pMCAO)0.0025 g/kg, Intracranial, 2 hours before pMCAOSignificantly reduced compared to controlSignificant improvement in Zea-Longa five-point scale[4][4]
Minocycline (B592863) Rat (tMCAO)3 mg/kg or 10 mg/kg, IV, at 4 hours post-tMCAO42% (3 mg/kg) and 56% (10 mg/kg) reductionSignificant improvement in neurological scores[5][5]
N-butylphthalide (NBP) Mouse (tMCAO)Gavage immediately after tMCAO, then daily for 2 daysSignificantly decreased on day 3 post-tMCAOImproved motor function (Rotarod test) and mNSS scores[6][6]

Disclaimer: The data presented in these tables are derived from separate studies. Direct comparison between agents should be made with caution due to variations in experimental models, dosing regimens, and outcome assessment methods.

Signaling Pathways and Mechanisms of Action

The neuroprotective effects of Meclozine and other agents are mediated through various signaling pathways. Understanding these mechanisms is crucial for target validation and drug development.

Meclozine's Metabolic Shift

Meclozine's primary neuroprotective mechanism involves a shift in cellular metabolism from oxidative phosphorylation to glycolysis. This "chemical preconditioning" enhances the brain's resilience to ischemic injury.[1][7] This metabolic toggle is believed to be mediated, in part, by the upregulation of 6-phosphofructo-2-kinase/fructose-2,6-biphosphatase 3 (PFKFB3), a key glycolytic enzyme.

Meclozine_Pathway cluster_0 Ischemic Cascade cluster_1 Meclozine Intervention Ischemia Ischemia Mitochondrial_Respiration_Inhibition Inhibition of Mitochondrial Respiration Ischemia->Mitochondrial_Respiration_Inhibition Reduced_ATP_Production Reduced ATP Production Mitochondrial_Respiration_Inhibition->Reduced_ATP_Production Neuronal_Death Neuronal_Death Reduced_ATP_Production->Neuronal_Death Leads to Meclozine Meclozine PFKFB3_Upregulation Upregulation of PFKFB3 Meclozine->PFKFB3_Upregulation Glycolysis_Enhancement Enhanced Glycolysis PFKFB3_Upregulation->Glycolysis_Enhancement ATP_Production_Glycolysis ATP Production (via Glycolysis) Glycolysis_Enhancement->ATP_Production_Glycolysis Neuroprotection Neuroprotection ATP_Production_Glycolysis->Neuroprotection Leads to

Meclozine's metabolic shift towards glycolysis.
RIPK1-Mediated Necroptosis Pathway

Necroptosis, a form of programmed necrosis, is a critical cell death pathway in ischemic stroke. It is initiated by the activation of Receptor-Interacting Protein Kinase 1 (RIPK1) and subsequent recruitment and phosphorylation of RIPK3 and MLKL. Inhibition of this pathway is a key target for neuroprotection.

Necroptosis_Pathway Ischemia Ischemia TNFR_Activation TNFR Activation Ischemia->TNFR_Activation RIPK1_Activation RIPK1 Activation (Phosphorylation) TNFR_Activation->RIPK1_Activation RIPK3_Activation RIPK3 Activation (Phosphorylation) RIPK1_Activation->RIPK3_Activation MLKL_Phosphorylation MLKL Phosphorylation & Oligomerization RIPK3_Activation->MLKL_Phosphorylation Membrane_Pore_Formation Membrane Pore Formation MLKL_Phosphorylation->Membrane_Pore_Formation Necroptosis Necroptosis Membrane_Pore_Formation->Necroptosis Neuroprotective_Agent Neuroprotective Agent (e.g., Nec-1) Neuroprotective_Agent->RIPK1_Activation Inhibits

The RIPK1-mediated necroptosis pathway in ischemic stroke.

Experimental Protocols

Standardized and reproducible experimental protocols are fundamental to the validation of neuroprotective agents. Below are detailed methodologies for key experiments cited in the evaluation of Meclozine and its alternatives.

Transient Middle Cerebral Artery Occlusion (tMCAO) Model

The tMCAO model is a widely used surgical procedure to induce focal cerebral ischemia in rodents, mimicking human ischemic stroke.

tMCAO_Workflow Anesthesia Anesthetize Animal (e.g., Isoflurane) Incision Midline Neck Incision Anesthesia->Incision Artery_Isolation Isolate Common, Internal, and External Carotid Arteries Incision->Artery_Isolation Suture_Insertion Insert Filament into Internal Carotid Artery to Occlude MCA Origin Artery_Isolation->Suture_Insertion Occlusion_Period Maintain Occlusion (e.g., 60-90 minutes) Suture_Insertion->Occlusion_Period Reperfusion Withdraw Filament to Allow Reperfusion Occlusion_Period->Reperfusion Post-Op_Care Suture and Provide Post-Operative Care Reperfusion->Post-Op_Care Outcome_Assessment Outcome Assessment (24-72 hours post-MCAO) Post-Op_Care->Outcome_Assessment

Workflow for the tMCAO surgical procedure.

Procedure Details:

  • Anesthesia: The animal (typically a mouse or rat) is anesthetized using an appropriate anesthetic agent (e.g., isoflurane).

  • Surgical Preparation: A midline incision is made in the neck to expose the carotid artery bifurcation.

  • Vessel Occlusion: The external carotid artery is ligated, and a silicon-coated filament is inserted through the external carotid artery into the internal carotid artery to block the origin of the middle cerebral artery.

  • Occlusion Duration: The filament is left in place for a specified period (e.g., 60-90 minutes) to induce ischemia.

  • Reperfusion: The filament is withdrawn to allow blood flow to return to the ischemic territory.

  • Post-Operative Care: The incision is closed, and the animal is monitored during recovery.

Infarct Volume Measurement

2,3,5-triphenyltetrazolium chloride (TTC) staining is the gold standard for visualizing and quantifying infarct volume in post-mortem brain tissue.

Protocol:

  • Brain Extraction: At a predetermined time point after MCAO (e.g., 24 or 72 hours), the animal is euthanized, and the brain is rapidly removed.

  • Slicing: The brain is sectioned into coronal slices of uniform thickness (e.g., 2 mm).

  • Staining: The slices are incubated in a TTC solution (e.g., 2% in phosphate-buffered saline) at 37°C. Viable tissue stains red due to the activity of mitochondrial dehydrogenases, while infarcted tissue remains white.

  • Image Analysis: The stained sections are imaged, and the area of infarction in each slice is measured using image analysis software. The total infarct volume is calculated by integrating the infarct areas across all slices.

Neurological Deficit Scoring

A variety of scoring systems are used to assess functional neurological deficits following experimental stroke.

Commonly Used Scoring Systems:

  • Bederson Score: A simple 5-point scale evaluating forelimb flexion, circling, and resistance to being pushed.

  • Garcia Score: A more comprehensive 18-point scale that assesses spontaneous activity, symmetry of limb movement, forepaw outstretching, climbing, body proprioception, and response to vibrissae stimulation.

  • Modified Neurological Severity Score (mNSS): A composite score that includes motor, sensory, balance, and reflex tests.[6]

  • Zea-Longa Score: A 5-point scale primarily focused on forelimb flexion and circling behavior.[4]

Assessment Procedure:

A trained observer, blinded to the experimental groups, evaluates the animal's performance on a battery of behavioral tests at specified time points post-MCAO. The scores from these tests are used to quantify the degree of neurological impairment.

Conclusion

This compound, particularly its (S)-enantiomer, demonstrates significant neuroprotective potential in preclinical models of ischemic stroke, primarily through its unique mechanism of shifting cellular metabolism towards glycolysis.[1] While direct comparative studies are limited, the data presented in this guide suggest that Meclozine's efficacy is comparable to that of other neuroprotective agents under investigation. Further research, including head-to-head preclinical trials and eventual clinical translation, is warranted to fully elucidate the therapeutic utility of Meclozine for the treatment of acute ischemic stroke. The detailed protocols and pathway diagrams provided herein serve as a valuable resource for researchers designing and interpreting future studies in this critical area of drug development.

References

Comparative Study of the Sedative Properties of Meclizine Dihydrochloride Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers and Drug Development Professionals

Meclizine (B1204245), a first-generation histamine (B1213489) H1 antagonist, is clinically utilized as a racemic mixture of its (R)- and (S)-enantiomers for the management of motion sickness and vertigo.[1] A known side effect of first-generation antihistamines, including meclizine, is sedation, which results from their ability to cross the blood-brain barrier and antagonize central H1 receptors.[2] This guide provides a comparative analysis of the sedative properties of meclizine's enantiomers, drawing upon available, albeit limited, experimental and computational data.

Data Presentation: Quantitative and Qualitative Comparison

Direct quantitative experimental data on the sedative effects and H1 receptor binding affinities of the individual meclizine enantiomers are not extensively available in public literature.[2][3] The following tables summarize the available data for racemic meclizine and provide a qualitative comparison for the enantiomers based on computational models and indirect evidence.

Table 1: Comparative Sedative Effects and H1 Receptor Affinity

CompoundSedative Properties (Qualitative)Histamine H1 Receptor Binding Affinity (Qualitative)User Reported Drowsiness (%)
(R)-Meclizine Data not available in vivoInferred to be the more active enantiomer[4]Not available
(S)-Meclizine Data not available in vivoSuggested weaker affinity than (R)-enantiomer[1]Not available
Meclizine (Racemic) Less sedating than Diphenhydramine (B27) and HydroxyzineH1 Receptor Antagonist (Ki ≈ 250 nM)[1]20.8%
Diphenhydramine Pronounced sedative effectsH1 Receptor Antagonist16.1%
Hydroxyzine More sedating than MeclizineH1 Receptor Antagonist (Ki ≈ 0.6 - 2.0 nM)[5]21.8%

Table 2: Pharmacokinetic Parameters of Racemic Meclizine

ParameterValue
Absorption Absorbed after oral administration[6]
Tmax ~3 hours[7]
Volume of Distribution ~6.78 ± 3.52 L[6]
Metabolism Primarily by CYP2D6[6][7]
Elimination Half-life ~6 hours[6]
Excretion Metabolites in urine, unchanged in feces[6]

Note: The pharmacokinetic properties of the individual enantiomers have not been reported.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the comparative assessment of the sedative properties of meclizine enantiomers.

1. Histamine H1 Receptor Radioligand Binding Assay

  • Objective: To determine and compare the binding affinities (Ki) of (R)-Meclizine and (S)-Meclizine for the histamine H1 receptor.

  • Materials:

    • Cell membranes from a stable cell line expressing the human histamine H1 receptor (e.g., CHO-K1 or HEK293 cells).[3]

    • Radioligand: [3H]-mepyramine (a high-affinity H1 receptor antagonist).[3]

    • Test Compounds: Purified (R)-Meclizine and (S)-Meclizine.

    • Incubation Buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Glass fiber filters.

    • Scintillation fluid.

  • Procedure:

    • A constant concentration of [3H]-mepyramine and cell membranes are incubated with varying concentrations of the test compounds ((R)-Meclizine, (S)-Meclizine) or a known H1 receptor antagonist (for positive control).

    • Non-specific binding is determined in the presence of a high concentration of an unlabeled antagonist.

    • The incubation is carried out at a specific temperature (e.g., 25°C) for a defined period to reach equilibrium.

    • The reaction is terminated by rapid filtration through glass fiber filters, which separates the bound from the free radioligand.

    • The filters are washed with ice-cold incubation buffer to remove any non-specifically bound radioligand.

  • Quantification and Data Analysis:

    • The radioactivity trapped on the filters is measured using liquid scintillation counting.[2]

    • The data are analyzed to calculate the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • The inhibition constant (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation.

2. In Vivo Assessment of Sedation in Rodents: Locomotor Activity

  • Objective: To evaluate and compare the sedative effects of (R)-Meclizine and (S)-Meclizine by measuring spontaneous locomotor activity in mice or rats.

  • Materials:

    • Test animals (e.g., male C57BL/6 mice).

    • Test compounds: (R)-Meclizine, (S)-Meclizine, Racemic Meclizine.

    • Vehicle control (e.g., saline or a suitable solvent).

    • Positive control (a known sedative, e.g., diazepam).

    • Locomotor activity chambers equipped with infrared beams.

  • Procedure:

    • Animals are acclimated to the testing room for at least one hour before the experiment.

    • Animals are randomly assigned to different treatment groups.

    • The test compounds, vehicle, or positive control are administered (e.g., via intraperitoneal injection).

    • Immediately after administration, each animal is placed individually into a locomotor activity chamber.

    • Locomotor activity (e.g., distance traveled, number of beam breaks) is recorded for a specified duration (e.g., 60 minutes).

  • Data Analysis:

    • The total locomotor activity for each animal is calculated.

    • A significant decrease in locomotor activity in the groups treated with the test compounds compared to the vehicle control group indicates a sedative effect.[2]

    • The sedative effects of the enantiomers are compared by analyzing the differences in the reduction of locomotor activity.

Mandatory Visualization

G cluster_0 Histamine H1 Receptor Signaling Pathway Histamine Histamine H1R Histamine H1 Receptor Histamine->H1R binds Gq Gαq H1R->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC activates Ca2 Ca²⁺ ER->Ca2 releases Ca2->PKC activates Response Cellular Response (e.g., Sedation) PKC->Response leads to Meclizine Meclizine Enantiomers Meclizine->H1R blocks

Caption: Histamine H1 receptor signaling cascade leading to cellular responses.

G cluster_1 Experimental Workflow for In Vivo Sedation Assessment cluster_groups Treatment Groups AnimalPrep Animal Preparation (Acclimation, Randomization) DrugAdmin Drug Administration AnimalPrep->DrugAdmin R_Meclizine R-Meclizine S_Meclizine S-Meclizine Racemic Racemic Meclizine Vehicle Vehicle Control Behavior Behavioral Assessment (Locomotor Activity) DataAnalysis Data Analysis (Statistical Comparison) Behavior->DataAnalysis R_Meclizine->Behavior S_Meclizine->Behavior Racemic->Behavior Vehicle->Behavior

Caption: Workflow for comparing sedative effects of meclizine enantiomers in rodents.

Discussion and Future Directions

The sedative properties of meclizine are a direct consequence of its antagonism of central histamine H1 receptors.[2] While racemic meclizine is considered less sedating than other first-generation antihistamines like diphenhydramine and hydroxyzine, the specific contribution of each enantiomer to this effect is not well-established.[2]

Computational docking studies have provided conflicting hypotheses regarding the binding affinities of the (R)- and (S)-enantiomers to the H1 receptor.[3] One study suggests that (S)-meclizine may have a slightly enhanced binding affinity due to an additional pi-stacking interaction.[3] Conversely, other evidence implies that (R)-meclizine is the more potent enantiomer at the H1 receptor.[4] This discrepancy underscores the critical need for direct experimental validation through receptor binding and functional assays.

The development of a less sedating antiemetic is a significant therapeutic goal. If the sedative and antiemetic properties of meclizine are stereospecific, the development of a single-enantiomer formulation could offer a superior therapeutic profile. For instance, if one enantiomer is primarily responsible for the antiemetic effects with lower H1 receptor-mediated sedation, it could be a valuable clinical entity.

Future research should prioritize the following:

  • Chiral separation of meclizine to obtain pure enantiomers for experimental testing.

  • In vitro characterization of the binding affinities and functional activities of each enantiomer at the histamine H1 receptor and other potential off-target receptors.

  • In vivo studies in animal models to directly compare the sedative and antiemetic potencies of the individual enantiomers.

  • Pharmacokinetic studies to determine if there are stereoselective differences in absorption, distribution, metabolism, and excretion.

References

Comparative Analysis of Meclozine Dihydrochloride and Betahistine in Preclinical Models of Meniere's Disease

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers and Drug Development Professionals

Introduction to Meniere's Disease and Therapeutic Rationale

Meniere's disease is an inner ear disorder characterized by recurrent episodes of vertigo, fluctuating hearing loss, tinnitus, and aural fullness.[1][2] The underlying pathology is believed to be endolymphatic hydrops (ELH), a condition involving the distension of the endolymphatic space within the inner ear.[2][3][4] Animal models of ELH are crucial for understanding the pathophysiology and for the preclinical evaluation of potential therapeutics.[2][3][4]

  • Meclozine Dihydrochloride (B599025) is a first-generation antihistamine with H1 receptor antagonist, central anticholinergic, and CNS depressant properties.[5][6][7] Its use in Meniere's disease is primarily aimed at suppressing the acute symptoms of vertigo and nausea by acting on the central vestibular system.[5][7][8]

  • Betahistine (B147258) is a structural analog of histamine (B1213489), acting as a potent H3 receptor antagonist and a weak H1 receptor agonist.[9][10] Its therapeutic rationale in Meniere's disease is based on its proposed ability to increase microcirculation within the inner ear, thereby potentially reducing endolymphatic pressure, and to modulate neuronal activity in the vestibular nuclei.[1][9][10]

Mechanisms of Action: A Comparative Overview

The two compounds exert their effects through distinct pharmacological pathways targeting different aspects of vestibular pathophysiology.

Meclozine Dihydrochloride: The primary mechanism of meclozine involves the blockade of histamine H1 receptors in the central nervous system, particularly in the vestibular nuclei and the vomiting center in the medulla.[5][7] This action inhibits signals from the vestibular system.[7] Additionally, its anticholinergic properties are thought to contribute to its efficacy by dampening excitatory neural pathways.[5]

Betahistine: Betahistine's mechanism is multifaceted. As an H1 receptor agonist, it induces vasodilation in the inner ear, which is thought to improve blood flow in the stria vascularis and alleviate endolymphatic hydrops.[10][11] As a potent H3 receptor antagonist, it blocks presynaptic autoreceptors, increasing the release of histamine and other neurotransmitters in the brain.[10][11] This action is believed to enhance central vestibular compensation, the process by which the brain adapts to vestibular imbalances.[10]

Meclozine_Pathway Meclozine Meclozine H1R H1R Meclozine->H1R Antagonism AChR AChR Meclozine->AChR Antagonism (Anticholinergic) Vestibular_Input Excessive Vestibular Input Vestibular_Input->H1R Histamine Vestibular_Input->AChR Acetylcholine Symptoms Vertigo & Nausea VN VN H1R->VN AChR->VN VC VC VN->VC Neural Signals VC->Symptoms

Caption: Proposed mechanism of this compound.

Betahistine_Pathway cluster_InnerEar Inner Ear cluster_CNS Central Nervous System Stria Stria Vascularis Blood Vessels BloodFlow Increased Cochlear Blood Flow Stria->BloodFlow H1R_IE H1 Receptors H1R_IE->Stria Vasodilation H3R Presynaptic H3 Autoreceptors (Vestibular Nuclei) HistamineNeuron Histaminergic Neuron H3R->HistamineNeuron Negative Feedback HistamineRelease Increased Histamine Turnover H3R->HistamineRelease HistamineNeuron->H3R Histamine Release Betahistine Betahistine Betahistine->H1R_IE Agonism Betahistine->H3R Antagonism Compensation Enhanced Vestibular Compensation HistamineRelease->Compensation

Caption: Proposed mechanism of Betahistine.

Preclinical Evidence in Animal Models

The evaluation of these drugs has been conducted in different animal models, focusing on distinct outcome measures relevant to their proposed mechanisms.

The most common animal model used to study Meniere's disease is the surgical induction of endolymphatic hydrops (ELH) in guinea pigs.[2][3][4][12] This typically involves the surgical obliteration or electrocauterization of the endolymphatic duct and sac.[2][3] This procedure leads to the malabsorption of endolymph, causing a buildup of pressure and the characteristic distension of the scala media, which can be confirmed histologically.[2][3] Other models include the administration of substances like vasopressin to alter inner ear fluid homeostasis.[2]

The following tables summarize quantitative data from separate animal studies. Due to the lack of direct comparative trials, caution must be exercised when interpreting these results side-by-side.

Table 1: Effects of Betahistine on Cochlear Blood Flow (CBF) in Guinea Pigs

Dosage (Intravenous) Animal Model Key Outcome Measure Result Reference
0.100 mg/kg b.w. Healthy Dunkin-Hartley Guinea Pigs Change in CBF (Arbitrary Units) Significant elevation in cochlear perfusion. [13]
1.000 mg/kg b.w. Healthy Dunkin-Hartley Guinea Pigs Change in CBF (Arbitrary Units) Significant increase, with a peak mean value of 1.340 (vs. placebo). [13]
0.01 mg/kg b.w. Healthy Dunkin-Hartley Guinea Pigs Change in CBF (Arbitrary Units) No significant change compared to placebo. [13]

| 0.01 mg/kg b.w. + Selegiline | Healthy Dunkin-Hartley Guinea Pigs | Change in CBF (Arbitrary Units) | Significant increase (up to 58.3% above baseline). |[14] |

b.w. = body weight

Table 2: Effects of Meclizine (B1204245) on Vestibular Function in Mice

Dosage (Intraperitoneal) Animal Model Key Outcome Measure Result Reference
600 mg/kg Healthy Adult Mice Vestibular Sensory-Evoked Potential (VsEP) Threshold Significant elevation in threshold (+2.4 dB) 60 minutes post-administration. [15]
600 mg/kg Healthy Adult Mice Torsional Eye Velocity (Vestibular Stimulation) Relative increase in velocity compared to placebo. [16][17]

| 600 mg/kg | Healthy Adult Mice | Torsional Eye Velocity (Visual-Vestibular Stimulation) | Inhibitory effect (decrease) at low acceleration. |[16][17] |

Experimental Protocols

Detailed methodologies are crucial for the replication and interpretation of experimental findings.

  • Animal: Guinea Pig.

  • Anesthesia: Administer appropriate anesthesia.

  • Surgical Approach: A postauricular incision is made to expose the mastoid bulla.

  • Procedure: The endolymphatic sac and duct are surgically exposed. Using micro-instruments or electrocautery, the duct is obliterated, preventing the normal outflow and absorption of endolymph.[2][3]

  • Closure: The surgical site is closed in layers.

  • Confirmation: After a period of weeks to months, the animal is euthanized, and the temporal bones are harvested for histological analysis to confirm the degree of endolymphatic hydrops (i.e., distension of Reissner's membrane).[3][4]

  • Animal: Guinea Pig or Rat.

  • Anesthesia and Monitoring: The animal is anesthetized, and systemic blood pressure is monitored continuously.[13]

  • Surgical Exposure: The cochlea is surgically exposed. A small window is created over the stria vascularis in the basal turn of the cochlea.[14]

  • Measurement: A laser Doppler flowmetry probe is placed over the exposed stria vascularis to measure red blood cell flux, providing a real-time reading of cochlear microcirculation.[13][18]

  • Drug Administration: A baseline CBF is recorded. The test compound (e.g., Betahistine) is administered intravenously, and CBF is continuously monitored for a set period (e.g., 15 minutes) to observe changes.[13]

  • Animal: Mouse.

  • Anesthesia: The animal is anesthetized.

  • Stimulation: The animal is placed on a shaker that delivers precise linear jerk stimuli to activate the vestibular macular organs (utricle and saccule).

  • Recording: Subdermal electrodes are placed on the scalp to record the Vestibular Sensory-Evoked Potentials (VsEPs), which are neural responses from the vestibular periphery and brainstem.

  • Procedure: Baseline VsEPs are recorded in response to varying stimulus intensities to determine a threshold. The test compound (e.g., Meclizine) is administered, and VsEPs are recorded at subsequent time points to measure changes in threshold, amplitude, and latency.[15]

Experimental_Workflow cluster_Model Phase 1: Model Development cluster_Testing Phase 2: Drug Administration & Testing cluster_Analysis Phase 3: Data Analysis A1 Select Animal Model (e.g., Guinea Pig for ELH) A2 Induce Meniere's-like Pathology (e.g., Surgical Sac Obliteration) A1->A2 A3 Allow for Disease Progression & Confirmation (Histology) A2->A3 B1 Establish Baseline Measurements (e.g., CBF, VsEPs, Behavior) A3->B1 B2 Administer Drug (Meclozine or Betahistine) vs. Placebo Control B1->B2 B3 Post-Dose Measurements (Time-course analysis) B2->B3 C1 Quantify Outcomes (e.g., % Change in CBF, dB shift in VsEP) B3->C1 C2 Statistical Analysis (e.g., ANOVA, t-test) C1->C2 C3 Interpret Results & Compare Efficacy vs. Mechanism C2->C3

Caption: General experimental workflow for preclinical drug evaluation.

Conclusion and Future Directions

Based on available preclinical data, meclozine and betahistine appear to address different aspects of Meniere's disease pathophysiology.

  • Meclozine's effects are demonstrated primarily in models of central vestibular function, where it acts as a suppressant.[8][15] Its utility is likely confined to symptomatic relief of acute vertigo and nausea.

  • Betahistine shows a clear, dose-dependent effect on increasing cochlear blood flow in animal models, supporting its proposed mechanism of reducing endolymphatic pressure.[13][18][19] This suggests a potential disease-modifying role rather than purely symptomatic relief.

The lack of studies directly comparing both drugs in a standardized, surgically-induced endolymphatic hydrops model represents a significant gap in the literature. Future research should aim to conduct such head-to-head comparisons, evaluating both physiological parameters (e.g., cochlear blood flow, electrocochleography) and behavioral outcomes (e.g., balance, nystagmus) within the same study. Such data would provide a much clearer understanding of their relative therapeutic potential for Meniere's disease.

References

Cross-Study Validation of Meclozine Dihydrochloride's Effect on FGFR3 Signaling: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Meclozine Dihydrochloride's effect on Fibroblast Growth Factor Receptor 3 (FGFR3) signaling, juxtaposed with other therapeutic alternatives. The content is based on a cross-study validation of publicly available experimental data to aid in research and development decisions.

Introduction to FGFR3 Signaling in Skeletal Dysplasias

Gain-of-function mutations in the FGFR3 gene lead to its constitutive activation, disrupting the normal process of endochondral ossification, which is crucial for longitudinal bone growth. This overactive signaling, primarily through the Mitogen-Activated Protein Kinase (MAPK) pathway, results in impaired chondrocyte proliferation and differentiation, leading to conditions like achondroplasia, the most common form of dwarfism. Therapeutic strategies largely focus on mitigating this overactive FGFR3 signaling.

Comparative Analysis of FGFR3 Signaling Modulators

This guide compares three compounds at different stages of development and with distinct mechanisms of action: this compound, a repurposed antihistamine; Vosoritide, a C-type natriuretic peptide (CNP) analog; and Infigratinib, a selective tyrosine kinase inhibitor.

Mechanism of Action
  • This compound: Meclozine has been identified through drug repurposing efforts as an inhibitor of FGFR3 signaling.[1] While its direct binding to FGFR3 has not been fully characterized with a specific IC50 value, studies have shown that it attenuates the downstream signaling cascade. Specifically, meclozine has been demonstrated to reduce the phosphorylation of Extracellular signal-Regulated Kinase (ERK), a key component of the MAPK pathway, without affecting the phosphorylation of its upstream activator, MEK.[2][3] This suggests that meclozine's inhibitory action occurs at the level of ERK phosphorylation or by activating phosphatases that dephosphorylate ERK.[1][2]

  • Vosoritide: Vosoritide is a CNP analog that indirectly counteracts FGFR3 signaling. It binds to the Natriuretic Peptide Receptor-B (NPR-B), which in turn inhibits the MAPK pathway.[4] This mechanism bypasses the mutated FGFR3 receptor and promotes chondrocyte proliferation and differentiation.[4]

  • Infigratinib: Infigratinib is a potent, ATP-competitive tyrosine kinase inhibitor that directly targets FGFR1, FGFR2, and FGFR3.[5][6] By binding to the kinase domain of the FGFR3 receptor, it prevents its autophosphorylation and subsequent activation of downstream signaling pathways.[6]

FGFR3 Signaling Pathway and Inhibitor Targets

FGFR3_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_inhibitors Therapeutic Interventions FGF FGF Ligand FGFR3 FGFR3 Receptor FGF->FGFR3 Binds & Activates RAS RAS FGFR3->RAS Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK pERK p-ERK ERK->pERK Phosphorylation Proliferation Inhibition of Chondrocyte Proliferation pERK->Proliferation Meclozine Meclozine Meclozine->pERK Attenuates Phosphorylation Vosoritide Vosoritide (CNP Analog) Vosoritide->RAF Indirectly Inhibits (via NPR-B/cGMP) Infigratinib Infigratinib Infigratinib->FGFR3 Directly Inhibits (ATP-competitive)

Caption: FGFR3 signaling cascade and points of intervention for Meclozine, Vosoritide, and Infigratinib.

Quantitative Data Presentation

The following tables summarize the quantitative data from various studies to facilitate a direct comparison of the efficacy of Meclozine, Vosoritide, and Infigratinib.

Table 1: In Vitro Efficacy
CompoundMetricValueCell Line/SystemReference
Meclozine Chondrocyte Proliferation≥ 1.4-fold increaseRat Chondrosarcoma (RCS) cells[1]
ERK PhosphorylationAttenuatedFGF2-treated RCS cells[2][7]
Infigratinib IC50 (FGFR3)1.0 nMCell-free enzymatic assay[8]
IC50 (FGFR3 K650E)4.9 nMCell-free enzymatic assay[6]
Vosoritide Chondrocyte ProliferationStimulatesNot specified[4]
Table 2: In Vivo Efficacy (Animal Models)
CompoundAnimal ModelDosageEffect on Bone GrowthReference
Meclozine Fgfr3ach Mouse2 mg/kg/day (oral)Significant increase in body and long bone length[9]
Infigratinib Fgfr3Y367C/+ Mouse0.5 mg/kg/day10.35% increase in femur length[5]
Table 3: Clinical Efficacy (Human Trials)
CompoundStudy PhaseDosageEffect on Annualized Growth Velocity (AGV)Reference
Vosoritide Phase 315 µg/kg/day (subcutaneous)~1.57 cm/year increase vs. placebo[10]
Infigratinib Phase 20.25 mg/kg/day (oral)Increase in height Z score of 0.54 at 18 months[11]

Experimental Protocols

Detailed methodologies for key experiments are provided below to ensure transparency and reproducibility.

Chondrocyte Proliferation Assay (MTS Assay)
  • Cell Seeding: Seed chondrocytes (e.g., Rat Chondrosarcoma cells) in a 96-well plate at a density of approximately 5 x 10³ cells per well.[1]

  • Treatment: After cell adherence, treat the cells with the desired concentrations of the test compound (e.g., Meclozine at 10-20 µM, Infigratinib at various concentrations to determine IC50) with or without a stimulating agent like FGF2 (e.g., 5 ng/mL).[1][6]

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.[1][6]

  • MTS Reagent Addition: Add MTS reagent to each well according to the manufacturer's instructions and incubate for 2-4 hours.[1]

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate cell proliferation as a percentage relative to the vehicle-treated control.

Experimental Workflow for Chondrocyte Proliferation Assay

Chondrocyte_Proliferation_Workflow A Seed Chondrocytes in 96-well plate B Treat with Compound +/- FGF2 A->B C Incubate (48-72 hours) B->C D Add MTS Reagent C->D E Incubate (2-4 hours) D->E F Measure Absorbance (490 nm) E->F G Analyze Data F->G

Caption: A typical workflow for assessing chondrocyte proliferation using an MTS assay.

Western Blot for Phosphorylated ERK (p-ERK)
  • Cell Culture and Treatment: Culture chondrocytes to a desired confluency and then serum-starve for 4-12 hours. Treat the cells with the test compound for a specified duration before stimulating with an FGF ligand (e.g., FGF2) for 15-30 minutes.[12]

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE and Protein Transfer: Separate 20-30 µg of protein per sample on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody against p-ERK1/2 (e.g., at a 1:1000 dilution) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody (e.g., at a 1:5000 dilution) for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an ECL substrate and a chemiluminescence imaging system.

  • Stripping and Re-probing: Strip the membrane and re-probe with an antibody against total ERK1/2 for normalization.

  • Densitometry Analysis: Quantify the band intensities for both p-ERK and total ERK. The p-ERK/total ERK ratio is used to determine the level of ERK activation.

Logical Flow for Western Blot Analysis of p-ERK

Western_Blot_Logic start Start: Cell Lysates sds_page SDS-PAGE start->sds_page transfer Protein Transfer to PVDF sds_page->transfer block Blocking transfer->block primary_pERK Incubate with anti-p-ERK Antibody block->primary_pERK secondary Incubate with Secondary Antibody primary_pERK->secondary detect_pERK Detect p-ERK Signal secondary->detect_pERK strip Strip Membrane detect_pERK->strip analysis Densitometry Analysis (p-ERK / total-ERK Ratio) detect_pERK->analysis reblock Re-block Membrane strip->reblock primary_totalERK Incubate with anti-total-ERK Antibody reblock->primary_totalERK primary_totalERK->secondary detect_totalERK Detect total-ERK Signal primary_totalERK->detect_totalERK detect_totalERK->analysis

Caption: The logical sequence of steps for quantifying p-ERK levels relative to total ERK via Western blotting.

Embryonic Mouse Tibia Explant Culture
  • Dissection: Dissect tibiae from E15.5 mouse embryos under sterile conditions.

  • Culture Setup: Place individual tibiae in a 24-well plate containing serum-free culture medium supplemented with 0.2% BSA, L-glutamine, penicillin/streptomycin, ascorbic acid, and beta-glycerophosphate.

  • Treatment: Add the test compounds (e.g., Meclozine 20 µM) with or without FGF2 (100 ng/ml) to the culture medium.

  • Incubation: Culture the explants for 3-6 days at 37°C in a 5% CO₂ incubator, changing the medium every 2-3 days.

  • Measurement: At the end of the culture period, measure the total length of the tibiae and the length of the mineralized diaphysis using imaging software.

  • Data Analysis: Compare the bone lengths of treated explants to vehicle-treated controls.

Conclusion

This comparative guide provides a cross-study validation of this compound's effect on FGFR3 signaling in the context of other therapeutic alternatives. Meclozine demonstrates a distinct mechanism of action by attenuating ERK phosphorylation and has shown efficacy in preclinical models. In comparison, Vosoritide acts indirectly on the FGFR3 pathway and has demonstrated clinical efficacy in increasing growth velocity, while Infigratinib is a direct, potent FGFR3 inhibitor with promising preclinical results. The provided data and protocols are intended to serve as a valuable resource for researchers and drug developers in the field of skeletal dysplasias.

References

A Comparative Analysis of Antiemetic Potency: Meclizine Dihydrochloride vs. Second-Generation Antihistamines

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release: A Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the antiemetic potency of the first-generation antihistamine, Meclizine (B1204245) Dihydrochloride, and second-generation antihistamines. The primary distinction lies in their differing abilities to cross the blood-brain barrier and their subsequent effects on the central nervous system, which are crucial for antiemetic action.

Core Mechanistic Differences in Antiemetic Action

Meclizine Dihydrochloride, a first-generation antihistamine, effectively mitigates nausea and vomiting, particularly from motion sickness and vertigo, due to its ability to penetrate the blood-brain barrier.[1][2] Once in the central nervous system, it exerts both antihistaminic (H1 receptor antagonism) and anticholinergic (muscarinic receptor antagonism) effects.[1][3][4][5] These actions are concentrated in the chemoreceptor trigger zone (CTZ) and the vomiting center within the medulla, areas of the brain that are integral to the emetic reflex.[1][5]

Second-generation antihistamines, such as fexofenadine, loratadine, and cetirizine, were specifically developed to minimize central nervous system side effects like drowsiness.[6][7] Consequently, they are designed to be less lipophilic and are often substrates of the P-glycoprotein efflux transporter, which actively removes them from the brain.[8] This limited penetration of the blood-brain barrier is the primary reason for their ineffectiveness in treating motion sickness and other forms of nausea that originate from the central nervous system.[6][9][10] While some second-generation antihistamines may cause mild sedation at higher doses, they generally lack the significant central anticholinergic and antihistaminic activity required for a potent antiemetic effect.[2][11][12]

Comparative Data Summary

Direct clinical trials comparing the antiemetic potency of meclizine with second-generation antihistamines are scarce, largely because second-generation agents are not indicated for this purpose. However, a qualitative and pharmacokinetic comparison highlights the fundamental differences that dictate their efficacy.

FeatureMeclizine Dihydrochloride (First-Generation)Second-Generation Antihistamines (e.g., Fexofenadine, Loratadine, Cetirizine)
Primary Mechanism of Antiemetic Action Central H1 and muscarinic receptor antagonism in the chemoreceptor trigger zone and vomiting center.[1][3][5]Primarily peripheral H1 receptor antagonism for allergic conditions.[9]
Blood-Brain Barrier Penetration Readily crosses the blood-brain barrier.[1][2]Limited penetration due to lower lipophilicity and P-glycoprotein efflux.[6][9][10]
Anticholinergic Effects Present and contributes to antiemetic efficacy.[1][3][4][5]Minimal to none.[11][12]
Sedative Effects Common, due to central H1 receptor antagonism.[4]Minimal to none at standard doses.[6][9]
Documented Efficacy for Motion Sickness FDA-approved and widely used for the prevention and treatment of motion sickness.[1][3][4]Not effective or recommended for the treatment of motion sickness.

Signaling Pathways and Rationale for Ineffectiveness

The following diagrams illustrate the emetic signaling pathway and the rationale behind the differing antiemetic potencies.

Emesis_Signaling_Pathway cluster_vestibular Vestibular System (Inner Ear) cluster_brainstem Brainstem cluster_meclizine Meclizine Action Vestibular_Apparatus Vestibular Apparatus (Motion Detection) Vomiting_Center Vomiting Center (Medulla) Vestibular_Apparatus->Vomiting_Center H1 & M1 Receptors Emesis Nausea & Vomiting Vomiting_Center->Emesis CTZ Chemoreceptor Trigger Zone (CTZ) CTZ->Vomiting_Center D2, 5-HT3, NK1 Receptors Meclizine Meclizine Meclizine->Vomiting_Center Antagonizes H1 & M1 Receptors

Emesis Signaling Pathway and Meclizine's Point of Intervention.

Second_Gen_Ineffectiveness Start Second-Generation Antihistamine Administered BBB Blood-Brain Barrier Start->BBB Peripheral Acts on Peripheral H1 Receptors (Treats Allergies) BBB->Peripheral Limited Penetration CNS Fails to Reach Significant Concentrations in the CNS BBB->CNS High Efflux No_Effect No Significant Blockade of Central H1 and Muscarinic Receptors in Vomiting Centers CNS->No_Effect Outcome Ineffective as an Antiemetic No_Effect->Outcome Experimental_Workflow cluster_prep Preparation cluster_session Experimental Session (Repeated for each treatment) Screening Participant Screening (History of Motion Sickness) Randomization Randomization to Treatment Sequence Screening->Randomization Dosing Oral Administration (Meclizine, Fexofenadine, or Placebo) Randomization->Dosing Wait 60-minute Absorption Period Dosing->Wait Motion_Challenge Coriolis Stimulation (Rotating Chair + Head Movements) Wait->Motion_Challenge Data_Collection Record Nausea Scores & Physiological Data Motion_Challenge->Data_Collection Analysis Data Analysis (Compare Efficacy) Data_Collection->Analysis After all sessions Washout 1-Week Washout Period Data_Collection->Washout After each session Washout->Dosing Next treatment arm

References

A Comparative Guide to Enantioselective Analysis of Meclozine Dihydrochloride in Preclinical Research

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the stereoselective disposition of chiral drugs like Meclozine Dihydrochloride is a critical consideration in preclinical studies. The differential pharmacological and toxicological profiles of enantiomers necessitate robust analytical methods for their separation and quantification. This guide provides an objective comparison of high-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS) based methods for the enantioselective analysis of meclozine, supported by experimental data from published studies.

Meclizine (B1204245), a histamine (B1213489) H1 antagonist, possesses a chiral center, existing as (R)- and (S)-enantiomers. Evidence suggests that the pharmacodynamic and pharmacokinetic properties of meclozine may be stereoselective, making the ability to distinguish between these enantiomers crucial for accurate preclinical assessment.[1][2] This guide details and compares the methodologies for chiral separation, providing a basis for selecting the most appropriate analytical technique for your research needs.

Comparison of Analytical Methods

The primary methods for the enantioselective analysis of this compound are based on chiral High-Performance Liquid Chromatography (HPLC) coupled with UV detection and Liquid Chromatography-Mass Spectrometry (LC-MS). Both techniques have demonstrated efficacy in resolving meclizine enantiomers, with the choice of method often depending on the required sensitivity and the complexity of the biological matrix.

ParameterHPLC with UV DetectionLC-MS
Principle Chiral stationary phase interacts differently with each enantiomer, leading to different retention times. Detection is based on UV absorbance.Chiral separation is followed by mass spectrometry, which identifies and quantifies the enantiomers based on their mass-to-charge ratio.
Sensitivity Lower sensitivity, with Limits of Detection (LOD) and Quantification (LOQ) typically in the µg/mL range.[3]Higher sensitivity, with LOD and LOQ in the ng/mL range.[4][5]
Selectivity Good selectivity based on chromatographic separation.Excellent selectivity due to both chromatographic separation and mass-based detection.
Matrix Effect Can be susceptible to interference from biological matrix components.Less prone to matrix effects due to the specificity of mass detection.
Application Suitable for the analysis of pharmaceutical dosage forms and in vitro studies.[3]Ideal for bioanalytical applications, such as pharmacokinetic studies in plasma.[6][7][8]

Experimental Protocols

Detailed methodologies are crucial for the successful implementation of enantioselective analysis. Below are representative protocols for HPLC-UV and LC-MS methods, compiled from established research.

High-Performance Liquid Chromatography (HPLC) with UV Detection

This method is well-suited for the analysis of meclizine enantiomers in pharmaceutical formulations.

Chromatographic Conditions: [1][3]

  • Column: Phenomenex® Lux Cellulose-1 (250 mm x 4.6 mm, 5 µm)[1][3]

  • Mobile Phase: Acetonitrile: 25mM Ammonium Bicarbonate (75:25 v/v)[1][3]

  • Flow Rate: 1.0 mL/min[1][3]

  • Detection: UV at 230 nm[1][3]

  • Injection Volume: 20 µL[1][3]

  • Retention Times: (+)-Meclizine: ~13.14 min, (-)-Meclizine: ~14.33 min[3]

Sample Preparation (for pharmaceutical dosage forms): [3]

  • Weigh and powder not fewer than 20 tablets.

  • Transfer a quantity of powder equivalent to 10 mg of meclizine hydrochloride into a 100 mL volumetric flask.

  • Add 70 mL of mobile phase and sonicate for 15 minutes.

  • Make up the volume with the mobile phase and mix.

  • Filter the solution through a 0.45 µm nylon filter.

  • Dilute the filtrate to the desired concentration with the mobile phase.

Liquid Chromatography-Mass Spectrometry (LC-MS)

This method provides the high sensitivity required for pharmacokinetic studies in biological matrices.

Chromatographic and Mass Spectrometric Conditions: [4][5]

  • Column: Phenomenex® Lux Cellulose-1 C18 (250 mm x 4.6 mm, 5 µm)[4][5]

  • Mobile Phase: Acetonitrile: 5mM Ammonium Formate (pH 5.5 with formic acid) (90:10 v/v)[4][5]

  • Flow Rate: 0.4 mL/min[4][5]

  • Mass Spectrometer: Tandem mass spectrometer

  • Ionization Mode: Electrospray Ionization (ESI) - Positive

  • Retention Times: (+)-Meclizine: ~1.58 min, (-)-Meclizine: ~2.20 min[4][5]

Sample Preparation (from rabbit plasma): [6][7][8]

  • To 500 µL of plasma, add the internal standard.

  • Precipitate proteins by adding acetonitrile.

  • Vortex mix the sample.

  • Centrifuge to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube and evaporate to dryness.

  • Reconstitute the residue in the mobile phase.

  • Inject the sample into the LC-MS system.

Experimental Workflow and Signaling Pathway Visualization

To further elucidate the experimental process, the following diagrams illustrate the typical workflow for enantioselective analysis and the signaling pathway of meclizine.

Enantioselective_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_chromatography Chiral Chromatography cluster_detection Detection & Quantification Sample Biological Sample (e.g., Plasma) or Pharmaceutical Formulation Extraction Extraction / Dilution Sample->Extraction Cleanup Protein Precipitation / Filtration Extraction->Cleanup Injection Inject Sample into HPLC/LC-MS Cleanup->Injection Separation Enantiomeric Separation on Chiral Column Injection->Separation Detection UV or Mass Spectrometric Detection Separation->Detection Data_Analysis Data Acquisition and Peak Integration Detection->Data_Analysis Quantification Quantification using Calibration Curve Data_Analysis->Quantification

Workflow for Enantioselective Analysis of Meclizine.

Meclizine_Signaling_Pathway Meclizine (R)-Meclizine (Active Enantiomer) H1R Histamine H1 Receptor Meclizine->H1R Antagonist Gq11 Gq/11 Protein H1R->Gq11 Activates PLC Phospholipase C Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Intracellular Ca2+ Release IP3->Ca_Release PKC_Activation PKC Activation DAG->PKC_Activation Cellular_Response Cellular Response (e.g., smooth muscle contraction, increased vascular permeability) Ca_Release->Cellular_Response PKC_Activation->Cellular_Response Histamine Histamine Histamine->H1R Agonist

Meclizine's Antagonistic Action on the Histamine H1 Receptor Signaling Pathway.

Conclusion

The enantioselective analysis of Meclizine Dihydrochloride is achievable through both HPLC-UV and LC-MS methods. While HPLC-UV offers a cost-effective solution for analyzing simpler matrices like pharmaceutical formulations, the superior sensitivity and selectivity of LC-MS make it the method of choice for bioanalytical applications in preclinical research, particularly for pharmacokinetic studies where low concentrations in complex biological fluids are expected. The provided protocols and workflows offer a solid foundation for researchers to develop and validate their own methods for the stereospecific analysis of meclizine.

References

A Head-to-Head Comparison of Meclizine and Dimenhydrinate for Motion Sickness

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Meclizine and Dimenhydrinate, two first-generation antihistamines commonly used for the prevention and treatment of motion sickness. The following sections detail their comparative efficacy, pharmacokinetics, and adverse effect profiles, supported by available data. Experimental protocols and the underlying signaling pathways are also described to provide a comprehensive overview for a scientific audience.

Quantitative Data Summary

The following table summarizes the key pharmacological and clinical parameters of Meclizine and Dimenhydrinate.

ParameterMeclizineDimenhydrinateReferences
Drug Class Antihistamine, Piperazine DerivativeAntihistamine, Diphenhydramine (B27) Derivative[1]
Mechanism of Action H1 Antagonist, Central AnticholinergicH1 Antagonist, Central Anticholinergic
Onset of Action ~1 hour~30 minutes[2][3]
Duration of Action 12-24 hours4-6 hours[4]
Typical Adult Dose (Motion Sickness) 25-50 mg once daily50-100 mg every 4-6 hours[4]
Efficacy Effective in preventing motion sickness symptoms. Associated with lower scores for gastrointestinal symptoms compared to Dimenhydrinate.Equally effective as Meclizine in preventing overall subjective symptoms of motion sickness.[5]
Key Side Effects Drowsiness, dizziness, dry mouth. Generally considered to cause less drowsiness than Dimenhydrinate.Drowsiness, dizziness, nausea. Tends to cause more significant drowsiness than Meclizine.[3][4][6]
User-Reported Drowsiness 20.8%12.3%[3][7]
User-Reported Dizziness 17.4%7.4%[3][7]

Experimental Protocols

While direct, large-scale head-to-head clinical trials with exhaustive quantitative data are limited, the general methodologies for assessing anti-motion sickness drugs can be outlined.[8] These protocols are crucial for the objective evaluation of drug performance.

A Representative Experimental Workflow for a Crossover Clinical Trial is as follows:

G cluster_screening Phase 1: Screening & Enrollment cluster_randomization Phase 2: Randomization & Dosing cluster_motion Phase 3: Motion Challenge cluster_washout Phase 4: Washout & Crossover cluster_repeat Phase 5: Repeat Motion Challenge cluster_analysis Phase 6: Data Analysis s1 Recruit Participants (History of Motion Sickness) s2 Informed Consent & Medical History Review s1->s2 s3 Inclusion/Exclusion Criteria Assessment s2->s3 r1 Randomize Participants (Double-Blind, Crossover Design) s3->r1 r2 Group A: Administer Drug 1 (e.g., Meclizine) Group B: Administer Drug 2 (e.g., Dimenhydrinate) r1->r2 m1 Standardized Motion Exposure (e.g., Rotating Chair, Boat Trip) r2->m1 m2 Symptom Assessment at Intervals (e.g., Motion Sickness Symptom Score - MSSS) m1->m2 w1 Washout Period (Sufficient to eliminate Drug 1) m2->w1 w2 Crossover Dosing: Group A receives Drug 2 Group B receives Drug 1 w1->w2 m3 Repeat Standardized Motion Exposure w2->m3 m4 Repeat Symptom Assessment m3->m4 a1 Compare MSSS scores and adverse events between treatments m4->a1

Caption: A typical crossover clinical trial design for comparing anti-motion sickness drugs.

Key Components of Motion Sickness Clinical Trials:

  • Participant Selection: Eligible participants typically have a documented history of motion sickness.[9][10] Exclusion criteria often include other causes of nausea or chronic use of medications that could interfere with the study results.[11]

  • Motion Stimulus: A standardized and reproducible motion stimulus is applied to induce symptoms. This can range from laboratory-based methods like rotating chairs or optokinetic drums to real-world scenarios such as boat trips in variable sea conditions.[9]

  • Efficacy Endpoints: The primary measure of efficacy is often a validated scoring system, such as the Motion Sickness Symptom Score (MSSS) or the Motion Sickness Assessment Questionnaire (MSAQ).[9][12] The incidence of vomiting is also a key objective endpoint.[12]

  • Safety and Tolerability: Adverse events, particularly drowsiness and cognitive impairment, are systematically recorded and compared between treatment groups.[4][6]

Signaling Pathways and Mechanism of Action

Both Meclizine and Dimenhydrinate are first-generation antihistamines that exert their anti-motion sickness effects primarily by acting on the central nervous system.[8] Their mechanism involves the antagonism of histamine (B1213489) H1 receptors and muscarinic acetylcholine (B1216132) receptors in the brainstem, specifically in the vestibular nuclei and the chemoreceptor trigger zone (CTZ).

Motion sickness arises from a conflict between sensory inputs from the visual system and the vestibular system in the inner ear. This sensory mismatch leads to the release of neurotransmitters, including histamine and acetylcholine, in the brainstem, which in turn stimulates the vomiting center.[13]

Meclizine and the diphenhydramine component of Dimenhydrinate cross the blood-brain barrier and block these H1 and muscarinic receptors.[14][8] By inhibiting these pathways, they reduce the excitability of vestibular nuclei and suppress the signaling cascade that leads to nausea and vomiting.[13] The anticholinergic properties of these drugs are believed to contribute significantly to their antiemetic effects.[13]

G sensory_conflict Sensory Conflict (Visual vs. Vestibular) vestibular_nuclei Vestibular Nuclei sensory_conflict->vestibular_nuclei stimulates h1_receptor H1 Receptor vestibular_nuclei->h1_receptor Histamine m1_receptor Muscarinic (M1) Receptor vestibular_nuclei->m1_receptor Acetylcholine ctz Chemoreceptor Trigger Zone (CTZ) vomiting_center Vomiting Center (Medulla) ctz->vomiting_center stimulates motion_sickness Symptoms: Nausea, Vomiting vomiting_center->motion_sickness h1_receptor->vomiting_center stimulates m1_receptor->vomiting_center stimulates drugs Meclizine or Dimenhydrinate drugs->h1_receptor blocks drugs->m1_receptor blocks

Caption: Signaling pathway of Meclizine and Dimenhydrinate in preventing motion sickness.

Comparative Discussion

Efficacy: Both Meclizine and Dimenhydrinate are considered effective for the prophylaxis of motion sickness.[5] Studies suggest they are comparable in preventing the overall subjective feeling of motion sickness.[5] However, one study noted that Meclizine was associated with significantly lower scores for gastrointestinal symptoms.[5]

Pharmacokinetics: The most significant difference lies in their pharmacokinetic profiles. Meclizine has a longer duration of action (12-24 hours) compared to Dimenhydrinate (4-6 hours), allowing for once-daily dosing which may be more convenient for longer journeys.[4] Conversely, Dimenhydrinate has a faster onset of action, which may be advantageous for acute, unexpected episodes of motion sickness.[3]

Adverse Effects: The primary distinguishing factor in their side effect profiles is the incidence of sedation. While both are sedating, Meclizine is generally reported to cause less drowsiness than Dimenhydrinate.[4][6] This is a critical consideration for individuals who need to remain alert. Both drugs possess anticholinergic properties, which can lead to side effects such as dry mouth and blurred vision.[15]

Conclusion

The choice between Meclizine and Dimenhydrinate for motion sickness should be guided by the specific clinical scenario and patient characteristics.

  • Meclizine is often preferred for planned, long-duration travel due to its longer half-life and potentially more favorable sedation profile.[4]

  • Dimenhydrinate may be more suitable for short-duration travel or for acute symptom relief, given its faster onset of action.[3]

Further head-to-head clinical trials with robust, standardized protocols are warranted to more definitively delineate the comparative efficacy and safety of these two agents. For drug development professionals, the focus may be on developing formulations with improved onset of action for Meclizine or reduced sedative properties for Dimenhydrinate to optimize the therapeutic index for this common condition.

References

In vivo validation of Meclozine Dihydrochloride's impact on bone growth in achondroplasia

Author: BenchChem Technical Support Team. Date: December 2025

An objective analysis of Meclozine Dihydrochloride's efficacy in promoting bone growth in achondroplasia, benchmarked against current and emerging therapeutic alternatives. This guide provides a synthesis of preclinical and clinical data, detailed experimental protocols, and visual representations of key biological pathways and study designs for researchers, scientists, and drug development professionals.

Achondroplasia, the most common form of skeletal dysplasia, arises from a gain-of-function mutation in the Fibroblast Growth Factor Receptor 3 (FGFR3) gene.[1] This mutation leads to the constitutive activation of the FGFR3 signaling pathway, which negatively regulates chondrocyte proliferation and differentiation in the growth plates of long bones, resulting in disproportionate short stature.[2][3] The pursuit of targeted therapies has led to the investigation of various molecules aimed at mitigating the downstream effects of the overactive FGFR3 pathway. Among these, the repositioning of this compound, an over-the-counter antihistamine used for motion sickness, has shown promise.[4][5]

This guide provides a comprehensive in vivo validation overview of Meclozine's impact on bone growth in achondroplasia, comparing its performance with other therapeutic strategies through experimental data.

Mechanism of Action: Meclozine in the FGFR3 Signaling Pathway

The overactive FGFR3 in achondroplasia primarily signals through the Mitogen-Activated Protein Kinase (MAPK) pathway.[1] This sustained signaling cascade, particularly the phosphorylation of Extracellular signal-Regulated Kinase (ERK), leads to decreased chondrocyte proliferation and altered differentiation, ultimately impairing endochondral bone growth.[1][2] Meclozine has been identified as an inhibitor of the MAPK/ERK pathway, specifically by attenuating ERK phosphorylation.[1][2][6] By downregulating this key signaling cascade, Meclozine helps to restore chondrocyte proliferation and differentiation, thereby promoting longitudinal bone growth.[1][2]

FGFR3_Pathway cluster_achondroplasia Achondroplasia Pathophysiology cluster_intervention Therapeutic Intervention FGF FGF Ligand FGFR3 Mutated FGFR3 (Gain-of-Function) RAS RAS FGFR3->RAS Constitutive Activation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK pERK MEK->ERK Growth_Inhibition Inhibition of Chondrocyte Proliferation & Differentiation ERK->Growth_Inhibition Meclozine Meclozine Meclozine->ERK Inhibits Phosphorylation CNP Vosoritide (CNP Analog) NPR2 NPR2 CNP->NPR2 Infigratinib Infigratinib (TKI) Infigratinib->FGFR3 Inhibits Tyrosine Kinase Activity PKGII PKGII NPR2->PKGII PKGII->RAF Inhibits

Fig. 1: FGFR3 signaling pathway in achondroplasia and points of therapeutic intervention.

Comparative Efficacy of Achondroplasia Treatments

The therapeutic landscape for achondroplasia is evolving, with several drugs in development or recently approved. The following tables summarize the in vivo efficacy of Meclozine compared to other notable alternatives based on preclinical mouse models and human clinical trials.

Preclinical Efficacy in Achondroplasia Mouse Models
Treatment Mouse Model Dosage Treatment Duration Key Findings Citation
Meclozine Fgfr3ach2 mg/kg/day (oral)7 to 56 daysSignificantly increased body length, cranium and long bone length; improved survival rate and reduced paralysis.[7][8]
Meclozine Transgenic mice2 mg/kg/day (oral)Not SpecifiedSignificantly rescued short stature phenotype; improved bone volume and trabecular bone quality.[4][5]
Infigratinib Fgfr3Y367C/+0.2-0.5 mg/kg/day (subcutaneous)15 daysDose-dependent increase in axial and appendicular skeleton growth; improved foramen magnum (B12768669) stenosis.[9][10]
Vosoritide (CNP Analog) Transgenic miceNot SpecifiedNot SpecifiedIncreased growth of long bones and axial skeleton.[11]
Growth Hormone (GH) Fgfr3ach0.35 mg/kg/day7 to 56 daysSignificantly increased body and bone length; did not enlarge the hypertrophic zone of the growth plate.[8]
Clinical Trial Efficacy in Children with Achondroplasia
Treatment Phase Patient Age (years) Primary Outcome Result Citation
Meclozine Phase 25-10Change in Annualized Height Velocity (AHV)Minimal impact on height velocity (change from 4.35 to 4.46 cm/year); greater arm span growth observed.[12]
Vosoritide Phase 35-14Change in AHVStatistically significant improvement in AHV of 1.57 cm/year compared to placebo.[13]
Infigratinib Phase 25 and olderChange in AHVReported increase in AHV of 6.0 cm/year.[14]
Growth Hormone (GH) Long-term studiesVariedFinal Adult HeightModest increases in height during childhood, but does not significantly alter final adult height.[15]

Detailed Experimental Protocols

Reproducibility and standardization are critical in preclinical research. Below are detailed methodologies for key experiments cited in the in vivo validation of therapies for achondroplasia.

In Vivo Drug Administration and Skeletal Analysis in Mouse Models

1. Animal Models:

  • Fgfr3ach/+ or Fgfr3Y367C/+ mice, which carry gain-of-function mutations analogous to human achondroplasia, are commonly used.[3][9] Wild-type littermates serve as controls.

2. Drug Administration:

  • Meclozine: Typically administered orally via gavage or in drinking water. A common effective dose is 2 mg/kg/day.[7][8]

  • Infigratinib: Administered via subcutaneous injection. Doses can range from 0.2 mg/kg to 2 mg/kg daily.[9][16]

  • Treatment often begins in early postnatal life (e.g., day 1 to day 7) and continues for several weeks.[7][9]

3. Macroscopic Skeletal Analysis:

  • Body weight and naso-anal length are recorded.

  • The axial and appendicular skeletons are dissected.

  • The lengths of long bones (e.g., femur, tibia) are measured using high-precision digital calipers.[17]

4. Micro-Computed Tomography (μCT) Analysis:

  • Dissected bones (femurs, skulls, vertebrae) are fixed (e.g., in 4% paraformaldehyde) and scanned using a high-resolution μCT system.[8][17]

  • 3D reconstructions are generated to quantify parameters such as bone volume, trabecular thickness, cortical thickness, and the dimensions of the foramen magnum.[17]

5. Histological Analysis of Growth Plates:

  • Long bones are decalcified (e.g., in 10% EDTA), processed, and embedded in paraffin.[17]

  • Sections (e.g., 5 μm) are stained with Hematoxylin & Eosin (H&E) or Safranin O/Fast Green to visualize growth plate morphology.

  • The total width of the growth plate and the relative heights of the proliferative and hypertrophic chondrocyte zones are quantified using imaging software.[8]

Experimental_Workflow cluster_setup Study Setup cluster_treatment Treatment Phase (e.g., 8 Weeks) cluster_analysis Endpoint Analysis start Day 1-7 Postnatal Fgfr3-ach Mouse Pups grouping Assign to Groups: - Vehicle Control - Meclozine (2 mg/kg) - Alternative Drug start->grouping treatment Daily Oral Gavage or S.C. Injection grouping->treatment monitoring Weekly Measurement: - Body Weight - Naso-Anal Length euthanasia Euthanasia & Dissection monitoring->euthanasia analysis Macroscopic Analysis (Bone Length) μCT Scanning (Bone Volume, Foramen Magnum) Histology (Growth Plate Zones) euthanasia->analysis

Fig. 2: Generalized experimental workflow for in vivo drug validation in achondroplasia mouse models.

Clinical Trial Protocols for Meclozine

1. Phase 1 Studies:

  • Objective: To evaluate the safety, tolerability, and pharmacokinetics (PK) of Meclozine in children with achondroplasia.[18][19]

  • Design: Single-dose or short-term (e.g., 14-day) repeated-dose studies.[18][19]

  • Population: Small cohorts of children (e.g., aged 5-10 years).[19]

  • Dosage: Doses such as 12.5 mg/day and 25 mg/day are administered.[19]

  • Endpoints: Monitoring for adverse events (AEs), and measuring pharmacokinetic parameters like Cmax (maximum concentration) and AUC (area under the curve) from blood samples.[19]

2. Phase 2 Studies:

  • Objective: To assess the preliminary efficacy and further evaluate the safety of longer-term Meclozine administration.[12]

  • Design: Open-label trials lasting several months (e.g., 26 weeks).[12]

  • Population: A small number of children with achondroplasia.[12]

  • Endpoints: The primary efficacy endpoint is typically the change in annualized height velocity (AHV). Safety is monitored throughout the study.[12]

Conclusion

In vivo studies demonstrate that this compound can promote longitudinal bone growth in mouse models of achondroplasia by inhibiting the FGFR3-MAPK signaling pathway.[2][4] Preclinical data show significant improvements in the length of the body and long bones, as well as enhanced bone quality.[4][7] However, clinical trial results in children have been more modest, indicating that while the drug is safe and well-tolerated, its impact on height velocity is minimal.[12]

In comparison, other emerging therapies such as the CNP analog Vosoritide and the FGFR inhibitor Infigratinib have shown more substantial increases in annualized growth velocity in clinical trials.[13][14] While Meclozine may not be a primary treatment for increasing stature, its potential effects on other aspects of skeletal development, such as arm span, and its favorable safety profile may warrant further investigation, possibly in combination with other therapies.[12] The detailed experimental protocols provided herein offer a framework for the continued preclinical and clinical evaluation of these and future therapeutic candidates for achondroplasia.

References

Safety Operating Guide

Proper Disposal of Meclozine Dihydrochloride in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The proper disposal of Meclozine Dihydrochloride is crucial for maintaining laboratory safety, protecting the environment, and ensuring regulatory compliance. This document provides a step-by-step guide for the safe handling and disposal of this compound waste in a research environment. Adherence to these procedures will help mitigate risks and ensure that all institutional, local, and federal regulations are met.

Handling and Disposal Precautions

All personnel handling this compound should be thoroughly familiar with its Safety Data Sheet (SDS) and follow all recommended safety procedures.

Precaution CategorySpecific GuidelineSource
Personal Protective Equipment (PPE) Wear appropriate protective gloves, clothing, and safety glasses with side-shields.[1][2][3]
Engineering Controls Use in a well-ventilated area. Appropriate exhaust ventilation should be used where dust is formed.[1]
Handling Avoid contact with skin and eyes. Avoid the formation of dust and aerosols. Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[1][2][4]
Storage of Waste Keep waste in suitable, closed, and clearly labeled containers. Store in a cool, dry, and well-ventilated place.[1][3]
Spill Response In case of a spill, evacuate the area. Wear appropriate PPE. Sweep up the solid material, avoiding dust creation, and place it in a suitable container for disposal.[1][3]
Prohibited Disposal Methods Do not let the product enter drains. Should not be released into the environment.[1][3][5]

Step-by-Step Disposal Protocol

The following protocol outlines the necessary steps for the proper disposal of this compound from a laboratory setting.

  • Waste Identification and Segregation:

    • Identify all waste streams containing this compound. This includes pure, unused product, contaminated labware (e.g., weighing boats, gloves, pipette tips), and solutions.

    • Segregate this compound waste from other chemical and general laboratory waste.

  • Waste Collection and Containment:

    • Solid Waste: Collect solid this compound waste, including contaminated PPE and labware, in a designated, leak-proof, and sealable hazardous waste container.[6] The container should be clearly labeled as "Hazardous Waste" and include the chemical name "this compound."

    • Liquid Waste: For solutions containing this compound, collect the waste in a compatible, sealed, and labeled hazardous waste container.

  • Labeling:

    • Properly label the hazardous waste container with the following information:

      • The words "Hazardous Waste"

      • The full chemical name: "this compound"

      • The concentration and quantity of the waste

      • The date the waste was first added to the container

      • The associated hazards (e.g., "Harmful if swallowed," "Suspected of causing cancer").[4]

  • Storage:

    • Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) that is at or near the point of generation.[7]

    • Ensure the storage area is secure and away from incompatible materials.[2]

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the this compound waste.[8]

    • The recommended method of disposal is through a licensed disposal company via incineration.[1][9]

    • Follow all institutional, local, regional, national, and international regulations for hazardous waste disposal.[2][4]

Disposal Workflow

cluster_0 Waste Generation & Collection cluster_1 Waste Storage cluster_2 Disposal start Identify Meclozine Dihydrochloride Waste collect_solid Collect Solid Waste in Labeled Container start->collect_solid collect_liquid Collect Liquid Waste in Labeled Container start->collect_liquid store Store Sealed Container in Satellite Accumulation Area collect_solid->store collect_liquid->store contact_ehs Contact Environmental Health & Safety (EHS) store->contact_ehs pickup Arrange for Pickup by Licensed Disposal Company contact_ehs->pickup incinerate Incineration pickup->incinerate

Caption: Workflow for the proper disposal of this compound waste.

Regulatory Compliance

It is imperative to adhere to all applicable regulations regarding pharmaceutical waste. In the United States, the Environmental Protection Agency (EPA) regulates hazardous waste under the Resource Conservation and Recovery Act (RCRA).[10][11] Your institution's EHS department will be familiar with the specific federal and state requirements and can ensure that your disposal practices are compliant.[8] Never dispose of this compound or any other chemical waste down the drain or in the regular trash.[3][7]

References

Essential Safety and Operational Guide for Handling Meclozine Dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides comprehensive, step-by-step safety and logistical protocols for the handling and disposal of Meclozine Dihydrochloride, designed for researchers, scientists, and drug development professionals. Adherence to these procedures is critical to ensure personal safety and regulatory compliance.

Hazard Identification and Risk Assessment

This compound is classified as a hazardous substance. Key hazards include:

  • Acute Oral Toxicity: Harmful if swallowed.[1]

  • Reproductive Toxicity: Suspected of damaging fertility or the unborn child.[1][2]

  • Irritation: May cause irritation to the skin, eyes, and respiratory tract upon contact or inhalation of dust.[3]

A thorough risk assessment should be conducted before commencing any work with this compound.

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound. All PPE should be inspected for integrity before each use.

Equipment Specification Purpose
Eye Protection Safety glasses with side-shields conforming to EN166 or NIOSH standards.[4] A face shield may be required for splash-prone procedures.To protect eyes from dust particles and splashes.
Hand Protection Chemically resistant, powder-free gloves (e.g., nitrile, neoprene, or PVC).[5] Gloves should be changed every 30-60 minutes or immediately if contaminated or damaged.[6]To prevent skin contact with the chemical.
Body Protection A laboratory coat or gown. Long-cuffed gowns are recommended to protect the wrists and forearms.[6]To protect skin and personal clothing from contamination.
Respiratory Protection Generally not required with adequate engineering controls (e.g., fume hood). If dust formation is unavoidable or ventilation is insufficient, a NIOSH-approved N100 or P3 full-face particle respirator is recommended.[4]To prevent inhalation of airborne particles.

Engineering Controls

  • Ventilation: All handling of this compound powder should be performed in a certified chemical fume hood or other ventilated enclosure to minimize inhalation exposure.[3][4]

  • Safety Equipment: An eyewash station and safety shower must be readily accessible in the work area.

Safe Handling Procedures

4.1. Preparation and Weighing:

  • Don all required PPE as specified in the table above.

  • Perform all manipulations of the solid compound within a chemical fume hood.

  • Use a spatula or other appropriate tool for transferring the powder to minimize dust generation.

  • If weighing, use an analytical balance inside the fume hood or a weighing enclosure.

  • Clean any spills within the fume hood immediately.

4.2. Solution Preparation:

  • When dissolving the compound, add the solid to the solvent slowly to avoid splashing.

  • Ensure the container is appropriately labeled with the chemical name, concentration, date, and hazard symbols.

4.3. Experimental Use:

  • Keep containers of this compound tightly closed when not in use.[3][4]

  • Avoid contact with skin, eyes, and clothing.[3]

  • Wash hands thoroughly after handling, before breaks, and at the end of the workday.[4]

Storage

  • Store this compound in a cool, dry, and well-ventilated area in its original, tightly sealed container.[3][4]

  • Some suppliers recommend storage in a freezer or at 2-8 °C.[2][4] Always follow the storage instructions on the product label.

  • Store away from incompatible materials such as strong oxidizing agents.[2]

Spill and Emergency Procedures

6.1. Small Spills (in a fume hood):

  • Wearing appropriate PPE, decontaminate the area with a suitable cleaning agent.

  • Collect the spilled material and cleaning residues into a sealed container for hazardous waste disposal.

6.2. Large Spills (outside a fume hood):

  • Evacuate the area and restrict access.

  • Ensure adequate ventilation.

  • Wearing full PPE, including respiratory protection, sweep or scoop up the spilled material without creating dust.[4]

  • Place the material in a labeled, sealed container for hazardous waste disposal.

6.3. First Aid Measures:

  • After Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.[1][4]

  • After Skin Contact: Remove contaminated clothing and wash the affected area with soap and plenty of water.[3][4]

  • After Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, also under the eyelids. Seek medical attention.[2][3]

  • After Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[3][4]

Disposal Plan

All this compound waste, including contaminated consumables (e.g., gloves, weighing paper), must be treated as hazardous waste.

  • Segregation: Collect all solid and liquid waste containing this compound in separate, clearly labeled, and sealed hazardous waste containers.

  • Labeling: The waste container must be labeled with "Hazardous Waste," the chemical name, and associated hazard symbols.

  • Disposal: Dispose of the waste through a certified hazardous waste disposal service in accordance with all local, regional, and national regulations.[3] Do not dispose of it in the regular trash or down the drain.[4] Alternatively, drug take-back programs can be utilized for disposal.[7][8]

Workflow for Safe Handling of this compound

prep Preparation - Conduct Risk Assessment - Assemble PPE & Equipment handling Handling in Fume Hood - Weighing Powder - Preparing Solution prep->handling emergency Emergency Procedures - Spills & First Aid prep->emergency experiment Experimental Use - Perform Procedure - Keep Containers Closed handling->experiment storage Storage - Tightly Closed Container - Cool, Dry, Ventilated Area handling->storage Store unused chemical handling->emergency decon Decontamination & Cleaning - Clean Work Surfaces - Remove PPE experiment->decon experiment->emergency storage->handling disposal Waste Disposal - Segregate Hazardous Waste - Label & Seal Container - Arrange for Pickup decon->disposal decon->emergency disposal->emergency

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Meclozine Dihydrochloride
Reactant of Route 2
Reactant of Route 2
Meclozine Dihydrochloride

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.